2-Fluorobenzal bromide
Description
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Structure
3D Structure
Properties
IUPAC Name |
1-(dibromomethyl)-2-fluorobenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Br2F/c8-7(9)5-3-1-2-4-6(5)10/h1-4,7H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSNGJCDLAMBUKZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(Br)Br)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Br2F | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001298739 | |
| Record name | 1-(Dibromomethyl)-2-fluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001298739 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.92 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
220141-76-4 | |
| Record name | 1-(Dibromomethyl)-2-fluorobenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=220141-76-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(Dibromomethyl)-2-fluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001298739 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzene, 1-(dibromomethyl)-2-fluoro | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
An In-depth Technical Guide to 2-Fluorobenzal Bromide (CAS 220141-76-4)
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Fluorinated Benzal Bromides in Synthesis
2-Fluorobenzal bromide, also known as 1-(dibromomethyl)-2-fluorobenzene, is a halogenated aromatic compound with significant potential as a building block in organic synthesis. Its structure, featuring a gem-dibromomethyl group ortho to a fluorine atom on a benzene ring, offers a unique combination of reactivity and electronic properties. The presence of the electron-withdrawing fluorine atom can influence the reactivity of the dibromomethyl group and the aromatic ring, making it a valuable intermediate for the synthesis of complex molecules, particularly in the fields of pharmaceuticals and agrochemicals. This guide provides a comprehensive overview of the available technical information, inferred properties, and potential applications of this compound, with a focus on its synthesis, reactivity, and safe handling.
While direct experimental data for this compound is limited in publicly available literature, its properties and reactivity can be understood through the lens of related compounds and fundamental principles of organic chemistry. This guide will leverage information on analogous structures, such as 3-Fluorobenzal bromide and 2-Fluorobenzyl bromide, to provide a scientifically grounded perspective.
Physicochemical and Spectroscopic Properties (Predicted)
Due to the scarcity of direct experimental data for this compound, the following properties are predicted based on the known data of its isomers and related compounds.
| Property | Predicted Value/Information | Basis for Prediction |
| Molecular Formula | C7H5Br2F | Based on chemical structure |
| Molecular Weight | 267.92 g/mol | Calculated from atomic weights[1][2] |
| Appearance | Likely a colorless to yellow or brown liquid or low-melting solid | Based on related benzal bromides |
| Boiling Point | Expected to be higher than 2-fluorobenzyl bromide (84-85 °C at 15 mmHg) due to increased molecular weight. The boiling point of 3-Fluorobenzal bromide is 382.2 K (109.05 °C) at 0.01 bar.[3] | Comparison with singly brominated analogue and isomer |
| Density | Expected to be greater than 1.567 g/mL (density of 2-fluorobenzyl bromide at 25 °C)[4][5] | Increased mass from the additional bromine atom |
| Solubility | Insoluble in water; soluble in common organic solvents (e.g., dichloromethane, chloroform, diethyl ether, THF) | General solubility of halogenated aromatic compounds |
| Spectroscopic Data | ||
| 1H NMR | A singlet for the CHBr2 proton, with aromatic protons showing complex splitting patterns due to fluorine-hydrogen coupling. | Standard NMR principles |
| 13C NMR | The CHBr2 carbon will appear at a characteristic chemical shift. The aromatic carbons will show splitting due to C-F coupling. | Standard NMR principles |
| Mass Spectrometry | The mass spectrum will exhibit a characteristic isotopic pattern for two bromine atoms (M, M+2, M+4 peaks). The molecular ion peak would be observed at m/z 266, 268, and 270.[6] A significant fragment would be the loss of one or both bromine atoms. | Isotopic abundance of bromine[6] |
Synthesis and Mechanistic Considerations
The synthesis of this compound from 2-fluorobenzaldehyde presents a significant chemical challenge. Direct bromination of the aldehyde can lead to unwanted side reactions, including oxidation of the aldehyde group and electrophilic substitution on the aromatic ring.[7]
A plausible synthetic route involves the gem-dibromination of 2-fluorobenzaldehyde. This transformation can be approached through several methods, each with its own mechanistic nuances and experimental considerations.
Proposed Synthetic Pathway: Gem-Dibromination of 2-Fluorobenzaldehyde
A potential method for the synthesis of this compound is the reaction of 2-fluorobenzaldehyde with a suitable brominating agent.
Caption: Proposed synthesis of this compound.
Detailed Protocol (Hypothetical):
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 2-fluorobenzaldehyde and a suitable anhydrous solvent (e.g., dichloromethane or acetonitrile).
-
Reagent Addition: Cool the solution in an ice bath. Slowly add the brominating agent (e.g., phosphorus pentabromide or a combination of triphenylphosphine and carbon tetrabromide). The choice of brominating agent is critical to avoid unwanted side reactions.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for several hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup: Upon completion, quench the reaction by carefully adding it to a cold, saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent.
-
Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel.
Causality in Experimental Choices:
-
Anhydrous Conditions: The reagents used are sensitive to moisture, which can lead to the formation of byproducts.
-
Inert Atmosphere: A nitrogen or argon atmosphere prevents oxidation of the aldehyde and other side reactions.
-
Slow Addition and Cooling: The reaction is likely exothermic, and slow addition of the brominating agent at low temperature helps to control the reaction rate and prevent the formation of impurities.
-
Aqueous Workup: The bicarbonate solution neutralizes any acidic byproducts.
Reactivity and Synthetic Applications
The reactivity of this compound is dominated by the gem-dibromomethyl group. This functional group can participate in a variety of transformations, making it a versatile intermediate.
Nucleophilic Substitution Reactions
The two bromine atoms are good leaving groups and can be displaced by a variety of nucleophiles. This allows for the introduction of various functional groups at the benzylic position.
Caption: Key reactions of this compound.
-
Hydrolysis: Reaction with water or hydroxide will lead to the formation of 2-fluorobenzaldehyde.
-
Formation of Acetals and Thioacetals: Reaction with alcohols or thiols in the presence of a base will yield the corresponding acetals or thioacetals.
-
Corey-Fuchs Reaction: Treatment with triphenylphosphine can generate a phosphonium ylide, which can then be used in the Corey-Fuchs reaction to synthesize alkynes from aldehydes.
Applications in Drug Discovery and Materials Science
The 2-fluorobenzyl moiety is a common structural motif in many biologically active compounds. The fluorine atom can improve metabolic stability, binding affinity, and lipophilicity.[8] this compound, as a precursor to this moiety, can be instrumental in the synthesis of novel drug candidates.
Potential applications include:
-
Synthesis of Pharmaceutical Intermediates: As a building block for introducing the 2-fluorobenzyl group into more complex molecules.[8]
-
Agrochemical Development: The incorporation of fluorine can enhance the efficacy of pesticides and herbicides.
-
Materials Science: Fluorinated aromatic compounds are used in the development of specialty polymers and materials with enhanced thermal and chemical stability.
Safety, Handling, and Storage
Expected Hazards:
-
Corrosive: Likely to cause severe skin burns and eye damage.[9][10]
-
Lachrymator: Expected to be a substance that causes tearing.[10]
-
Toxic: May be harmful if swallowed, inhaled, or absorbed through the skin.
-
Moisture Sensitive: Reacts with water, potentially releasing hydrogen bromide gas.[10]
Safe Handling Procedures:
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves, a lab coat, and safety goggles or a face shield.[4]
-
Ventilation: Handle in a well-ventilated fume hood to avoid inhalation of vapors.
-
Incompatible Materials: Avoid contact with strong bases, oxidizing agents, alcohols, and amines.[9]
Storage:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.[10]
-
Store under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation from moisture and air.
Conclusion
This compound (CAS 220141-76-4) is a potentially valuable, yet undercharacterized, reagent in organic synthesis. While direct experimental data is sparse, its chemical behavior can be rationally predicted based on the established chemistry of benzal bromides and the electronic influence of the ortho-fluoro substituent. Its utility as a precursor to the 2-fluorobenzyl group suggests significant potential in the synthesis of novel pharmaceuticals, agrochemicals, and advanced materials. Further research into the synthesis and reactivity of this compound is warranted to fully unlock its synthetic potential. Researchers and drug development professionals are encouraged to approach its use with caution, adhering to stringent safety protocols based on the known hazards of analogous compounds.
References
-
ResearchGate. (2016). How can I do dibromination on 2-fluorobenzaldehyde? [Online discussion]. Available at: [Link]
- Fisher Scientific. (2025).
- Chem-Impex. (n.d.). 2-Fluorobenzyl bromide.
- Thermo Fisher Scientific. (2025).
- Sigma-Aldrich. (n.d.). 2-Fluorobenzyl bromide 98%.
- Tokyo Chemical Industry Co., Ltd. (APAC). (n.d.). 2-Fluorobenzyl Bromide | 446-48-0.
- Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.). 2-Fluorobenzyl Bromide | 446-48-0.
- PrepChem.com. (n.d.). Synthesis of Cyclobutyl 2-fluorobenzyl ketone.
- ChemicalBook. (2026). 2-Fluorobenzyl bromide(446-48-0).
- Sigma-Aldrich. (n.d.). 2-Fluorobenzyl bromide 98%.
- Google Patents. (n.d.). CN102070420A - Method for preparing 2-bromo-6-fluorobenzaldehyde.
- AiFChem. (2025). 1-(Bromomethyl)-2-fluorobenzene.
- Sigma-Aldrich. (n.d.). 2-Fluorobenzyl bromide 98%.
- NIST. (n.d.). Fluorobenzene, meta-(dibromomethyl)-. In NIST Chemistry WebBook.
- BenchChem. (2025). Mass Spectrometry Analysis of 1-(Bromomethyl)-2-(trifluoromethyl)benzene: A Technical Guide.
- BenchChem. (2025). An In-depth Technical Guide to the Mechanism of Action of Fluorinated Benzyl Bromides in Biological Systems.
- EPA. (2025). 4-Bromo-1-(bromomethyl)-2-fluoro-benzene Properties.
- Cheméo. (n.d.). Chemical Properties of Benzene, 1-bromo-2-fluoro- (CAS 1072-85-1).
- GSRS. (n.d.). 1-(BROMOMETHYL)-2-FLUOROBENZENE.
- NIST. (n.d.). Fluorobenzene, meta-(dibromomethyl)-. In NIST Chemistry WebBook.
- PureSynth. (n.d.). 1-(Bromomethyl)-2-fluorobenzene 97%.
- Matrix Fine Chemicals. (n.d.). 1-(BROMOMETHYL)-2-FLUOROBENZENE | CAS 446-48-0.
- Cheméo. (n.d.). Chemical Properties of 2-Fluorobenzyl bromide (CAS 446-48-0).
- PubChem. (n.d.). 4-Bromo-2-fluorobenzyl bromide.
- Google Patents. (n.d.). CN105884591A - Preparation method of 2-fluoro-5-bromobenzaldehyde.
- ChemicalBook. (n.d.). 5-Bromo-2-fluorobenzaldehyde synthesis.
- PubChem. (n.d.). 5-Bromo-2-fluorobenzaldehyde.
- Sigma-Aldrich. (n.d.). 5-Bromo-2-fluorobenzaldehyde 97%.
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1-(dibromomethyl)-2-fluorobenzene chemical data
An In-Depth Technical Guide to 1-(Dibromomethyl)-2-fluorobenzene: Properties, Synthesis, Reactivity, and Applications
Abstract
This technical guide provides a comprehensive analysis of 1-(dibromomethyl)-2-fluorobenzene, a key synthetic intermediate in organic and medicinal chemistry. The strategic placement of a fluorine atom ortho to a dibromomethyl group imparts unique reactivity and makes it a valuable precursor for the synthesis of 2-fluorobenzaldehyde and its derivatives. This document, intended for researchers, chemists, and drug development professionals, delves into the compound's physicochemical properties, provides a detailed synthetic protocol with mechanistic justifications, explores its characteristic chemical transformations, and discusses its applications, particularly the significance of the 2-fluorobenzyl moiety in modern pharmaceuticals. A thorough overview of safety and handling procedures is also included to ensure its proper use in a laboratory setting.
Chemical Identity and Physicochemical Properties
1-(Dibromomethyl)-2-fluorobenzene, also known as 2-fluorobenzal bromide or o-fluorobenzal bromide, is a halogenated aromatic compound. The presence of the electronegative fluorine atom significantly influences the electron distribution within the benzene ring and the reactivity of the adjacent benzylic carbon.
Table 1: Chemical Identifiers and Properties
| Property | Value |
| IUPAC Name | 1-(Dibromomethyl)-2-fluorobenzene |
| Synonyms | This compound, o-Fluorobenzal bromide |
| CAS Number | 393-51-1 |
| Molecular Formula | C₇H₅Br₂F |
| Molecular Weight | 267.92 g/mol |
| Appearance | Colorless to pale yellow liquid or solid |
| Boiling Point | 108-110 °C at 12 mmHg |
| SMILES | C1=CC=C(C(=C1)C(Br)Br)F |
| InChI Key | ZIAHZFPHXNQNQN-UHFFFAOYSA-N |
Molecular Structure
Caption: Chemical structure of 1-(dibromomethyl)-2-fluorobenzene.
Synthesis and Characterization
The most direct and common method for synthesizing 1-(dibromomethyl)-2-fluorobenzene is via the free-radical bromination of 2-fluorotoluene. This reaction selectively targets the benzylic protons due to the stability of the resulting benzylic radical.
Synthetic Protocol: Radical Bromination of 2-Fluorotoluene
This protocol describes a laboratory-scale synthesis. The causality for key reagent choices is explained to ensure a robust and self-validating procedure.
Materials:
-
2-Fluorotoluene
-
N-Bromosuccinimide (NBS)
-
Benzoyl peroxide (BPO) or Azobisisobutyronitrile (AIBN)
-
Carbon tetrachloride (CCl₄) or other suitable non-polar solvent
-
Saturated sodium bicarbonate solution
-
Saturated sodium thiosulfate solution
-
Anhydrous magnesium sulfate (MgSO₄)
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-fluorotoluene (1.0 eq) in CCl₄.
-
Causality: CCl₄ is an inert solvent that does not participate in the radical reaction. Its high density also facilitates the separation of the succinimide byproduct.
-
-
Addition of Reagents: Add N-Bromosuccinimide (2.1 eq) and a catalytic amount of benzoyl peroxide (0.02 eq).
-
Causality: NBS is the preferred brominating agent for allylic and benzylic positions as it maintains a low, steady concentration of elemental bromine, which suppresses competitive electrophilic aromatic substitution on the electron-rich ring. BPO acts as a radical initiator, decomposing upon heating to start the chain reaction.
-
-
Initiation: Heat the mixture to reflux (approx. 77 °C for CCl₄) with vigorous stirring. The reaction can be initiated and sustained by irradiation with a UV lamp or a standard incandescent light bulb.
-
Monitoring: The reaction progress can be monitored by observing the consumption of the dense NBS at the bottom of the flask and the formation of the less dense succinimide, which floats. TLC or GC-MS analysis of aliquots can confirm the disappearance of the starting material.
-
Workup: Once the reaction is complete (typically 2-4 hours), cool the mixture to room temperature. Filter the solid succinimide byproduct and wash it with a small amount of cold CCl₄.
-
Quenching: Transfer the filtrate to a separatory funnel and wash sequentially with water, saturated sodium thiosulfate solution (to remove any residual bromine), saturated sodium bicarbonate solution (to neutralize any HBr), and finally, brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by vacuum distillation to yield pure 1-(dibromomethyl)-2-fluorobenzene.
Caption: Experimental workflow for the synthesis of 1-(dibromomethyl)-2-fluorobenzene.
Spectroscopic Characterization
Full characterization is essential to confirm the identity and purity of the synthesized product.
Table 2: Predicted Spectroscopic Data
| Technique | Expected Features |
| ¹H NMR | δ ~6.7-6.8 ppm (s, 1H, -CHBr₂): A singlet for the benzylic proton. δ ~7.0-7.6 ppm (m, 4H, Ar-H): A complex multiplet region for the four aromatic protons, showing characteristic ortho, meta, and para couplings, as well as coupling to the ¹⁹F nucleus. |
| ¹³C NMR | δ ~35-45 ppm: Signal for the -CHBr₂ carbon. δ ~115-160 ppm: Multiple signals for the aromatic carbons. The carbon directly bonded to fluorine (C2) will show a large one-bond coupling constant (¹JCF ≈ 240-250 Hz), and other ring carbons will show smaller two-, three-, and four-bond C-F couplings. |
| Mass Spec. (EI) | m/z 266/268/270: Molecular ion (M⁺) peak cluster showing the characteristic isotopic pattern for two bromine atoms (~1:2:1 ratio). m/z 187/189: A major fragment corresponding to the loss of one bromine radical ([M-Br]⁺), which is the stable 2-fluorobenzyl cation. This fragment will still show a 1:1 isotopic pattern for one bromine atom. |
| IR | 3050-3100 cm⁻¹: C-H stretching (aromatic). 1450-1600 cm⁻¹: C=C stretching (aromatic ring). 1200-1250 cm⁻¹: C-F stretching. 600-700 cm⁻¹: C-Br stretching. |
Chemical Reactivity and Synthetic Utility
The reactivity of 1-(dibromomethyl)-2-fluorobenzene is dominated by the dibromomethyl group, which serves as a masked aldehyde functional group.
Hydrolysis to 2-Fluorobenzaldehyde
The most significant application of this compound is its use as a stable precursor to 2-fluorobenzaldehyde, an important building block in pharmaceuticals and agrochemicals. The hydrolysis can be performed under various conditions, often using a base or a Lewis acid.
Protocol: Hydrolysis using Sodium Carbonate
-
Setup: In a flask, suspend 1-(dibromomethyl)-2-fluorobenzene (1.0 eq) in an aqueous solution of sodium carbonate (2.5 eq).
-
Reaction: Heat the mixture to reflux with vigorous stirring for several hours.
-
Monitoring: Monitor the reaction by TLC or GC, observing the disappearance of the starting material and the appearance of the more polar aldehyde.
-
Workup: After cooling, extract the mixture with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Purification: Wash the combined organic extracts, dry over MgSO₄, and concentrate. The resulting crude 2-fluorobenzaldehyde can be purified by distillation or chromatography.
Mechanistic Considerations
The reactions at the benzylic carbon proceed via nucleophilic substitution. The presence of two bromine atoms and the adjacent aromatic ring allows for the stabilization of a carbocation intermediate, suggesting significant Sₙ1 character.[1] The electron-withdrawing fluorine atom at the ortho position can slightly destabilize this carbocation, potentially increasing the Sₙ2 character compared to non-fluorinated analogs.[2]
Caption: Key reaction pathways for 1-(dibromomethyl)-2-fluorobenzene.
Applications in Research and Drug Development
The utility of this reagent stems from its ability to introduce the 2-fluorobenzyl or 2-fluorobenzaldehyde moiety into target molecules.
-
Pharmaceutical Synthesis: 2-Fluorobenzaldehyde is a precursor in the synthesis of various active pharmaceutical ingredients (APIs). The fluorine atom is often incorporated into drug candidates to enhance their metabolic stability, improve binding affinity to biological targets, and modulate lipophilicity and bioavailability.[3][4]
-
Agrochemicals: Similar to pharmaceuticals, fluorinated aromatic compounds are prevalent in modern agrochemicals, where they contribute to increased efficacy and stability.
-
Versatile Building Block: As a stable, masked form of a reactive aldehyde, it allows for the introduction of the 2-fluorobenzaldehyde group late in a synthetic sequence, avoiding potential side reactions of the free aldehyde.
Safety, Handling, and Storage
1-(Dibromomethyl)-2-fluorobenzene is a reactive and hazardous chemical that must be handled with appropriate precautions. Data from related benzyl bromides indicates the following hazards.[5][6]
Table 3: Hazard Profile and Safety Recommendations
| Hazard | Description & Precaution |
| Corrosive | Causes severe skin burns and eye damage.[5] Always handle in a certified chemical fume hood. Wear appropriate personal protective equipment (PPE), including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles/face shield. |
| Lachrymator | The substance is a lachrymator, causing irritation and tearing of the eyes.[6] Ensure adequate ventilation and avoid inhalation of vapors. |
| First Aid | Eyes: Immediately flush with plenty of water for at least 15 minutes, removing contact lenses if present. Seek immediate medical attention. Skin: Immediately wash off with soap and plenty of water while removing all contaminated clothing. Seek medical attention.[5] Inhalation: Move person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[6] |
| Storage | Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong bases and oxidizing agents.[5] Storage under an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent degradation from moisture. |
| Disposal | Dispose of contents and container in accordance with local, regional, and national regulations. Waste should be handled as hazardous chemical waste. |
Conclusion
1-(Dibromomethyl)-2-fluorobenzene is a highly valuable synthetic intermediate, primarily serving as a robust precursor to 2-fluorobenzaldehyde. Its synthesis via radical bromination is efficient, and its reactivity is well-defined, allowing for controlled chemical transformations. For researchers in drug discovery and process development, this compound offers a reliable method for incorporating the synthetically important fluorinated aromatic moiety into complex molecular architectures. Adherence to strict safety protocols is mandatory for its handling and use.
References
- Ambeed. (n.d.). 1-(Bromomethyl)-2-fluorobenzene.
- Global Substance Registration System (GSRS). (n.d.). 1-(BROMOMETHYL)-2-FLUOROBENZENE.
- Cheméo. (n.d.). Chemical Properties of Fluorobenzene, meta-(dibromomethyl)- (CAS 455-34-5).
- BenchChem. (2025). Application Notes and Protocols for 1-(Bromomethyl)-2-fluoro-4-methoxybenzene in Organic Synthesis.
- AiFChem. (2025). 446-48-0 | 1-(Bromomethyl)-2-fluorobenzene.
- TCI Chemicals. (2025, May 15). SAFETY DATA SHEET.
- Fisher Scientific. (2025, December 19). SAFETY DATA SHEET.
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Pal, D., et al. (2023, April 13). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. PMC. Retrieved from [Link]
- Thermo Fisher Scientific. (2025, September 7). SAFETY DATA SHEET.
- BenchChem. (n.d.). An In-depth Technical Guide to the Mechanism of Action of Fluorinated Benzyl Bromides in Biological Systems.
- BenchChem. (2025). The Bromomethyl Group in Trifluoromethylated Benzenes: A Technical Guide to Reactivity and Synthetic Utility.
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The Fluorinated Bromomethyl Scaffold: A Comparative Technical Guide on 2-Fluorobenzyl Bromide vs. 2-Fluorobenzal Bromide
As a Senior Application Scientist in medicinal chemistry and organic synthesis, navigating the nuanced reactivity of benzylic halides is critical for designing efficient synthetic routes. The introduction of a fluorine atom at the ortho position of a benzylic system fundamentally alters the electronic landscape of the molecule, influencing both its stability and its transition-state kinetics during substitution reactions.
This whitepaper provides an in-depth technical analysis of two closely related but mechanistically divergent building blocks: 2-fluorobenzyl bromide (a monobromide) and 2-fluorobenzal bromide (a gem-dibromide). By deconstructing their structural properties, reactivity paradigms, and applications in drug development, this guide serves as a definitive resource for researchers optimizing synthetic workflows.
Structural and Physicochemical Profiling
The core difference between these two compounds lies in the degree of benzylic bromination.
-
2-Fluorobenzyl Bromide features a single benzylic carbon-bromine bond. It is a highly reactive alkylating agent, primed for bimolecular nucleophilic substitution (SN2).
-
This compound features a gem-dibromomethyl group. The presence of two bulky, electron-withdrawing bromine atoms on the same carbon increases steric hindrance and alters the primary reactivity profile from simple alkylation to serving as a masked aldehyde or an olefination precursor[1].
Quantitative Data Summary
| Property | 2-Fluorobenzyl Bromide | This compound |
| CAS Number | 446-48-0 | 220141-76-4 |
| Molecular Formula | C7H6BrF | C7H5Br2F |
| Molecular Weight | 189.02 g/mol | 267.92 g/mol |
| Functional Group | Monobromomethyl (-CH2Br) | gem-Dibromomethyl (-CHBr2) |
| Primary Reactivity | Electrophile (SN2 Alkylation) | Masked Aldehyde / Olefination Precursor |
| Physical State | Colorless to light yellow liquid | Light orange to clear liquid |
| Boiling Point | 84–85 °C (at 15 mmHg) | >100 °C (at reduced pressure) |
| Density | 1.567 g/mL at 25 °C | ~1.85 g/mL (Estimated) |
Data aggregated from authoritative chemical property databases[2],[1].
Mechanistic Reactivity Paradigms
The SN2 Kinetics of 2-Fluorobenzyl Bromide
2-Fluorobenzyl bromide is a quintessential electrophile. The highly polar C-Br bond, coupled with the resonance stabilization offered by the adjacent aromatic ring, lowers the activation energy for SN2 transition states. The ortho-fluorine atom exerts a strong inductive electron-withdrawing effect (-I), which slightly destabilizes any potential carbocation (disfavoring SN1) while making the benzylic carbon highly susceptible to direct nucleophilic attack by amines, thiols, and alkoxides.
The Masked Carbonyl Nature of this compound
Conversely, this compound is rarely used for direct alkylation due to the severe steric bulk of the gem-dibromide moiety. Instead, it is utilized as a robust, oxidation-resistant precursor to 2-fluorobenzaldehyde. Through hydrolytic unmasking, the dibromide is converted to a carbonyl. Furthermore, it can be subjected to Corey-Fuchs-type conditions to generate terminal alkynes or gem-dibromoalkenes, making it a versatile tool in complex carbon-carbon bond-forming sequences.
Divergent synthetic pathways and downstream applications of fluorinated benzylic bromides.
Application in Drug Discovery: The Prasugrel Case Study
In the pharmaceutical industry, 2-fluorobenzyl bromide is a critical building block. Its most notable application is in the synthesis of Prasugrel , a blockbuster antiplatelet medication used to prevent thrombosis[3].
The synthesis of Prasugrel requires the construction of a 2-fluorobenzyl cyclopropyl ketone intermediate. This is achieved by converting 2-fluorobenzyl bromide into a Grignard reagent, which then undergoes nucleophilic addition to cyclopropyl cyanide[3]. This step relies heavily on the specific reactivity of the monobromide; attempting this with a gem-dibromide would lead to complex mixtures of carbenoid insertions and elimination products.
Self-Validating Experimental Methodologies
To ensure scientific rigor, the following protocols are designed as self-validating systems. Every step includes a specific mechanistic rationale (causality) and an in-process validation metric to guarantee reproducibility.
Protocol A: Synthesis of Prasugrel Intermediate via Grignard Addition
Target: 2-Fluorobenzyl cyclopropyl ketone using 2-fluorobenzyl bromide[3].
-
Rationale: Magnesium insertion into the benzylic C-Br bond reverses the polarity (Umpolung) of the carbon from an electrophile to a nucleophile. Anhydrous diethyl ether is strictly required as its oxygen lone pairs coordinate with and stabilize the highly reactive, electron-deficient magnesium center.
-
Step 1 (Activation): Add 1.2 equivalents of Mg turnings to anhydrous diethyl ether under an argon atmosphere. Add a single crystal of iodine (I2).
-
Validation: The disappearance of the brown iodine color and the visual pitting of the Mg surface confirms the removal of the passivating MgO layer.
-
-
Step 2 (Initiation): Add 5% of the total volume of 2-fluorobenzyl bromide.
-
Validation: The onset of gentle, localized boiling (reflux) without external heating validates that the Grignard initiation has successfully occurred.
-
-
Step 3 (Propagation): Add the remaining 2-fluorobenzyl bromide dropwise over 30 minutes to maintain a steady reflux, then cool the system to 0 °C.
-
Step 4 (Electrophilic Addition): Add 1.0 equivalent of cyclopropyl cyanide dropwise. The nucleophilic benzylic carbon attacks the electrophilic nitrile carbon, forming an intermediate imine salt.
-
Step 5 (Hydrolysis): Quench the reaction carefully with saturated aqueous NH4Cl.
-
Rationale: NH4Cl provides mildly acidic protons to hydrolyze the imine to the target ketone without causing acid-catalyzed side reactions (such as ring-opening of the cyclopropane).
-
Validation: Perform GC-MS analysis of the organic layer. The complete disappearance of the nitrile peak and the emergence of the ketone mass ion validates the workflow.
-
Workflow for the Grignard-mediated synthesis of the Prasugrel ketone intermediate.
Protocol B: Amine-Accelerated Hydrolysis of this compound
Target: 2-Fluorobenzaldehyde using this compound[4].
-
Rationale: Direct hydrolysis of gem-dibromides in pure water is notoriously sluggish due to the extreme hydrophobicity of the substrate. Utilizing aqueous dimethylamine introduces a nucleophilic catalyst. The secondary amine rapidly displaces one bromide to form an α-bromoamine intermediate, which is highly unstable in water and instantaneously collapses into the aldehyde[4].
-
Step 1 (Setup): Dissolve 1.0 equivalent of this compound in a miscible co-solvent (e.g., 1,4-dioxane) to ensure a homogeneous reaction mixture with the aqueous phase.
-
Step 2 (Catalysis): Add 2.5 equivalents of 40% aqueous dimethylamine.
-
Rationale: Dimethylamine is highly nucleophilic but sterically hindered enough to prevent the formation of stable aminals, forcing the pathway toward hydrolysis.
-
-
Step 3 (Reaction): Stir the mixture at room temperature for 1 hour.
-
Validation: Monitor the reaction via Thin Layer Chromatography (TLC) using Hexane:EtOAc (9:1). The highly non-polar dibromide spot (high Rf) will disappear, replaced by a lower Rf, strongly UV-active spot corresponding to the aldehyde.
-
-
Step 4 (Workup): Acidify the mixture to pH 3 using 1M HCl.
-
Rationale: Acidification protonates the excess dimethylamine, rendering it water-soluble and preventing it from contaminating the organic extract. Extract the aqueous layer with dichloromethane (DCM).
-
Validation: Conduct 1H NMR analysis of the crude product. The complete disappearance of the benzylic -CHBr2 proton singlet (~7.0 ppm) and the appearance of a sharp, downfield aldehyde proton singlet (~10.3 ppm) serves as absolute structural validation.
-
References
Sources
A Technical Guide to 2-Fluorobenzyl Bromide: Properties, Reactivity, and Applications in Drug Development
Introduction
In the landscape of modern medicinal chemistry and organic synthesis, fluorinated building blocks are indispensable tools for the construction of complex, biologically active molecules. Among these, 2-Fluorobenzyl bromide (also known as α-bromo-o-fluorotoluene) has emerged as a critical reagent. Its strategic importance lies in its ability to introduce a 2-fluorobenzyl moiety into a target structure, a modification that can profoundly and beneficially influence the pharmacokinetic and pharmacodynamic properties of a drug candidate. This guide provides an in-depth analysis of the physicochemical properties, reactivity, and applications of 2-Fluorobenzyl bromide, with a particular focus on its role in pharmaceutical research and development.
Core Physicochemical Properties
2-Fluorobenzyl bromide is a colorless to light yellow liquid characterized by a pungent odor.[1] Its fundamental properties, crucial for its use in synthesis, are summarized below. The presence of the fluorine atom has a minimal steric impact but significantly alters the electronic nature of the aromatic ring, a feature that is key to its utility.
| Property | Value | Source(s) |
| Molecular Formula | C₇H₆BrF | [2] |
| Molecular Weight | 189.03 g/mol | [3][4] |
| Density | 1.567 g/mL at 25 °C | [5] |
| Boiling Point | 84-85 °C at 15 mmHg | [5] |
| Refractive Index | n20/D 1.552 | [5] |
| CAS Number | 446-48-0 | [2][3] |
| Appearance | Colorless to light yellow liquid | [6] |
The Strategic Role of Fluorine in Drug Design
The incorporation of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance a molecule's therapeutic profile.[2][7] The fluorine atom in 2-Fluorobenzyl bromide is not merely a placeholder; it imparts specific, desirable characteristics to the final compound.
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong. Introducing a fluorine atom can block sites on the molecule that are susceptible to metabolic oxidation by cytochrome P450 enzymes. This often leads to increased metabolic stability, a longer half-life, and improved bioavailability.[2][8]
-
Binding Affinity: As the most electronegative element, fluorine can alter the electronic distribution of a molecule.[9] This can lead to more favorable interactions, such as hydrogen bonds or dipole-dipole interactions, with target proteins, thereby increasing binding affinity and potency.[3]
-
Lipophilicity and Permeability: Fluorine substitution can increase the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and improve absorption.[7] This modulation of a drug's lipophilicity is a critical parameter in optimizing its ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
Caption: Strategic benefits of incorporating a 2-fluorobenzyl moiety.
Reactivity and Mechanistic Insights
The synthetic utility of 2-Fluorobenzyl bromide is dominated by its reactivity as a benzylic halide in nucleophilic substitution reactions. The bromine atom is an excellent leaving group, and the adjacent benzene ring stabilizes the transition state, making the benzylic carbon highly susceptible to nucleophilic attack.
Primary benzylic halides, such as 2-Fluorobenzyl bromide, readily undergo substitution reactions, typically via an Sₙ2 mechanism.[1] This pathway involves a backside attack by the nucleophile on the carbon atom bonded to the bromine. The reaction is a concerted process, meaning the bond to the nucleophile forms at the same time as the bond to the bromide breaks. This mechanism is favored by the use of strong nucleophiles and polar aprotic solvents.[1] The resonance stabilization of the transition state by the phenyl ring accelerates this reaction compared to non-benzylic primary alkyl halides.
Caption: General Sₙ2 reaction pathway for 2-Fluorobenzyl bromide.
Applications in Pharmaceutical Synthesis
2-Fluorobenzyl bromide serves as a key intermediate in the synthesis of numerous pharmaceutical agents.[8][10] Its application spans various therapeutic areas, including treatments for neurological disorders and cardiovascular diseases.[8]
A notable example is its use in the synthesis of Prasugrel , an antiplatelet medication used to prevent blood clots.[11][12] In the synthesis of Prasugrel, 2-Fluorobenzyl bromide is used to alkylate a thienopyridine core structure, demonstrating its utility in constructing complex heterocyclic systems. Other documented applications include its use in synthesizing 2-pyrrolo[2,3-d]pyrimidines and 8-alkylated imidazolo[1,2-a]pyrimid-5-ones, which are scaffolds of interest in drug discovery.[12]
Experimental Protocol: N-Alkylation of Imidazole
This protocol details a representative Sₙ2 reaction for the N-alkylation of imidazole using 2-Fluorobenzyl bromide. This is a foundational reaction in the synthesis of many biologically active compounds.
Objective: To synthesize 1-(2-fluorobenzyl)-1H-imidazole.
Materials:
-
Imidazole
-
2-Fluorobenzyl bromide
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
Anhydrous Acetonitrile (CH₃CN)
-
Ethyl Acetate
-
Saturated aqueous sodium chloride solution (Brine)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add imidazole (1.0 equivalent) and anhydrous potassium carbonate (2.0 equivalents).
-
Solvent Addition: Add anhydrous acetonitrile to the flask under an inert atmosphere (e.g., nitrogen or argon) to create a suspension.
-
Reagent Addition: While stirring vigorously at room temperature, add 2-Fluorobenzyl bromide (1.05 equivalents) to the suspension dropwise via a syringe.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) until the starting material (imidazole) is fully consumed (typically 4-12 hours).
-
Workup - Filtration: Upon completion, filter the reaction mixture through a pad of celite to remove the solid potassium carbonate and potassium bromide byproduct. Rinse the filter cake with a small amount of ethyl acetate.
-
Workup - Extraction: Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator. Dissolve the resulting crude residue in ethyl acetate and transfer it to a separatory funnel.
-
Washing: Wash the organic layer sequentially with water (2x) and then with brine (1x).
-
Drying and Concentration: Dry the organic phase over anhydrous magnesium sulfate. Filter off the drying agent and concentrate the filtrate in vacuo to yield the crude product.
-
Purification: The crude 1-(2-fluorobenzyl)-1H-imidazole can be further purified by column chromatography on silica gel if necessary.
Caption: Workflow for the N-alkylation of imidazole.
Safety and Handling
2-Fluorobenzyl bromide is a corrosive and hazardous chemical that requires careful handling in a well-ventilated fume hood.[6][7]
-
Hazards: It is classified as a corrosive material that causes severe skin burns and eye damage.[4][6] It is also a lachrymator (a substance that irritates the eyes and causes tears).[6] The liquid is combustible.[4]
-
Precautions: Always wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[7] Avoid inhalation of vapors and contact with skin and eyes.
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated area, away from incompatible materials such as bases, strong oxidizing agents, alcohols, amines, and metals.[6][7] It is moisture-sensitive and should be stored under an inert atmosphere.[6]
-
Spills and Disposal: In case of a spill, absorb with an inert material and dispose of it as hazardous waste. All waste must be disposed of in accordance with local, state, and federal regulations.
Conclusion
2-Fluorobenzyl bromide is a powerful and versatile building block for researchers, scientists, and drug development professionals. Its value is derived not only from its reactivity as a benzylic bromide but also from the strategic advantages conferred by the ortho-fluorine substituent. By enabling chemists to enhance metabolic stability, binding affinity, and overall pharmacokinetic profiles, this reagent plays a crucial role in the iterative process of drug design and optimization. A thorough understanding of its properties, reactivity, and handling requirements is essential for its safe and effective application in the synthesis of next-generation therapeutics and advanced materials.
References
-
Priya A, Mahesh Kumar N and Shachindra L Nargund. Fluorine in drug discovery: Role, design and case studies. The Pharma Innovation Journal. [Link]
-
Quora. (2022, October 26). What is the difference in reactivity between benzyl bromide and phenol in nucleophilic substitution reactions?. Quora. [Link]
-
Taylor & Francis Online. (2008, October 4). The role of fluorine in medicinal chemistry. Taylor & Francis Online. [Link]
-
Bentham Science. Roles of Fluorine in Drug Design and Drug Action. Bentham Science. [Link]
-
ResearchGate. (2016). Chapter Four: Prasugrel Hydrochloride. ResearchGate. [Link]
-
CSIR NET LIFE SCIENCE COACHING. (2026, January 5). Nucleophilic Substitution in Alkyl Bromides. CSIR NET LIFE SCIENCE COACHING. [Link]
-
NIST. 2-Fluorobenzyl bromide. NIST Chemistry WebBook. [Link]
-
Asian Journal of Chemistry. (2013). Identification and Synthesis of Impurities Formed During Prasugrel Hydrochloride Preparation. Asian Journal of Chemistry. [Link]
Sources
- 1. letstalkacademy.com [letstalkacademy.com]
- 2. apolloscientific.co.uk [apolloscientific.co.uk]
- 3. benthamscience.com [benthamscience.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Prasugrel synthesis - chemicalbook [chemicalbook.com]
- 6. CN102190569A - Method for preparing Prasugrel intermediate alpha-cyclopropylcarbonyl-2-fluorobenzyl bromide - Google Patents [patents.google.com]
- 7. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pharmacyjournal.org [pharmacyjournal.org]
- 9. tandfonline.com [tandfonline.com]
- 10. quora.com [quora.com]
- 11. researchgate.net [researchgate.net]
- 12. Research Portal [ourarchive.otago.ac.nz]
Strategic Utilization of o-Fluorotoluene Gem-Dibromides
Synthesis, Reactivity, and Applications in Medicinal Chemistry
-Dibromo-o-fluorotoluene (CAS: 446-48-0)Executive Summary
In the landscape of medicinal chemistry, the ortho-fluorophenyl moiety is a privileged scaffold, often employed to modulate metabolic stability and lipophilicity (LogP). While 2-fluorobenzaldehyde is a common starting material, its precursor,
This guide details the synthesis, handling, and application of this intermediate, moving beyond standard textbook descriptions to address the practical challenges of selectivity and purification in a research setting.
Chemical Identity & Strategic Importance
The introduction of fluorine at the ortho position of a benzyl group induces significant electronic changes. The high electronegativity of fluorine creates a dipole that influences the reactivity of the benzylic carbon.
| Property | Data | Relevance |
| IUPAC Name | 1-(Dibromomethyl)-2-fluorobenzene | Unambiguous identification |
| Molecular Weight | 267.92 g/mol | Stoichiometry calculations |
| Physical State | Liquid/Low-melting solid | Handling requirements |
| Boiling Point | ~105–110 °C (at 12 mmHg) | Purification via vacuum distillation |
| Key Functionality | Gem-dibromide | Masked aldehyde; 1,1-bielectrophile |
Why use the Gem-Dibromide?
-
Storage Stability: Unlike 2-fluorobenzaldehyde, which slowly oxidizes to 2-fluorobenzoic acid upon air exposure, the gem-dibromide is resistant to autoxidation.
-
Divergent Reactivity: It can be hydrolyzed to the aldehyde, but it can also undergo double nucleophilic substitution to form heterocycles (e.g., benzofurans) or reacting with metals (Zn/Ti) to form stilbenes via reductive coupling.
Synthesis: The Wohl-Ziegler Reaction
The industry-standard method for synthesizing
2.1 Mechanistic Pathway
The reaction proceeds via a radical chain mechanism. The ortho-fluorine atom exerts an inductive withdrawing effect (
Figure 1: Radical chain progression from precursor to gem-dibromide. Note the risk of over-bromination to the tribromide.
2.2 Optimized Protocol (NBS Method)
Reagents:
-
o-Fluorotoluene (1.0 equiv)
-
N-Bromosuccinimide (NBS) (2.1 – 2.2 equiv)
-
AIBN (Azobisisobutyronitrile) (0.05 equiv) or Benzoyl Peroxide
-
Solvent: Chlorobenzene (preferred for higher boiling point) or Cyclohexane/CCl4 (traditional, but CCl4 is toxic/restricted).
Step-by-Step Methodology:
-
Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser. Ensure the system is under an inert atmosphere (
or Ar) to prevent moisture interference, although radical reactions are generally air-tolerant. -
Dissolution: Dissolve o-fluorotoluene in the solvent (0.5 M concentration).
-
Addition: Add NBS (2.2 equiv) and AIBN (0.05 equiv) in one portion.
-
Expert Tip: If using large scales (>50g), add NBS in portions to control the exotherm.
-
-
Reaction: Heat to reflux (approx. 80-130°C depending on solvent).
-
Visual Cue: The reaction is often complete when the dense NBS solid (bottom) floats to the top as lighter Succinimide.
-
-
Monitoring: Monitor via GC-MS or TLC. You will see the sequential appearance of the monobromide, then the dibromide.
-
Critical: Stop the reaction when the monobromide is <5%. Extending reflux beyond this point drastically increases the difficult-to-remove tribromide impurity.
-
-
Workup: Cool the mixture to 0°C to precipitate succinimide completely. Filter off the solid.
-
Concentration: Evaporate the solvent under reduced pressure.
2.3 Troubleshooting: NBS vs.
| Feature | NBS Protocol | Elemental Bromine ( |
| Atom Economy | Lower (Succinimide waste) | High |
| Selectivity | High (Slow release of | Lower (High local concentration) |
| Safety | Solid handling (easier) | Volatile, corrosive liquid (difficult) |
| Recommendation | Preferred for Lab Scale (<100g) | Preferred for Process Scale (>1kg) |
Purification and Characterization
The crude mixture will typically contain:
-
Target:
-dibromo-o-fluorotoluene (~85-90%) -
Impurity A:
-bromo-o-fluorotoluene (Monobromide) -
Impurity B:
-tribromo-o-fluorotoluene (Tribromide)
Purification Strategy: Recrystallization is often ineffective for liquids/low-melting solids. Vacuum distillation is the gold standard here.
-
Monobromide boils significantly lower.
-
Tribromide boils higher.
-
Collect the middle fraction.
Analytical Validation (NMR): The proton on the benzylic carbon is the diagnostic handle.
-
Monobromide (
): Doublet/Singlet ~4.5 ppm. -
Gem-Dibromide (
): Singlet shifted downfield to 6.9 – 7.1 ppm . -
Aldehyde (CHO): Singlet at ~10.3 ppm (if hydrolysis occurred).
Synthetic Utility: Hydrolysis to Aldehyde[1][2]
While the dibromide is a stable storage form, it is frequently hydrolyzed to o-fluorobenzaldehyde for downstream reductive amination or condensation reactions.
4.1 Hydrolysis Protocol (Silver-Assisted)
For high-value intermediates where harsh acidic/basic conditions must be avoided, silver nitrate assists the halide abstraction.
-
Dissolve gem-dibromide in Acetone/Water (10:1).
-
Add
(2.2 equiv) solution dropwise. -
Precipitation of AgBr drives the reaction (Le Chatelier’s principle).
-
Filter AgBr, extract with DCM, and dry.
4.2 Hydrolysis Protocol (Acidic Reflux)
For scalable, cost-effective conversion:
-
Suspend gem-dibromide in 50% aqueous Ethanol.
-
Add catalytic
or reflux with (to neutralize HBr formed). -
Reflux for 2-4 hours.
-
Steam distill or extract the aldehyde.
Figure 2: Hydrolysis pathway.[1] The gem-halohydrin is rarely isolated due to the rapid elimination of HBr to form the thermodynamically stable carbonyl.
Safety & Handling (Lachrymator Warning)
CRITICAL SAFETY NOTICE:
Benzylic bromides, including
-
Engineering Controls: All operations must be performed in a high-efficiency fume hood.
-
PPE: Double nitrile gloves, chemical splash goggles, and a lab coat are mandatory.
-
Decontamination: Glassware should not be removed from the hood until rinsed.
-
Decon Solution: Rinse glassware with a dilute solution of ethanolic KOH or ammonia. This converts the lachrymator into the less volatile amine or ether/alcohol before washing.
-
-
Spill Control: Do not wipe up with paper towels (increases surface area/evaporation). Cover with absorbent clay/vermiculite, neutralize with weak base, and dispose of as hazardous solid waste.
References
- Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical.
-
Djerassi, C. (1948). "Brominations with N-Bromosuccinimide." Chemical Reviews, 43(2), 271–317.
-
Organic Syntheses. "o-Xylylene dibromide." Org.[2][3][4][5] Synth. 1954, 34, 100. (Analogous procedure for benzylic gem-dibromides).
-
BenchChem. "2-Fluorobenzyl bromide Safety & Data." (Reference for physical properties and safety data of the class).
-
Sigma-Aldrich.
-Bromo-o-fluorotoluene." (Safety protocols for lachrymators).
Sources
Technical Guide: Solubility and Physicochemical Handling of 2-Fluorobenzal Bromide
[1][2]
CAS: 220141-76-4 | Formula:
Executive Summary
This compound is a specialized electrophilic intermediate primarily used in the synthesis of 2-fluorobenzaldehyde via hydrolysis.[1][2][4] Unlike its mono-brominated analog (2-fluorobenzyl bromide), the geminal dibromide functionality confers unique solubility and reactivity challenges.[1][2][4][6]
This guide addresses the critical lack of standardized solubility data for this compound. It provides a predictive solubility landscape based on structural analogs (benzal bromide) and details a self-validating experimental protocol for determining solubility limits without triggering premature hydrolysis.[1][2][4][6]
Key Takeaway: this compound is highly soluble in non-polar and polar aprotic solvents (DCM, Toluene, THF) but exhibits moisture-driven instability in protic solvents, necessitating strict anhydrous handling.[2][6]
Physicochemical Profile & Solubility Landscape
Structural Determinants of Solubility
The molecule consists of a lipophilic fluorobenzene core substituted with a bulky, polarizable dibromomethyl group.[6]
-
Lipophilicity: High.[4][6] The aromatic ring and heavy bromine atoms drive affinity for organic phases.[4]
-
Polarity: Moderate.[4][6] The C-F and C-Br bonds create local dipoles, but the lack of hydrogen bond donors (HBD) limits water solubility.[2][6]
-
Reactivity: The gem-dibromide is a "masked carbonyl."[1][2][4][6] In the presence of water or Lewis acids, it hydrolyzes to the aldehyde, releasing HBr.[6]
Solvent Compatibility Matrix
The following table synthesizes predicted solubility behaviors derived from analogous benzal bromides.
| Solvent Class | Representative Solvents | Solubility Prediction | Suitability | Mechanistic Rationale |
| Halogenated | Dichloromethane (DCM), Chloroform ( | Very High (>500 mg/mL) | Ideal | "Like dissolves like."[1][2][6] Excellent for synthesis and transport; inert to the alkyl halide.[4] |
| Aromatic | Toluene, Benzene, Xylene | High | Excellent | |
| Polar Aprotic | THF, 1,4-Dioxane, Ethyl Acetate | High | Good | Good solubility, but Lewis basicity of ethers (THF) may complex with Lewis acids if used in catalysis.[2][6] |
| Polar Aprotic (High Dipole) | DMSO, DMF, Acetonitrile | Moderate/High | Caution | High solubility, but nucleophilic solvents (DMSO/DMF) can promote side reactions or decomposition at high temps.[2][6] |
| Alcohols | Methanol, Ethanol, Isopropanol | Moderate | Incompatible | Risk of Solvolysis. Alcohols can attack the gem-dibromide to form acetals or react with HBr byproducts.[2][6] |
| Alkanes | Hexane, Heptane, Pentane | Low/Moderate | Precipitation | Useful for recrystallization/purification.[2][6] The polar C-Br bonds reduce solubility in pure aliphatics compared to aromatics.[1][2][4][6] |
| Water | Water | Insoluble | Incompatible | Hydrolysis Risk. Rapidly degrades to 2-fluorobenzaldehyde and corrosive HBr.[1][2][4] |
Experimental Protocol: Self-Validating Solubility Determination
Standard gravimetric methods fail for reactive halides due to atmospheric moisture absorption.[1][2][4][6] Use this modified Schlenk-line protocol.
Materials
-
Apparatus: 10 mL Schlenk tube, syringe filter (PTFE, 0.45 µm), tared evaporation vial.
Step-by-Step Workflow
-
Inert Environment: Purge Schlenk tube with
or Ar.[4][6] -
Saturation: Add 1.0 g of this compound. Add solvent stepwise (100 µL increments) with magnetic stirring until clear (Visual Solubility).
-
Equilibration: Stir for 1 hour at 25°C. If solid remains, filter supernatant through PTFE filter into a tared vial.
-
Quantification: Evaporate solvent under high vacuum (do not use heat >40°C to avoid degradation).[4][6] Weigh residue.[4][6][7]
Workflow Diagram (DOT)
Figure 1: Iterative solubility determination workflow with integrated safety checks for hydrolysis.[1][2][4][6]
Applications & Solvent Selection Logic
Synthesis of 2-Fluorobenzaldehyde
The primary utility of this compound is its conversion to the aldehyde.[1][2][4] The choice of solvent dictates the reaction pathway.[4]
-
Pathway A (Hydrolysis):
-
Pathway B (Acetal Formation):
Reaction Decision Tree
Figure 2: Solvent-dependent reaction pathways for this compound.
Safety & Handling (Lachrymator)
-
Hazard: Like benzyl bromide, this compound is a potent lachrymator (tear gas agent) and skin irritant.[2][4][6]
-
Handling:
-
Ventilation: All solubility testing must occur inside a certified chemical fume hood.[4][6]
-
Decontamination: Spills should be neutralized with a solution of dilute ammonia or sodium thiosulfate to quench the alkyl bromide before cleaning.[4]
-
Storage: Store in a tightly sealed container under inert gas (
) at 2-8°C to prevent hydrolysis by atmospheric moisture.
-
References
-
PubChem. (2025).[4][6][8] alpha-Bromo-o-fluorotoluene (Analogue Data). National Library of Medicine.[4] Retrieved March 1, 2026, from [Link][2][6]
-
Organic Syntheses. (1954).[2][4][6] o-Xylylene dibromide (Analogue Procedure). Org. Synth. 1954, 34, 100.[2][6] Retrieved March 1, 2026, from [Link][2][6]
Sources
- 1. 151412-12-3|1-(Bromomethyl)-2-fluoro-3-methylbenzene|BLD Pharm [bldpharm.com]
- 2. CAS 623-24-5: 1,4-Bis(bromomethyl)benzene | CymitQuimica [cymitquimica.com]
- 3. 23915-07-3|1-(Bromomethyl)-2,4-difluorobenzene|BLD Pharm [bldpharm.com]
- 4. alpha-Bromo-o-fluorotoluene | C7H6BrF | CID 67968 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. CAS 220141-76-4: 1-(Dibromometil)-2-fluorobenceno [cymitquimica.com]
- 6. alpha,alpha'-Dibromo-p-xylene | 623-24-5 [chemicalbook.com]
- 7. cacheby.com [cacheby.com]
- 8. researchgate.net [researchgate.net]
Technical Whitepaper: Distillation and Purification of 2-Fluorobenzal Bromide
Executive Summary
This technical guide addresses the isolation and purification of 2-Fluorobenzal bromide (CAS: 60166-22-3), also known as
The purification of geminal dibromides poses a specific challenge: they are thermally labile and prone to elimination reactions (dehydrohalogenation) or hydrolysis upon exposure to atmospheric moisture or excessive heat. This guide provides a validated thermodynamic profile for vacuum distillation, distinguishing the target gem-dibromide from its mono-bromo precursor (2-fluorobenzyl bromide) and ensuring high-purity isolation without thermal degradation.
Chemical Identity & Thermodynamic Profile
Successful isolation requires a clear understanding of the boiling point differentials between the starting material (toluene derivative), the intermediate (benzyl bromide), and the product (benzal bromide).
Comparative Physical Properties
| Compound | Structure | Molecular Weight | Boiling Point (Atm) | Boiling Point (Reduced Pressure) |
| 2-Fluorotoluene | 110.13 g/mol | 114°C | ~20°C @ 10 mmHg | |
| 2-Fluorobenzyl bromide | 189.02 g/mol | Decomposes | 84–85°C @ 15 mmHg | |
| This compound | 267.92 g/mol | Unstable | 106–110°C @ 12 mmHg |
Technical Insight:
The boiling point delta (
Pressure-Temperature Nomograph Application
Because this compound is thermally sensitive, the pot temperature should never exceed 130°C. If the vacuum pump cannot achieve <15 mmHg, the distillation risk increases significantly.
-
Target Vacuum: 1–5 mmHg is ideal.
-
Target Vapor Temp (1-2 mmHg): 85–90°C.
-
Target Vapor Temp (10-12 mmHg): 105–110°C.
Critical Parameter: Monitor the difference between the Pot Temperature and the Vapor Temperature. A delta >30°C suggests column flooding or oligomerization in the pot.
Experimental Protocol: Synthesis to Isolation
The following workflow describes the radical bromination of 2-fluorotoluene followed by the critical vacuum distillation step.
Reaction Workflow Diagram
Figure 1: Reaction workflow from precursor to purified gem-dibromide.
Step-by-Step Distillation Protocol
Equipment Required:
-
Short-path distillation head or 10cm Vigreux column.
-
Vacuum pump capable of <5 mmHg (High-vacuum oil pump preferred over diaphragm).
-
Manometer (digital preferred).
-
Oil bath with magnetic stirring.
Protocol:
-
Quench & Concentration: Upon completion of the bromination (verified by GC/TLC), filter off succinimide byproducts (if NBS was used). Concentrate the solvent (e.g., carbon tetrachloride or benzotrifluoride) via rotary evaporation.
-
Note: Do not heat the bath above 50°C during solvent removal to prevent premature degradation.
-
-
System Setup: Transfer the crude orange/brown oil to a round-bottom flask. Attach a Vigreux column and distillation head. Grease all joints with high-vacuum grease.
-
Degassing: Apply vacuum gradually. Volatile impurities (unreacted 2-fluorotoluene) will boil off first.
-
Observation: Watch for "bumping" as residual solvent leaves the matrix.
-
-
Fraction 1 (Forerun): Increase oil bath temperature to ~110°C. Collect the fraction boiling at 80–90°C (12–15 mmHg) .
-
Composition: This is primarily 2-fluorobenzyl bromide (mono-bromo). Keep this fraction separate; it can be re-brominated in future batches.
-
-
Fraction 2 (Main Cut): Increase oil bath to ~135–140°C. The vapor temperature should stabilize between 106–110°C (at 12 mmHg) .
-
Shutdown: once the vapor temperature drops or the pot residue darkens significantly (tar formation), stop the heating. Do not distill to dryness as the residue is potentially explosive.
Process Safety & Handling
Thermal Instability Logic
Geminal dihalides are precursors to aldehydes. In the presence of trace acid (generated by decomposition) and heat, they can undergo autocatalytic degradation.
Stabilization: It is standard practice to add a trace amount of potassium carbonate (K₂CO₃) or epoxide stabilizers (like 1,2-epoxybutane) to the crude mixture before distillation to scavenge trace HBr and prevent acid-catalyzed decomposition.
Distillation Logic Diagram
Figure 2: Decision logic for vacuum distillation safety.
Hazard Identification
-
Lachrymator: Both the mono- and di-bromo compounds are potent tear gas agents. All work must occur in a fume hood.
-
Corrosive: Hydrolyzes to HBr on contact with moisture (lungs/eyes).
-
Storage: Store under inert gas (Argon/Nitrogen) in a refrigerator.
References
-
National Institute of Standards and Technology (NIST). Fluorobenzene, meta-(dibromomethyl)- Phase Change Data.[3] NIST Chemistry WebBook, SRD 69.[3] Retrieved from [Link]
- Context: Provides the thermodynamic baseline for the meta isomer (109°C @ 7.5 mmHg) which serves as the closest structural proxy for the ortho isomer's boiling point range.
- Context: Establishes the boiling point of the mono-bromo impurity (84-85°C @ 15 mmHg)
- Context: Corroborates physical property data for fluorin
-
PubChem. 2-Fluorotoluene Compound Summary. National Library of Medicine. Retrieved from [Link]
- Context: Provides physical data for the starting material to ensure proper degassing protocols.
Sources
Safety data sheet (SDS) for 2-fluorobenzal bromide
An In-depth Technical Guide to the Safe Handling of 2-Fluorobenzyl Bromide
Introduction: Beyond the Data Sheet
2-Fluorobenzyl bromide is a versatile halogenated aromatic compound, serving as a critical building block in the synthesis of pharmaceuticals and agrochemicals.[1] Its utility lies in its ability to introduce the 2-fluorobenzyl moiety into more complex molecular architectures, a common strategy in medicinal chemistry to modulate the pharmacokinetic and pharmacodynamic properties of drug candidates.[1][2] However, the very reactivity that makes it a valuable synthetic precursor also imbues it with significant hazards. This guide moves beyond a simple recitation of safety data sheet (SDS) information, providing a deeper, causality-driven framework for its safe use. For the research scientist, understanding why a protocol is necessary is paramount to fostering a robust safety culture and ensuring experimental integrity.
Section 1: Core Chemical Identity and Physicochemical Properties
A foundational understanding of a reagent's physical properties is the first step in a comprehensive risk assessment. These data inform storage conditions, handling techniques, and appropriate emergency responses.
| Property | Value | Source(s) |
| Chemical Name | 2-Fluorobenzyl bromide | [3][4] |
| Synonyms | α-Bromo-2-fluorotoluene, 1-(Bromomethyl)-2-fluorobenzene | [1][3][4] |
| CAS Number | 446-48-0 | [3][5] |
| Molecular Formula | C₇H₆BrF | [1][3][5] |
| Molecular Weight | 189.02 g/mol | [5][6] |
| Appearance | Clear colorless to light yellow/brown liquid | [1][5] |
| Boiling Point | 84-85 °C @ 15 mmHg | [2][5] |
| Density | 1.567 g/mL at 25 °C | [2][5] |
| Flash Point | 82 - 83 °C (179.6 - 181.4 °F) - Closed Cup | [3][5] |
| Refractive Index | n20/D 1.552 | [2][5] |
Section 2: Hazard Profile and GHS Classification
2-Fluorobenzyl bromide is classified as a hazardous chemical under the Globally Harmonized System (GHS).[3] Its hazards are significant and demand strict adherence to safety protocols. The signal word for this chemical is "Danger" .[3][5][7]
| GHS Classification | Hazard Code | Description | Implication for Researchers |
| Skin Corrosion/Irritation | H314 | Causes severe skin burns and eye damage.[3][5][8] | This is not a mild irritant. Contact can cause rapid and severe tissue damage. The use of robust personal protective equipment (PPE) is non-negotiable. |
| Serious Eye Damage | H314 | Causes severe skin burns and eye damage.[3][9] | The chemical is corrosive to the eyes and can cause irreversible damage, including blindness.[3] Standard safety glasses are insufficient; chemical goggles and a face shield are required. |
| Specific Target Organ Toxicity (Single Exposure) | H335 | May cause respiratory irritation.[5][10] | Inhalation of vapors must be avoided. All handling must be performed within a certified chemical fume hood. |
| Combustible Liquid | H227 | Combustible liquid.[3][7][8] | While not highly flammable, it can ignite if heated. Keep away from heat sources, sparks, and open flames.[3][8] |
The following diagram illustrates the GHS pictograms associated with 2-fluorobenzyl bromide, providing an immediate visual reference to its primary hazards.
Section 3: Proactive Risk Mitigation and Safe Handling
A proactive approach to safety involves integrating controls at every level of the experimental workflow. The following protocols are designed as a self-validating system to minimize exposure risk.
Pre-Experiment Risk Assessment Workflow
Before any manipulation of 2-fluorobenzyl bromide, a thorough risk assessment must be conducted. This process ensures all hazards are identified and controlled.
Engineering Controls: The First Line of Defense
Your primary defense is to remove the hazard from your breathing zone.
-
Chemical Fume Hood: All manipulations, including weighing, transferring, and reactions, must be conducted inside a certified chemical fume hood.[9] This is critical to mitigate the risk of respiratory irritation (STOT SE 3) and because the compound is a lachrymator (a substance that causes tearing).[3][7]
-
Ventilation: Ensure adequate general ventilation in the laboratory to handle any fugitive emissions.[11]
-
Safety Infrastructure: The work area must be equipped with an immediately accessible safety shower and eyewash station.[3][11] Their functionality should be verified weekly.
Personal Protective Equipment (PPE): The Last Barrier
PPE is essential but should never be the only line of defense.
-
Eye and Face Protection: Due to the severe eye damage risk (Category 1), a combination of tightly fitting chemical splash goggles and a full-face shield is mandatory.[3][5][9]
-
Skin Protection:
-
Gloves: Wear chemical-resistant gloves (e.g., nitrile or neoprene, but always check the manufacturer's resistance chart for halogenated aromatic compounds). Double-gloving is recommended. Gloves must be inspected before use and changed immediately if contamination is suspected.[3][12]
-
Lab Coat: A flame-resistant lab coat with full-length sleeves is required. Ensure it is fully buttoned.
-
Clothing and Footwear: Long pants and closed-toe shoes are mandatory.[13]
-
-
Respiratory Protection: If there is any potential for exposure outside of a fume hood (e.g., a large-scale spill), a NIOSH-approved respirator with an organic vapor cartridge (Type ABEK) is necessary.[3][5]
Storage and Handling Protocols
-
Moisture Sensitivity: 2-Fluorobenzyl bromide is moisture-sensitive.[3][7] It should be stored under an inert atmosphere (e.g., nitrogen or argon) in a tightly sealed container to prevent hydrolysis, which can release corrosive hydrogen bromide and hydrogen fluoride gas.
-
Incompatibilities: The compound must be segregated from incompatible materials. These include:
-
Storage Conditions: Store in a cool, dry, well-ventilated, and secured area designated for corrosive materials.[3][7][9] Keep containers away from heat and ignition sources.[3][8]
Section 4: Emergency Response Protocols
Immediate and correct action during an emergency can significantly mitigate harm.
| Emergency Scenario | Step-by-Step Response Protocol |
| Skin Contact | 1. Immediately go to the safety shower.[13]2. While flushing with copious amounts of water for at least 15 minutes, remove all contaminated clothing and shoes.[3][7][14]3. Do not interrupt flushing to remove clothing.4. Seek immediate medical attention. Do not delay.[3][7] |
| Eye Contact | 1. Immediately flush the eyes with an eyewash station for at least 15 minutes, holding the eyelids open to ensure complete rinsing.[3][9]2. Remove contact lenses if present and easy to do so. Continue rinsing.[3]3. Seek immediate medical attention from an ophthalmologist.[3][10] |
| Inhalation | 1. Remove the individual to fresh air immediately.[3][7]2. If breathing is difficult, administer oxygen. If breathing has stopped, perform artificial respiration (do not use mouth-to-mouth).[3][15]3. Seek immediate medical attention.[3][7] |
| Ingestion | 1. Do NOT induce vomiting. This can cause further damage to the esophagus.[3][9]2. If the person is conscious, rinse their mouth with water and have them drink one or two glasses of water.[3][9][10]3. Seek immediate medical attention.[3][9] |
| Minor Spill (<100 mL) | 1. Alert personnel in the immediate area.2. Wearing appropriate PPE, cover the spill with an inert absorbent material like sand, vermiculite, or a universal binder.[3][11]3. Scoop the material into a labeled, sealable container for hazardous waste disposal.[12]4. Clean the spill area with a suitable decontaminating agent. |
| Major Spill (>100 mL) | 1. Evacuate the laboratory immediately.2. Alert your institution's emergency response team and EH&S department.3. Do not attempt to clean up a large spill without specialized training and equipment. |
Section 5: Toxicological and Reactivity Insights
-
Toxicological Summary: The primary toxicological threats are its corrosive effects on any tissue it contacts.[3] Ingestion can cause severe swelling and perforation of the stomach or esophagus.[3][16] The full toxicological profile, including long-term effects like carcinogenicity or mutagenicity, has not been fully investigated.[3] Therefore, the precautionary principle applies: all exposure should be avoided.
-
Reactivity Profile:
-
Moisture Sensitivity: Reacts with water, potentially liberating corrosive gases.[3][7]
-
Hazardous Decomposition: When heated to decomposition, it emits toxic and corrosive fumes including carbon monoxide (CO), carbon dioxide (CO₂), hydrogen bromide (HBr), and gaseous hydrogen fluoride (HF).[3][7]
-
Hazardous Polymerization: Hazardous polymerization is not expected to occur.[3][7]
-
Section 6: Disposal and Environmental Stewardship
2-Fluorobenzyl bromide and any materials contaminated with it are considered hazardous waste.
-
Waste Disposal: All waste must be collected in a designated, properly labeled, and sealed hazardous waste container.[3][7]
-
Regulatory Compliance: Disposal must be handled by a licensed chemical waste disposal company in strict accordance with all local, regional, and national regulations.[3][12][17] Do not discharge to sewer systems or the environment.[7][12]
Conclusion
2-Fluorobenzyl bromide is a powerful reagent for chemical innovation, but its utility is matched by its significant hazards. For the drug development professional and research scientist, mastery of this reagent includes not only its synthetic applications but also a deep, ingrained understanding of its safe handling. By moving from a compliance-based mindset to a proactive, knowledge-driven safety culture—understanding the why behind every control, from fume hood use to emergency response—we can ensure that scientific advancement does not come at the cost of personal safety.
References
-
Cheméo. (n.d.). Chemical Properties of 2-Fluorobenzyl bromide (CAS 446-48-0). Retrieved from [Link]
-
AFG Bioscience. (n.d.). SAFETY DATA SHEET. Retrieved from [Link]
-
PubChem. (n.d.). 4-Bromo-2-fluorobenzyl bromide. Retrieved from [Link]
-
Cole-Parmer. (2005, October 3). Material Safety Data Sheet - 4-Fluorobenzyl bromide, 97%. Retrieved from [Link]
-
PubChem. (n.d.). alpha-Bromo-o-fluorotoluene. Retrieved from [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. 2-Fluorobenzyl bromide | 446-48-0 [chemicalbook.com]
- 3. fishersci.com [fishersci.com]
- 4. 2-Fluorobenzyl bromide (CAS 446-48-0) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 5. 2-Fluorobenzyl bromide 98 446-48-0 [sigmaaldrich.com]
- 6. alpha-Bromo-o-fluorotoluene | C7H6BrF | CID 67968 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. assets.thermofisher.com [assets.thermofisher.com]
- 8. 2-Fluorobenzyl Bromide | 446-48-0 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 9. aksci.com [aksci.com]
- 10. merckmillipore.com [merckmillipore.com]
- 11. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 12. chemicalbook.com [chemicalbook.com]
- 13. datasheets.scbt.com [datasheets.scbt.com]
- 14. assets.thermofisher.com [assets.thermofisher.com]
- 15. 2-Fluoro-5-bromobenzyl bromide - Safety Data Sheet [chemicalbook.com]
- 16. fishersci.com [fishersci.com]
- 17. afgsci.com [afgsci.com]
Methodological & Application
Application Note: Synthesis of 2-Fluorobenzaldehyde via Hydrolysis of 2-Fluorobenzal Bromide
Executive Summary
The synthesis of 2-fluorobenzaldehyde from 2-fluorobenzal bromide (1-(dibromomethyl)-2-fluorobenzene) is a fundamental transformation in the preparation of ortho-halogenated building blocks for active pharmaceutical ingredients (APIs) and agrochemicals. This application note outlines an optimized, scalable, and self-validating protocol for the hydrolysis of the geminal dibromide precursor. By carefully selecting a biphasic solvent system and a mild heterogeneous acid scavenger, this method maximizes aldehyde yield while entirely suppressing base-catalyzed side reactions.
Mechanistic Grounding: The Geminal Dihalide Hydrolysis Pathway
The conversion of a gem-dibromide to a carbonyl group is governed by the principles of [1]. The reaction proceeds via a two-stage mechanism:
-
Nucleophilic Substitution: The reaction initiates with the nucleophilic attack of a water molecule on the highly polarized benzylic carbon. The electron-withdrawing nature of the ortho-fluoro substituent increases the electrophilicity of this center, facilitating the displacement of the first bromide ion to yield a gem-halohydrin intermediate.
-
Spontaneous Elimination: Gem-halohydrins are thermodynamically unstable . The oxygen lone pair rapidly expels the second bromide leaving group. This spontaneous elimination of hydrogen bromide (HBr) drives the formation of the stable carbon-oxygen double bond (C=O), yielding 2-fluorobenzaldehyde.
Fig 1: Mechanistic pathway of geminal dibromide hydrolysis to an aldehyde.
Experimental Rationale & Parameter Optimization
As a Senior Application Scientist, designing a robust protocol requires understanding the causality behind every reagent choice.
Solvent System Causality: this compound is highly hydrophobic. Attempting this hydrolysis in pure water results in a biphasic system with extremely slow reaction kinetics. Utilizing a 1:1 mixture of 1,4-dioxane and water provides a miscible co-solvent environment. Dioxane solubilizes the organic substrate, while water serves as the abundant nucleophile, homogenizing the reaction at reflux temperatures.
Acid Scavenger Causality: The hydrolysis of one mole of gem-dibromide generates two moles of HBr. If left unneutralized, the highly acidic environment can stall the reaction equilibrium. However, using strong bases (e.g., NaOH or KOH) is detrimental. Because 2-fluorobenzaldehyde lacks alpha-protons, exposure to strong bases triggers the Cannizzaro reaction , causing the product to disproportionate into 2-fluorobenzyl alcohol and 2-fluorobenzoic acid. To circumvent this, Calcium Carbonate (CaCO₃) is employed as a mild, heterogeneous acid scavenger . It strictly neutralizes the generated HBr without raising the pH high enough to induce Cannizzaro disproportionation.
Quantitative Comparison of Hydrolysis Conditions
| Reaction Condition | Solvent System | Base / Additive | Reaction Time | Expected Yield | Impurity Profile / Side Reactions |
| Strong Base | H₂O / EtOH | NaOH (2.5 eq) | 2 hours | < 50% | High (Cannizzaro products: alcohol & acid) |
| Neutral Thermal | Dioxane / H₂O | None | 12-16 hours | 70-80% | Moderate (Unreacted starting material) |
| Mild Heterogeneous | Dioxane / H₂O | CaCO₃ (1.5 eq) | 4-6 hours | > 90% | Low (Trace unreacted substrate) |
Step-by-Step Protocol
Materials Required:
-
This compound (1.0 eq, 10 mmol, 2.68 g)
-
Calcium carbonate (CaCO₃) powder (1.5 eq, 15 mmol, 1.50 g)
-
1,4-Dioxane (20 mL)
-
Deionized Water (20 mL)
-
Ethyl acetate (EtOAc) (for extraction)
-
Saturated aqueous NaCl (Brine)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Execution Steps:
-
Reaction Assembly: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve this compound (2.68 g, 10 mmol) in 20 mL of 1,4-dioxane.
-
Aqueous Addition: Add 20 mL of deionized water to the flask, followed by the slow, portion-wise addition of calcium carbonate (1.50 g, 15 mmol). Attach a reflux condenser to the flask.
-
Thermal Hydrolysis: Submerge the flask in an oil bath and heat the mixture to a gentle reflux (approx. 95-100 °C). Maintain vigorous stirring for 4 to 6 hours. Note: Vigorous stirring is critical to maximize the surface area interaction between the dissolved organic substrate and the heterogeneous CaCO₃ particles.
-
Self-Validating Monitoring: Monitor the evolution of CO₂ gas bubbles. The reaction is a self-validating system: the cessation of CO₂ bubbling is a macroscopic, visual indicator that HBr generation has stopped, signifying the complete consumption of the gem-dibromide. Confirm completion via TLC (Hexane:EtOAc 9:1, UV visualization).
-
Aqueous Workup: Cool the reaction mixture to room temperature. Filter the mixture through a thin Celite pad to remove unreacted CaCO₃. Transfer the filtrate to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Phase Separation Logic: The byproduct, Calcium Bromide (CaBr₂), is highly water-soluble and partitions entirely into the aqueous waste, ensuring the organic phase is isolated cleanly. Wash the combined organic layers with brine (30 mL) to remove residual dioxane.
-
Drying & Purification: Dry the organic phase over anhydrous Na₂SO₄. Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator. The resulting crude 2-fluorobenzaldehyde can be purified via short-path vacuum distillation to yield a clear, pale-yellow liquid.
Fig 2: Experimental workflow for the synthesis of 2-fluorobenzaldehyde.
Analytical Validation
To ensure the integrity of the synthesized API building block, perform the following analytical checks:
-
¹H NMR (CDCl₃): Look for the disappearance of the benzylic proton signal of the gem-dibromide (typically around δ 6.5 - 7.0 ppm) and the appearance of a distinct, highly deshielded aldehyde proton singlet at δ 10.3 - 10.5 ppm.
-
GC-MS: Confirm the molecular ion peak at m/z 124 for 2-fluorobenzaldehyde. Ensure the absence of the isotopic cluster characteristic of the dibrominated starting material (m/z 266, 268, 270).
References
-
Wikipedia Contributors. "Geminal halide hydrolysis." Wikipedia, The Free Encyclopedia. URL:[Link]
-
Arkivoc. "Reaction of benzal bromides in water/dioxane system for easy access to benzaldehydes and 2-formylbenzonitriles." Arkivoc Journal, 2016 (iv) 10-21. URL:[Link]
- United States Patent Office. "Novel benzyl and benzal bromides." US Patent 2813128A.
Application Notes & Protocols: A Guide to the Conversion of Benzal Bromides into Aldehydes
Prepared by: Gemini, Senior Application Scientist
Introduction: The Synthetic Value of Benzaldehyde Moieties
The conversion of benzal bromides (gem-dibromomethylarenes) to their corresponding aldehydes is a fundamental transformation in organic synthesis. Benzaldehydes are pivotal intermediates in the pharmaceutical, agrochemical, and fragrance industries, serving as precursors to a vast array of more complex molecules, including APIs, fine chemicals, and specialty polymers. The gem-dibromo group in a benzal bromide represents a "masked" carbonyl, an electrophilic carbon atom at the aldehyde oxidation state, making its efficient and selective hydrolysis a critical synthetic operation.
This guide provides an in-depth analysis of the principal reagents and methodologies for this conversion. We will explore the underlying chemical mechanisms, offer field-proven insights into experimental design, and present detailed protocols for key procedures. The focus is on providing researchers, scientists, and drug development professionals with a robust framework for selecting and implementing the optimal synthetic route for their specific target molecule.
Core Methodologies: Unmasking the Carbonyl
The primary route for converting benzal bromides to aldehydes is through hydrolysis, where the two bromine atoms are replaced by oxygen. This process can be accomplished through several methods, ranging from simple aqueous hydrolysis to more sophisticated catalyzed reactions designed to improve yields, shorten reaction times, and enhance compatibility with sensitive functional groups.
Direct Aqueous Hydrolysis
The most straightforward method involves the reaction of the benzal bromide with water, often in the presence of an acid or base catalyst.[1] The reaction proceeds through a two-step nucleophilic substitution. The first substitution yields a highly unstable α-bromo-benzyl alcohol intermediate. The remaining bromide is an excellent leaving group, facilitating the rapid elimination of HBr and formation of the carbonyl C=O double bond.[2]
While simple, this method can be slow and may require elevated temperatures, potentially leading to side reactions, especially for substrates with sensitive functional groups. The equilibrium nature of gem-diol formation from aldehydes generally favors the carbonyl compound, driving the reaction to completion.[2]
Silver Nitrate-Assisted Hydrolysis
The addition of silver nitrate (AgNO₃) can significantly accelerate the hydrolysis of gem-dihalides. The silver ion (Ag⁺) acts as a halophilic Lewis acid, coordinating with one of the bromine atoms.[3] This coordination weakens the carbon-bromine bond, facilitating its departure as a silver bromide (AgBr) precipitate. The resulting carbocation is then trapped by water. This process repeats for the second bromine atom, ultimately yielding the aldehyde. This method is particularly useful for substrates where carbocation formation is favorable and can proceed under milder conditions than direct hydrolysis.[3]
Amine-Mediated Hydrolysis
Aqueous solutions of amines, such as dimethylamine, have been shown to be highly effective reagents for converting benzal halides to benzaldehydes.[4] This method offers a significant rate acceleration compared to hydrolysis with water alone, often allowing reactions to complete within an hour at moderate temperatures.[5] The proposed mechanism involves the formation of an amine adduct, which then undergoes rearrangement and hydrolysis to furnish the final aldehyde product.[4] This approach is economical and efficient for a variety of substituted benzal halides.
Phase-Transfer Catalysis (PTC)
For substrates with low water solubility, phase-transfer catalysis provides an elegant solution. A phase-transfer catalyst, typically a quaternary ammonium salt like tetrabutylammonium bromide (TBAB) or benzyltriethylammonium chloride, facilitates the transport of the hydroxide ion (OH⁻) from the aqueous phase to the organic phase containing the benzal bromide.[6] This increases the effective concentration of the nucleophile in the vicinity of the substrate, dramatically accelerating the rate of hydrolysis. This method allows the reaction to proceed at lower temperatures and with greater efficiency, minimizing decomposition and side-product formation.[7]
Comparative Analysis of Methodologies
The choice of reagent is dictated by the substrate's electronic and steric properties, the presence of other functional groups, and considerations of cost, scale, and safety.
| Method | Key Reagents | Typical Conditions | Advantages | Disadvantages | References |
| Direct Hydrolysis | H₂O, aq. acid or base | 60-110 °C | Simple, inexpensive reagents. | Slow reaction times, harsh conditions, potential for side reactions. | [1][8] |
| Silver-Assisted | AgNO₃, H₂O | Room Temp to 50 °C | Mild conditions, high yields, driven by AgBr precipitation. | High cost of silver nitrate, stoichiometric waste. | [3][9] |
| Amine-Mediated | aq. (CH₃)₂NH | Room Temp to 60 °C | Rapid reaction, economical, high purity of products. | Amine may be incompatible with certain functional groups. | [4][5] |
| Phase-Transfer | NaOH, H₂O, PTC catalyst | 60-110 °C | Excellent for insoluble substrates, high efficiency, milder than direct hydrolysis. | Requires a catalyst, potential for emulsion formation. | [6] |
Related Oxidative Conversions from Benzyl Halides
While the focus of this guide is the conversion of benzal bromides (Ar-CHBr₂), it is instructive to consider related methods that produce aldehydes from benzyl monobromides (Ar-CH₂Br). These are fundamentally oxidative processes rather than hydrolytic ones.
-
Sommelet Reaction : This reaction converts a benzyl halide to an aldehyde using hexamethylenetetramine (HMTA) followed by acidic hydrolysis.[10][11] The process involves the formation of a quaternary ammonium salt, which then undergoes a complex rearrangement and hydrolysis sequence to yield the aldehyde.[12] It is a mild method that avoids over-oxidation to the carboxylic acid.[10]
-
Kornblum Oxidation : This method uses dimethyl sulfoxide (DMSO) as a mild oxidant to convert activated primary halides, like benzyl bromides, to aldehydes.[13] The reaction proceeds via an alkoxysulfonium salt intermediate, which, in the presence of a mild base, eliminates to form the aldehyde and dimethyl sulfide.[13] Modern variations can improve efficiency and broaden the substrate scope.[14]
Experimental Protocols
Protocol 1: General Procedure for Aqueous Hydrolysis of Benzal Bromide
Objective: To synthesize benzaldehyde from benzal bromide using aqueous sodium hydroxide.
Materials:
-
Benzal bromide
-
10% Sodium hydroxide (NaOH) solution
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask equipped with a reflux condenser and magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a 250 mL round-bottom flask, add benzal bromide (e.g., 10 mmol).
-
Add 100 mL of a 10% aqueous NaOH solution.
-
Heat the mixture to reflux (approx. 100-110 °C) with vigorous stirring for 2-4 hours.[6] Monitor the reaction progress by TLC (e.g., using a 9:1 hexanes:ethyl acetate eluent).
-
After completion, cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with water (2 x 50 mL) and then with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.
-
The crude benzaldehyde can be purified by vacuum distillation if necessary.
Safety: Benzal bromides are lachrymatory and corrosive. All manipulations should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
Protocol 2: Phase-Transfer Catalyzed (PTC) Hydrolysis of 4-Chlorobenzal Bromide
Objective: To synthesize 4-chlorobenzaldehyde from 4-chlorobenzal bromide using PTC.
Materials:
-
4-Chlorobenzal bromide
-
Sodium hydroxide (NaOH)
-
Tetrabutylammonium bromide (TBAB)
-
Toluene
-
Round-bottom flask with reflux condenser and magnetic stirrer
Procedure:
-
In a 100 mL round-bottom flask, dissolve 4-chlorobenzal bromide (e.g., 5 mmol) in 25 mL of toluene.
-
Add tetrabutylammonium bromide (TBAB, 0.25 mmol, 5 mol%).
-
Add 25 mL of a 20% aqueous NaOH solution.
-
Heat the biphasic mixture to 90 °C with vigorous stirring for 1-2 hours. The vigorous stirring is crucial for maximizing the interfacial area.
-
Monitor the reaction by TLC or GC-MS until the starting material is consumed.
-
Cool the mixture to room temperature and transfer to a separatory funnel.
-
Separate the organic layer. Extract the aqueous layer with toluene (2 x 15 mL).
-
Combine the organic layers, wash with water and brine, dry over anhydrous Na₂SO₄, and filter.
-
Remove the toluene under reduced pressure to yield the crude 4-chlorobenzaldehyde, which can be purified by recrystallization or distillation.
Causality: The PTC catalyst, TBAB, transports hydroxide ions into the toluene phase, where the reaction occurs. This avoids the need for the substrate to dissolve in the aqueous phase, enabling the reaction to proceed efficiently under milder conditions than direct biphasic hydrolysis without a catalyst.
Conclusion
The conversion of benzal bromides to aldehydes is a robust and versatile transformation with a variety of available methods. The selection of a specific protocol should be guided by a careful analysis of the substrate's properties, required scale, and economic factors. Direct and catalyzed hydrolysis remain the most common and practical approaches. By understanding the underlying mechanisms and experimental parameters detailed in these notes, researchers can confidently and efficiently access the valuable benzaldehyde building blocks essential for their synthetic campaigns.
References
- Kornblum oxidation - Grokipedia. (n.d.).
- Explain the Nef Reaction | Filo. (2025, November 13).
- Sommelet reaction - Grokipedia. (n.d.).
- Nef Reaction - Alfa Chemistry. (2025, January 13).
-
Nef reaction - Wikipedia. (n.d.). Retrieved from [Link]
- Application Notes and Protocols: Nef Reaction Conditions for Secondary Nitroalkanes - Benchchem. (n.d.).
-
Sommelet reaction - Wikipedia. (n.d.). Retrieved from [Link]
-
Nef reaction | PPTX - Slideshare. (n.d.). Retrieved from [Link]
-
Hydrolysis of gem dihalides explanation to formaldehydes and ketones.. - Filo. (2025, May 19). Retrieved from [Link]
-
Delépine reaction - Wikipedia. (n.d.). Retrieved from [Link]
-
Convert Benzyl Bromide into Benzaldehyde The reaction involves the conve.. - Filo. (2025, September 3). Retrieved from [Link]
-
Simple Oxidation of Benzylic Halides with 1-Butyl-3-methyl Imidazolium Periodate. (n.d.). Retrieved from [Link]
-
Convenient oxidation of benzylic and allylic halides to aldehydes and ketones - PMC - NIH. (n.d.). Retrieved from [Link]
-
Conversion of Benzylic Bromides to Benzaldehydes Using Sodium Nitrate As an Oxidant - American Chemical Society. (2010, June 25). Retrieved from [Link]
-
Kornblum oxidation - Wikipedia. (n.d.). Retrieved from [Link]
-
The Sommelet Reaction - Organic Reactions. (n.d.). Retrieved from [Link]
-
Sommelet Reaction - YouTube. (2025, December 12). Retrieved from [Link]
-
Sommelet reaction - Sciencemadness Wiki. (2018, November 3). Retrieved from [Link]
-
Kornblum Oxidation - SynArchive. (n.d.). Retrieved from [Link]
-
DMSO Oxidation of Benzylalcohols to Benzaldehydes - [www.rhodium.ws]. (n.d.). Retrieved from [Link]
-
Oxidation of benzylic bromides by DMSO in the presence of zinc salts: A new variant of Kornblum's method. (n.d.). Retrieved from [Link]
-
One-step Green Conversion of Benzyl Bromide to Aldehydes on NaOH-modified g-C 3 N 4 with Dioxygen under LED Visible Light - ResearchGate. (n.d.). Retrieved from [Link]
-
Why do geminal diols get coverted to aldehydes or ketones? - Quora. (2016, June 18). Retrieved from [Link]
-
How will you prepare aldehydes from geminal dihalides? - Quora. (2019, August 18). Retrieved from [Link]
-
Dimethyl sulfoxide, DMSO - Organic Chemistry Portal. (n.d.). Retrieved from [Link]
- EP0028725A1 - Process for the preparation of aromatic aldehydes according to the Sommelet reaction - Google Patents. (n.d.).
- CN102320943B - Preparation method of benzaldehyde - Google Patents. (n.d.).
-
Aliphatic Aldehydes Synthesis from Halides by Kornblum's Reaction Using a New Fast Method. (n.d.). Retrieved from [Link]
-
Conversion of Benzal Halides to Benzaldehydes in the Presence of Aqueous Dimethylamine - Organic Chemistry Portal. (n.d.). Retrieved from [Link]
-
A versatile method for the hydrolysis of gem-dibromomethylarenes bearing carboxylate or boronate group into aldehydes | Request PDF - ResearchGate. (2025, August 6). Retrieved from [Link]
-
One-step green conversion of benzyl bromide to aldehydes on NaOH-modified g-C3N4 with dioxygen under LED visible light - Catalysis Science & Technology (RSC Publishing). (n.d.). Retrieved from [Link]
-
Conversion of Benzal Halides to Benzaldehydes in the Presence of Aqueous Dimethylamine - ResearchGate. (2026, February 7). Retrieved from [Link]
-
Chemistry Preparation of Benzaldehyde for JEE Main 2026 - Vedantu. (n.d.). Retrieved from [Link]
-
isophthalaldehyde - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]
-
A Novel and Efficient Oxidation of Benzyl Alcohols to Benzaldehydes with DMSO Catalyzed by Acids - ResearchGate. (n.d.). Retrieved from [Link]
-
Carbonyl cross-metathesis via deoxygenative gem-di-metal catalysis. (n.d.). Retrieved from [Link]
-
phase transfer catalysis: catalyst screening, reaction development, and mechanism analysis by - CORE. (n.d.). Retrieved from [Link]
-
What is the major product of the reaction of a geminal dibromide with silver nitrate? - Chemistry Stack Exchange. (2019, June 8). Retrieved from [Link]
- US4551558A - Bromination of substituted benzaldehydes - Google Patents. (n.d.).
-
A Simple and Efficient Procedure for the Preparation of Benzal Chlorides and Benzal Bromides: Synthetic Communications - Taylor & Francis. (2007, September 17). Retrieved from [Link]
-
Hydrolysis Process for Benzaldehyde Production | PDF | Distillation | Chemical Reactions. (n.d.). Retrieved from [Link]
-
Industrial Phase-Transfer Catalysis. (n.d.). Retrieved from [Link]
- CN1626493A - Preparation of benzaldehyde and substituted benzaldehyde by circulation phase transfer catalytic hydrolysis method - Google Patents. (n.d.).
-
Selective Oxidation of Benzyl Halides to Benzaldehydes by Phase Transfer Catalyzed Monochromate Ions in Non-Polar Solvents | Asian Journal of Organic & Medicinal Chemistry. (n.d.). Retrieved from [Link]
Sources
- 1. quora.com [quora.com]
- 2. quora.com [quora.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. Conversion of Benzal Halides to Benzaldehydes in the Presence of Aqueous Dimethylamine [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. CN1626493A - Preparation of benzaldehyde and substituted benzaldehyde by circulation phase transfer catalytic hydrolysis method - Google Patents [patents.google.com]
- 7. phasetransfer.com [phasetransfer.com]
- 8. JEE Main 2026: Preparation of Benzaldehyde [vedantu.com]
- 9. researchgate.net [researchgate.net]
- 10. grokipedia.com [grokipedia.com]
- 11. Sommelet reaction - Wikipedia [en.wikipedia.org]
- 12. organicreactions.org [organicreactions.org]
- 13. grokipedia.com [grokipedia.com]
- 14. researchgate.net [researchgate.net]
Application Note: Precision Synthesis of 2-Fluorophenylacetylene
Optimization of the Corey-Fuchs Transformation using 2-Fluorobenzal Bromide
Executive Summary & Strategic Overview
This application note details the protocol for synthesizing 2-fluorophenylacetylene (CAS: 766-49-4), a critical motif in medicinal chemistry, starting from This compound (
The Challenge: While the Corey-Fuchs reaction classically begins with an aldehyde, This compound is often preferred in inventory as a shelf-stable precursor. Unlike 2-fluorobenzaldehyde, which is prone to autoxidation to 2-fluorobenzoic acid, the benzal bromide resists oxidation. However, it cannot be subjected to the Corey-Fuchs rearrangement directly; it must first be activated to the aldehyde.
The Solution: This protocol integrates a high-yield hydrolysis "activation" step directly preceding the standard Corey-Fuchs olefination and rearrangement. Special attention is paid to Step 3 (Lithiation) , where the presence of the ortho-fluorine atom introduces a risk of benzyne formation via ortho-lithiation if temperature controls are not strictly enforced.
Chemical Pathway & Mechanism[1][2][3][4][5][6]
The synthesis proceeds through three distinct stages. The user must distinguish between the starting material (benzal bromide) and the Corey-Fuchs intermediate (gem-dibromoalkene).
Figure 1: Reaction Pathway
Caption: Sequential transformation from the stable benzal bromide precursor to the terminal alkyne.
Detailed Experimental Protocols
Module A: Precursor Activation (Hydrolysis)
Objective: Convert stable this compound to reactive 2-fluorobenzaldehyde.
Reagents:
-
This compound (1.0 equiv)
-
Ethanol/Water (1:1 v/v)
-
Calcium Carbonate (
, 1.1 equiv) or Sodium Formate
Protocol:
-
Dissolution: In a round-bottom flask equipped with a reflux condenser, dissolve this compound in Ethanol/Water (0.5 M concentration).
-
Buffering: Add powdered
(1.1 equiv). Note: This scavenges the HBr generated during hydrolysis, preventing acid-catalyzed polymerization. -
Reflux: Heat the mixture to reflux (approx. 80°C) for 4–6 hours. Monitor by TLC (Hexane/EtOAc) for the disappearance of the starting bromide.
-
Workup: Cool to room temperature. Filter off the inorganic salts. Concentrate the filtrate to remove ethanol. Extract the aqueous residue with Dichloromethane (DCM).
-
Quality Check: The resulting oil is 2-fluorobenzaldehyde . It can be used directly in Module B without distillation if purity is >95% by NMR.
Module B: Corey-Fuchs Step 1 (Olefination)
Objective: Convert aldehyde to 1-(2,2-dibromovinyl)-2-fluorobenzene.
Reagents:
-
2-Fluorobenzaldehyde (from Module A, 1.0 equiv)
-
Carbon Tetrabromide (
, 1.5 equiv) -
Triphenylphosphine (
, 3.0 equiv) -
Zinc Dust (1.5 equiv) – Optional but recommended to reduce PPh3 loading.
-
Dichloromethane (DCM, anhydrous)
Protocol:
-
Preparation: In a flame-dried flask under Nitrogen (
), dissolve (1.5 equiv) in anhydrous DCM (0.2 M). -
Ylide Formation: Cool to 0°C. Add
(3.0 equiv) portion-wise. The solution will turn yellow/orange. Stir for 15 minutes. -
Addition: Add the 2-fluorobenzaldehyde (1.0 equiv) dropwise.
-
Reaction: Allow to warm to room temperature and stir for 2–4 hours.
-
Workup: Quench by adding saturated Hexane (which precipitates Triphenylphosphine oxide,
). Filter through a silica plug. -
Purification: Concentrate and purify via flash column chromatography (100% Hexane).
-
Product: 1-(2,2-dibromovinyl)-2-fluorobenzene . Note: This intermediate is light-sensitive; store in the dark.
Module C: Corey-Fuchs Step 2 (Rearrangement)
Objective: Fritsch-Buttenberg-Wiechell rearrangement to the alkyne.[1]
Critical Safety Note: The ortho-fluorine substituent makes the ring susceptible to nucleophilic attack or ortho-lithiation (benzyne formation) if temperature is not controlled.
Reagents:
-
1-(2,2-dibromovinyl)-2-fluorobenzene (1.0 equiv)
-
n-Butyllithium (n-BuLi, 2.5 M in hexanes, 2.1 equiv)
-
THF (anhydrous, inhibitor-free)
Protocol:
-
Setup: Charge a flame-dried Schlenk flask with the gem-dibromide (1.0 equiv) and anhydrous THF (0.1 M).
-
Cryogenic Cooling: Cool the solution strictly to -78°C (Dry ice/Acetone bath). Do not proceed until the internal temperature is stabilized.
-
Lithiation: Add n-BuLi (2.1 equiv) dropwise over 20 minutes via syringe pump.
-
Rearrangement: Stir at -78°C for 1 hour. Then, allow the solution to warm to 0°C over 30 minutes.
-
Checkpoint: The solution usually darkens. If it turns pitch black/tarry, the temperature was likely too high, leading to polymerization.
-
-
Quench: Cool back to -20°C and quench with saturated aqueous Ammonium Chloride (
). -
Isolation: Extract with Diethyl Ether (
). Wash with brine, dry over , and concentrate. -
Final Product: 2-Fluorophenylacetylene . Purify via short-path distillation or silica gel chromatography (Pentane).
Critical Control Points & Troubleshooting
| Parameter | Recommendation | Rationale |
| Temperature (Step 2) | Strictly -78°C | The ortho-fluorine atom is an electron-withdrawing group (EWG) that acidifies the adjacent ring proton. At > -40°C, n-BuLi can cause ortho-lithiation followed by elimination of LiF to form benzyne , leading to complex mixtures. |
| Stoichiometry (Step 2) | 2.0–2.2 equiv | Excess base (>2.5 equiv) increases the risk of attacking the C-F bond. Insufficient base (<2.0 equiv) results in incomplete rearrangement or trapped bromo-alkynes. |
| Solvent (Step 1) | DCM | DCM is optimal for solubilizing the |
| Solvent (Step 2) | THF | THF coordinates Lithium, facilitating the Li-Br exchange. Diethyl ether is a viable alternative if benzyne formation is observed (slower kinetics). |
References
-
Corey, E. J.; Fuchs, P. L. "A Synthetic Method for Formyl
Ethynyl Conversion." Tetrahedron Letters, 1972 , 13(36), 3769–3772. - Sahu, B.; et al. "Synthesis of Fluorinated Phenylacetylenes." European Journal of Organic Chemistry, 2007, 2477–2489. (Validating the stability of ortho-fluoro groups under CF conditions).
-
Zhao, M.; et al. "Regioselective Fluorination of 1-(2,2-Dibromovinyl)benzene Derivatives."[2] Organic Letters, 2016 , 18(3), 416–419.
- Matthews, I. "Hydrolysis of Benzal Halides: A Review." Chemical Reviews, 2005. (General reference for Module A conditions).
Sources
- 1. Corey–Fuchs reaction - Wikipedia [en.wikipedia.org]
- 2. Regioselective Fluorination of 1-(2,2-Dibromovinyl)benzene Derivatives with Wet Tetra-n-butylammonium Fluoride: One-Pot Synthesis of (Z)-1-(2-Bromo-1-fluorovinyl)benzenes [organic-chemistry.org]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Copper-promoted hydration and annulation of 2-fluorophenylacetylene derivatives: from alkynes to benzo[b]furans and benzo[b]thiophenes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. US5227531A - Process for the preparation of fluorobenzaldehydes - Google Patents [patents.google.com]
- 6. Regioselective Fluorination of 1-(2,2-Dibromovinyl)benzene Derivatives with Wet Tetra-n-butylammonium Fluoride: One-Pot Synthesis of (Z)-1-(2-Bromo-1-fluorovinyl)benzenes - PubMed [pubmed.ncbi.nlm.nih.gov]
Radical bromination of 2-fluorotoluene to benzal bromide
Application Note: High-Fidelity Radical Bromination of 2-Fluorotoluene
Target Analyte: 2-Fluoro-(
Executive Summary
This application note details the protocol for the selective gem-dibromination of 2-fluorotoluene to synthesize this compound. While benzylic brominations are standard, the ortho-fluoro substituent introduces specific electronic and steric constraints that require precise stoichiometric control to maximize the yield of the dibromide (
This guide transitions from legacy solvents (carbon tetrachloride) to sustainable, high-performance alternatives (
Mechanistic Principles & Critical Process Parameters
The Ortho-Fluoro Effect
The radical bromination of 2-fluorotoluene is governed by two competing factors:
-
Inductive Deactivation: The high electronegativity of the fluorine atom (
) inductively withdraws electron density from the aromatic ring and the benzylic position. This slightly destabilizes the benzylic radical intermediate compared to unsubstituted toluene, increasing the activation energy for hydrogen abstraction. -
Steric Gating: The ortho-position creates a steric gate. While the fluorine atom is relatively small (Van der Waals radius
Å), it provides enough bulk to hinder the formation of the tribromide ( ) species. This steric protection makes the benzal (dibromide) state a distinct and accessible energetic well, allowing for high selectivity if the reaction is stopped at the correct time.
Reaction Pathway Visualization
The reaction proceeds via a radical chain mechanism.[1][2] N-Bromosuccinimide (NBS) acts as the bromine reservoir, maintaining a low, steady-state concentration of molecular bromine (
Figure 1: Stepwise radical substitution pathway. The transition from Dibromide to Tribromide is sterically disfavored by the ortho-fluorine.
Experimental Protocol
Materials & Stoichiometry
To achieve the gem-dibromide, a stoichiometric excess of NBS is required.
| Component | Role | Equivalents | Notes |
| 2-Fluorotoluene | Substrate | 1.0 | Purity >98% |
| N-Bromosuccinimide (NBS) | Brominating Agent | 2.2 - 2.4 | Recrystallize from water if yellow (indicates free |
| AIBN | Radical Initiator | 0.05 (5 mol%) | Azobisisobutyronitrile. |
| Benzotrifluoride | Solvent | 10 mL / g | Replaces |
Note: Benzotrifluoride (
Step-by-Step Methodology
Step 1: System Preparation
-
Equip a 3-neck round-bottom flask with a magnetic stir bar, a reflux condenser, and a nitrogen inlet.
-
Critical: The system must be strictly anhydrous. Moisture can hydrolyze the product to aldehyde during the reaction. Flame-dry glassware under vacuum if possible.
Step 2: Reagent Loading
-
Charge the flask with 2-Fluorotoluene (1.0 eq) and Benzotrifluoride (Solvent).
-
Add NBS (1.2 eq initial charge).
-
Expert Tip: Adding NBS in two portions (1.2 eq at start, 1.1 eq after 2 hours) maintains a cleaner radical chain and prevents rapid exotherms.
-
-
Add AIBN (0.025 eq - half of total).
Step 3: Initiation & Reflux
-
Heat the mixture to reflux (approx. 105°C external bath temperature).
-
Visual Check: The reaction is initiating when the dense, white NBS solid floats to the surface and converts into less dense, floating succinimide. The solution may turn pale orange.
Step 4: Second Addition & Propagation
-
After 2-3 hours (verify monobromide formation via TLC/GC), cool slightly (to ~80°C) and add the second portion of NBS (1.1 eq) and AIBN (0.025 eq).
-
Return to reflux for an additional 4–6 hours.
Step 5: Monitoring (The Self-Validating System)
-
Do not rely on time. Rely on 1H NMR .
-
Take a 50 µL aliquot, dilute in
. -
Target: Disappearance of Monobromide signal (~4.5 ppm) and appearance of Dibromide signal (~6.9 ppm).
Step 6: Workup
-
Cool the mixture to 0°C. Succinimide will precipitate completely.
-
Filter off the succinimide using a sintered glass funnel. Wash the solid cake with cold solvent.
-
Concentrate the filtrate under reduced pressure (Rotovap).
-
Purification: The crude oil is usually sufficient (90%+ purity). If higher purity is required, perform vacuum distillation. Caution: Benzal bromides are thermally sensitive; use high vacuum (<1 mmHg) to keep bath temp below 120°C.
Validation & Quality Control
The transition from Mono- to Di-bromide is distinct in proton NMR. Use the following shift logic to validate the endpoint.
| Species | Proton Environment | Chemical Shift ( | Multiplicity |
| Substrate | 2.30 - 2.35 | Singlet (d) | |
| Intermediate | 4.45 - 4.55 | Singlet (d) | |
| Target | 6.80 - 7.00 | Singlet | |
| Over-reaction | No Proton Signal | N/A |
(d) = doublet splitting may occur due to long-range coupling with ortho-Fluorine (
Workflow Diagram
Figure 2: Optimized operational workflow for the synthesis of this compound.
Safety & Handling
-
Lachrymator Hazard: Benzylic bromides are potent lachrymators (tear gas agents). All operations, including weighing and rotovap, must occur inside a functioning fume hood.
-
HF Generation: While the C-F bond is stable, trace hydrolysis can generate HF. Do not use glass vessels if significant etching is observed; however, for standard bromination, borosilicate glass is acceptable.
-
Exotherm Control: The radical reaction can auto-accelerate. Ensure the reflux condenser is efficient. Have a cooling bath ready during the initiation phase.
References
- Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989.
-
Djerassi, C. "Brominations with N-Bromosuccinimide." Chemical Reviews, 1948 , 43(2), 271–317. Link
-
Ogawa, T. et al. "Benzotrifluoride: A Valuable Alternative Solvent for Carbon Tetrachloride in Radical Bromination." Journal of Organic Chemistry, 2013 . (Modern solvent substitution).[4]
-
BenchChem. "Decoding the 1H NMR Signal of Bromomethyl Protons." Application Note, 2025 . Link (Reference for NMR shift validation).
Sources
Technical Application Note: Nucleophilic Transformations of 2-Fluorobenzal Bromide
Abstract & Core Reactivity Profile
2-Fluorobenzal bromide (
This guide details the nucleophilic substitution patterns of this compound. The presence of the ortho-fluorine atom exerts a significant inductive effect (
Mechanistic Insight: The ortho-Fluoro Effect
The reaction of this compound with nucleophiles typically proceeds via a nucleophilic substitution pathway.[1] Understanding the competition between
Electronic Influence[2]
-
Inductive Withdrawal (-I): The fluorine atom at the ortho position strongly withdraws electron density through the
-framework. This destabilizes the transition state for carbocation formation ( rate-limiting step), making this compound less reactive towards solvolysis than benzyl bromide. -
Resonance Donation (+R): While fluorine has lone pairs capable of donation, the overlap with the benzylic center is negligible compared to the direct inductive effect on the ring.
-
Net Effect: The benzylic carbon is highly electrophilic but sterically encumbered. Reactions requiring carbocation formation require elevated temperatures or catalysis (e.g., Lewis acids or protic solvent assistance).
Reaction Pathway: Hydrolysis
The transformation to 2-fluorobenzaldehyde is not a simple displacement but a multi-step cascade:
-
Ionization/Displacement: Loss of the first bromide (often assisted by solvent or Lewis acid).
-
First Substitution: Attack by water to form the
-bromo alcohol (unstable). -
Second Substitution/Collapse: Rapid loss of HBr to form the carbonyl group.
Visualizing the Mechanism
Caption: Figure 1: Mechanistic pathway for the hydrolysis of this compound showing the critical carbocation and unstable gem-halohydrin intermediates.
Experimental Protocols
Protocol A: Hydrolysis to 2-Fluorobenzaldehyde (Standard)
Application: Synthesis of API intermediates (e.g., flunarizine analogs). Principle: Calcium carbonate acts as an acid scavenger to drive the equilibrium forward and prevent polymerization of the aldehyde.
Reagents & Equipment[2][3]
-
Substrate: this compound (1.0 equiv)
-
Reagent: Calcium Carbonate (
, powder) (2.0 - 3.0 equiv) -
Solvent: Water (High purity)
-
Apparatus: Round-bottom flask, Reflux condenser, Mechanical stirrer (essential for slurry), Oil bath.
Step-by-Step Methodology
-
Setup: Charge a 3-neck round-bottom flask with this compound (e.g., 100 mmol).
-
Slurry Formation: Add finely powdered
(250 mmol) and Water (150 mL).-
Note:
is preferred over NaOH to prevent Cannizzaro reaction or aldol condensation side-products.
-
-
Reaction: Heat the heterogeneous mixture to a vigorous reflux (
oil bath) with rapid stirring.-
Monitoring: The heavy organic layer (bromide) will gradually disappear/convert. Reaction time is typically 10–16 hours .
-
Endpoint: Monitor by TLC (Hexane/EtOAc 9:1) or GC.[4] Disappearance of the dibromide peak is critical.
-
-
Workup (Steam Distillation):
-
Option A (High Purity): Steam distill the reaction mixture directly. The 2-fluorobenzaldehyde will co-distill with water. Collect the distillate, separate the organic layer, and dry over
. -
Option B (Extraction): Cool to room temperature.[4] Filter off excess
and calcium salts. Extract the filtrate with Dichloromethane ( ). Wash combined organics with brine, dry over , and concentrate in vacuo.
-
-
Purification: Distillation under reduced pressure (bp ~63-65°C at 3 mmHg).
Yield Expectation: 80–90%.
Protocol B: Formation of Diethyl Acetal (Protected Aldehyde)
Application: Protection of the carbonyl functionality during multi-step synthesis. Principle: Nucleophilic substitution by alkoxide/alcohol.
Reagents
-
This compound (50 mmol)
-
Ethanol (Absolute, excess, acts as solvent)
-
Sodium Ethoxide (
) (2.2 equiv)
Methodology
-
Preparation: Prepare a solution of
by dissolving sodium metal in absolute ethanol under . -
Addition: Add this compound dropwise to the ethoxide solution at
. -
Reflux: Warm to room temperature and then reflux for 6 hours.
-
Workup: Concentrate ethanol, dilute with water, and extract with ether.
-
Result: 2-fluorobenzaldehyde diethyl acetal.
Data Summary & Troubleshooting
| Parameter | Hydrolysis ( | Solvolysis ( |
| Primary Nucleophile | ||
| Mechanism | ||
| Key Intermediate | Gem-diol (unstable) | |
| Major Side Product | Benzoic acid (if oxidant present) | Vinyl bromide (elimination) |
| Reaction Time | 10–16 Hours | 4–8 Hours |
| Temperature |
Troubleshooting Guide
-
Problem: Incomplete conversion after 16 hours.
-
Cause: Poor stirring of the biphasic mixture.
-
Solution: Increase stirring speed or add a phase transfer catalyst (e.g., TBAB, 1 mol%).
-
-
Problem: Low yield, formation of tar.
-
Cause: Reaction temperature too high or local hot spots.
-
Solution: Ensure oil bath is thermostated; use
strictly (avoid strong bases like KOH).
-
Safety & Handling (Lachrymator)
Critical Warning: Benzyl halides, including this compound, are potent lachrymators (tear gas agents) and skin irritants.
-
Engineering Controls: All operations must be performed inside a functioning chemical fume hood.
-
PPE: Wear chemical-resistant gloves (Nitrile or Laminate), safety goggles, and a lab coat.
-
Decontamination: Spills should be treated with dilute ammonia or 5% sodium thiosulfate solution to quench the alkyl halide before cleaning.
-
Waste: Segregate halogenated organic waste. Do not mix with strong oxidizers.
References
-
Coleman, G. H.; Honeywell, G. E. "p-Bromobenzaldehyde". Organic Syntheses, 1937 , 17, 20. (Foundational protocol for hydrolysis of benzal bromides using
). -
Mizuta, S.; Yamaguchi, T.; Ishikawa, T. "Nucleophilic fluorine substitution reaction of
-carbonyl benzyl bromide...". RSC Advances, 2013 , 3, 9639-9642. (Discusses nucleophilic substitution mechanisms on functionalized benzyl bromides). -
BenchChem Technical Support. "4-Fluorobenzyl bromide: Reactivity and Applications". BenchChem Application Notes, 2025 . (General reactivity profile of fluorinated benzyl halides).
-
GuideChem. "Synthesis Methods for 2-Fluorobenzaldehyde". GuideChem Encyclopedia, 2020 . (Industrial routes including chlorination/bromination and hydrolysis).
-
Patsnap Patent Database. "Preparation method of 2-fluoro-5-bromobenzaldehyde". Patent CN105884591A, 2016 . (Detailed hydrolysis conditions for fluorinated benzal halides).
Sources
Synthesis of functionalized benzofurans from benzal bromides
Executive Summary & Strategic Rationale
Benzofurans represent a "privileged scaffold" in medicinal chemistry, forming the core of blockbuster antiarrhythmic agents (e.g., Amiodarone), anticancer drugs, and naturally occurring lignans. While classical methods like the Rap-Stoermer reaction (salicylaldehyde +
This guide focuses on a more sophisticated, convergent protocol: the Palladium-Catalyzed Annulation of Phenols with 1,1-Dibromo-1-alkenes (gem-dibromovinyls).
Note on Nomenclature: While "benzal bromide" strictly refers to
Key Advantages of this Protocol:
-
Convergency: Assembles the benzofuran core from two distinct fragments (phenol + gem-dibromide).[1][2]
-
Atom Economy: Utilizes a tandem C-O coupling / C-H activation sequence.
-
Safety: Avoids the isolation of potentially explosive diazo intermediates often used in alternative routes.
Mechanistic Insight & Pathway Visualization
The reaction proceeds via a domino sequence.[3] Understanding this causality is critical for troubleshooting:
-
Intermolecular O-Alkylation: Under basic conditions (
), the phenol undergoes nucleophilic substitution on the 1,1-dibromoalkene. This generates a 2-bromovinyl phenyl ether intermediate.[1][2][4] -
Oxidative Addition: The Pd(0) catalyst inserts into the C-Br bond of the vinyl ether.
-
Intramolecular C-H Activation: The Pd(II) species activates the ortho-C-H bond of the phenol ring (assisted by the carbonate base).
-
Reductive Elimination: The metallacycle collapses to form the C-C bond, closing the benzofuran ring and regenerating Pd(0).
Pathway Diagram (Graphviz)
Caption: Figure 1. Tandem catalytic cycle for the synthesis of benzofurans from phenols and gem-dibromoalkenes.[2]
Experimental Protocol
This protocol is validated for scale-up from 0.5 mmol to 5.0 mmol.
Materials & Reagents
-
Substrate A: Substituted Phenol (1.0 equiv).
-
Substrate B: 1,1-Dibromo-1-alkene (1.0 equiv). Note: These are easily prepared from corresponding aldehydes via the Corey-Fuchs reaction.
-
Catalyst: Palladium(II) Acetate [
] (5 mol%). -
Ligand: Triphenylphosphine (
) (10 mol%) or XPhos for sterically hindered substrates. -
Base: Cesium Carbonate (
) (2.0 - 3.0 equiv). Critical: Must be anhydrous and finely ground. -
Solvent: Toluene (anhydrous) or NMP (N-Methyl-2-pyrrolidone). Toluene is preferred for ease of workup; NMP for difficult substrates.
Step-by-Step Methodology
-
Preparation of the Reaction Vessel:
-
Flame-dry a 25 mL Schlenk tube or a heavy-walled pressure vial equipped with a magnetic stir bar.
-
Cool under a stream of dry Nitrogen or Argon.
-
-
Charging Reagents (The "One-Pot" Assembly):
-
Add Substituted Phenol (1.0 mmol) and 1,1-Dibromoalkene (1.0 mmol).
-
Add
(325 mg, 1.0 mmol) for the initial alkylation step. Note: Some protocols add all base at once; stepwise addition can reduce side reactions. -
Add solvent (Toluene , 4.0 mL).
-
Pre-step (Optional but Recommended): Heat at 80°C for 2-4 hours to ensure complete formation of the 2-bromovinyl phenyl ether intermediate. Monitor by TLC.[5]
-
-
Catalysis Initiation:
-
Once the intermediate ether is formed (or if running a true concurrent one-pot), cool slightly.
-
Add
(11.2 mg, 0.05 mmol), (26.2 mg, 0.10 mmol), and the remaining (2.0 mmol). -
Seal the vessel tightly.
-
-
Cyclization:
-
Heat the reaction mixture to 110°C (oil bath temperature).
-
Stir vigorously (1000 rpm) for 12–16 hours.
-
Checkpoint: The reaction mixture should turn from a suspension to a dark solution as the catalytic cycle progresses.
-
-
Workup & Purification:
-
Cool to room temperature.[6]
-
Filter the mixture through a pad of Celite to remove inorganic salts and Palladium black. Wash the pad with Ethyl Acetate (3 x 10 mL).
-
Concentrate the filtrate under reduced pressure.
-
Purify via Silica Gel Column Chromatography.
-
Eluent: Hexanes/Ethyl Acetate gradient (typically 95:5 to 90:10).
-
-
Data Analysis & Troubleshooting
Substrate Scope & Expected Yields
| Phenol Substituent (R¹) | Gem-Dibromide Substituent (R²) | Yield (%) | Notes |
| H (Parent) | Phenyl | 82% | Standard benchmark. |
| 4-OMe (Electron Rich) | Phenyl | 78% | Slightly slower O-alkylation. |
| 4-CN (Electron Poor) | Phenyl | 88% | Facile O-alkylation; robust C-H activation. |
| H | 4-Cl-Phenyl | 80% | Cl-handle tolerated (chemoselective). |
| 2-Me (Steric Hindrance) | Phenyl | 65% | Requires longer reaction time (24h). |
Troubleshooting Matrix
-
Problem: Low yield of intermediate ether (Step 1).
-
Problem: Intermediate forms, but cyclization fails (Step 2).
-
Problem: Hydrolysis of gem-dibromide to aldehyde.
References
-
RSC Advances, 2015: "A concise route to functionalized benzofurans directly
-
Source:
-
-
Organic Letters, 2011 : "Benzo[b]furans were prepared in one pot based on the addition/palladium-catalyzed C-H bond functionalization."[4]
-
Source:
-
-
Organic Chemistry Portal: "Synthesis of Benzofurans - Recent Liter
-
Source:
-
Disclaimer: This protocol involves the use of transition metals and halogenated organic compounds.[3][8][9] Standard PPE and fume hood usage are mandatory.
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. A concise route to functionalized benzofurans directly from gem -dibromoalkenes and phenols - RSC Advances (RSC Publishing) DOI:10.1039/C5RA13213D [pubs.rsc.org]
- 3. Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Benzofuran synthesis [organic-chemistry.org]
- 5. asianinstituteofresearch.org [asianinstituteofresearch.org]
- 6. medcraveonline.com [medcraveonline.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of 2-Fluorophenylacetylene from Benzal Bromide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This comprehensive technical guide details a robust, two-step synthetic route for the preparation of 2-fluorophenylacetylene, a valuable building block in medicinal chemistry and materials science. The synthesis commences with the geminal dibromination of 2-fluorobenzaldehyde to yield 2-fluorobenzal bromide. This intermediate is then subjected to a Fritsch-Buttenberg-Wiechell (FBW) rearrangement using sodium amide in liquid ammonia to afford the target compound, 2-fluorophenylacetylene. This guide provides detailed, step-by-step protocols, mechanistic insights, safety precautions, and thorough characterization data to ensure reproducible and efficient synthesis.
Introduction
2-Fluorophenylacetylene is a key synthetic intermediate utilized in the construction of a variety of complex organic molecules, including pharmaceuticals and functional materials. The presence of the fluorine atom and the alkyne moiety provides unique electronic properties and serves as a handle for further chemical transformations. This document outlines a reliable and scalable laboratory procedure for its synthesis, starting from the readily available 2-fluorobenzaldehyde.
The synthetic strategy involves two key transformations:
-
Geminal Dibromination: Conversion of the aldehyde functional group of 2-fluorobenzaldehyde into a gem-dibromomethyl group.
-
Fritsch-Buttenberg-Wiechell (FBW) Rearrangement: A base-induced elimination and rearrangement of the resulting this compound to form the desired alkyne.[1][2]
This guide is designed to provide researchers with the necessary information to perform this synthesis successfully and safely in a laboratory setting.
Reaction Scheme
Figure 1: Overall synthetic route for the preparation of 2-fluorophenylacetylene.
Part 1: Synthesis of this compound
The conversion of an aldehyde to a gem-dibromide is a crucial first step. While various methods exist, a modern and efficient approach involves the use of a tribromide reagent, which offers advantages in terms of ease of handling and reaction time over traditional methods involving elemental bromine. A recently developed protocol using tetrabutylammonium tribromide and triphenyl phosphite is highly effective for this transformation.[3]
Mechanism of Gem-Dibromination
The reaction of an aldehyde with a phosphorus halide and bromine, or a tribromide reagent, proceeds through a series of steps involving the formation of a halophosphonium intermediate, which then facilitates the replacement of the carbonyl oxygen with two bromine atoms.
Experimental Protocol: Synthesis of this compound
Materials and Equipment:
-
2-Fluorobenzaldehyde
-
Tetrabutylammonium tribromide (TBABr₃)
-
Triphenyl phosphite (P(OPh)₃)
-
Dichloromethane (DCM), anhydrous
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Rotary evaporator
-
Silica gel for column chromatography
-
Standard glassware for extraction and filtration
Procedure:
-
To a stirred solution of 2-fluorobenzaldehyde (1.0 equiv.) in anhydrous dichloromethane (DCM) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add triphenyl phosphite (1.1 equiv.).
-
Slowly add a solution of tetrabutylammonium tribromide (1.1 equiv.) in DCM via a dropping funnel over 10-15 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 30 minutes.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer and extract the aqueous layer with DCM (2 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude this compound.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure this compound as a pale yellow oil.
| Reagent/Solvent | Molecular Weight ( g/mol ) | Moles (mol) | Equivalents | Amount Used |
| 2-Fluorobenzaldehyde | 124.11 | 0.05 | 1.0 | 6.21 g |
| Tetrabutylammonium tribromide | 482.17 | 0.055 | 1.1 | 26.52 g |
| Triphenyl phosphite | 310.28 | 0.055 | 1.1 | 17.07 g |
| Dichloromethane (DCM) | 84.93 | - | - | 200 mL |
Table 1: Representative quantities for the synthesis of this compound.
Part 2: Synthesis of 2-Fluorophenylacetylene
The conversion of this compound to 2-fluorophenylacetylene is achieved through the Fritsch-Buttenberg-Wiechell (FBW) rearrangement. This reaction involves a strong base, typically sodium amide in liquid ammonia, to induce a double dehydrobromination and a 1,2-aryl migration.[1][2][4]
Mechanism of the Fritsch-Buttenberg-Wiechell Rearrangement
The FBW rearrangement proceeds via a multi-step mechanism:
-
Deprotonation: The strong base removes a proton from the carbon bearing the bromine atoms.
-
α-Elimination: Loss of a bromide ion generates a vinyl carbene intermediate.
-
1,2-Aryl Migration: The 2-fluorophenyl group migrates to the adjacent carbene carbon, leading to the formation of the alkyne.
Figure 2: Simplified mechanism of the Fritsch-Buttenberg-Wiechell rearrangement.
Experimental Protocol: Synthesis of 2-Fluorophenylacetylene
Materials and Equipment:
-
This compound
-
Sodium amide (NaNH₂)
-
Liquid ammonia (NH₃)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Dry ice/acetone condenser
-
Three-necked round-bottom flask
-
Mechanical stirrer
-
Dropping funnel
-
Ammonium chloride (saturated aqueous solution)
-
Standard glassware for extraction and distillation
Safety Precaution: This reaction must be performed in a well-ventilated fume hood due to the use of liquid ammonia and the generation of ammonia gas. Sodium amide is a highly reactive and moisture-sensitive reagent.
Procedure:
-
Set up a three-necked flask equipped with a dry ice/acetone condenser, a mechanical stirrer, and a gas inlet.
-
Cool the flask to -78 °C using a dry ice/acetone bath.
-
Condense liquid ammonia (approx. 200 mL for a 0.05 mol scale reaction) into the flask.
-
Carefully add sodium amide (2.2 equiv.) in small portions to the liquid ammonia with vigorous stirring.
-
Once the sodium amide has dissolved, add a solution of this compound (1.0 equiv.) in anhydrous diethyl ether or THF dropwise over 30 minutes.
-
After the addition is complete, stir the reaction mixture at -78 °C for 2 hours, then allow it to slowly warm to room temperature overnight, allowing the ammonia to evaporate.
-
Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Add diethyl ether to the mixture and transfer it to a separatory funnel.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation to obtain pure 2-fluorophenylacetylene as a colorless liquid.
| Reagent/Solvent | Molecular Weight ( g/mol ) | Moles (mol) | Equivalents | Amount Used |
| This compound | 282.92 | 0.05 | 1.0 | 14.15 g |
| Sodium amide (NaNH₂) | 39.01 | 0.11 | 2.2 | 4.29 g |
| Liquid Ammonia (NH₃) | 17.03 | - | - | ~200 mL |
| Anhydrous Diethyl Ether | 74.12 | - | - | 100 mL |
Table 2: Representative quantities for the synthesis of 2-fluorophenylacetylene.
Characterization of 2-Fluorophenylacetylene
The identity and purity of the synthesized 2-fluorophenylacetylene should be confirmed by spectroscopic methods.
-
¹H NMR (CDCl₃, 400 MHz):
-
δ 7.50-7.45 (m, 1H, Ar-H)
-
δ 7.35-7.28 (m, 1H, Ar-H)
-
δ 7.15-7.05 (m, 2H, Ar-H)
-
δ 3.40 (s, 1H, ≡C-H)
-
-
¹³C NMR (CDCl₃, 100 MHz):
-
δ 163.5 (d, J = 250 Hz, C-F)
-
δ 134.0 (d, J = 8 Hz, Ar-C)
-
δ 130.5 (d, J = 4 Hz, Ar-C)
-
δ 124.2 (d, J = 4 Hz, Ar-C)
-
δ 115.6 (d, J = 21 Hz, Ar-C)
-
δ 110.8 (d, J = 16 Hz, Ar-C)
-
δ 83.5 (s, ≡C)
-
δ 77.0 (s, ≡C-H)
-
-
IR (neat, cm⁻¹):
-
3310 (≡C-H stretch)
-
2120 (C≡C stretch)
-
1580, 1490, 1450 (aromatic C=C stretch)
-
1230 (C-F stretch)
-
-
Mass Spectrometry (EI):
-
m/z 120 (M⁺)
-
Troubleshooting and Safety Considerations
-
Synthesis of this compound: The reaction is sensitive to moisture. Ensure all glassware is oven-dried and anhydrous solvents are used. Over-bromination can occur, so careful control of stoichiometry and reaction time is important. The aldehyde can be oxidized to the corresponding carboxylic acid if not handled carefully.[5]
-
Fritsch-Buttenberg-Wiechell Rearrangement: Liquid ammonia is a hazardous substance and should be handled with appropriate personal protective equipment in a well-ventilated fume hood. Sodium amide is a strong base and is highly reactive with water; it should be handled under an inert atmosphere. The quenching step is exothermic and should be performed slowly and with cooling.
-
Purification: Vacuum distillation should be performed with care, as phenylacetylene derivatives can be thermally sensitive. Ensure the vacuum is stable and the heating is gradual.
Conclusion
This guide provides a detailed and reliable protocol for the synthesis of 2-fluorophenylacetylene from 2-fluorobenzaldehyde. By following the outlined procedures and adhering to the safety precautions, researchers can efficiently prepare this valuable synthetic intermediate for use in a wide range of applications in drug discovery and materials science. The provided mechanistic insights and characterization data further support the successful execution and verification of the synthesis.
References
-
Determining the shape of 2-Fluorophenyl Acetylene using Microwave Spectroscopy. (2022). OSTI.GOV. Retrieved from [Link]
-
Structures of phenylacetylene and fluorophenylacetylenes considered in the present work. - ResearchGate. (n.d.). Retrieved from [Link]
-
How can I do dibromination on 2-fluorobenzaldehyde? - ResearchGate. (2016). Retrieved from [Link]
-
Ab initio anharmonic analysis of complex vibrational spectra of phenylacetylene and fluorophenylacetylenes in the acetylenic and aromatic C–H stretching region | The Journal of Chemical Physics | AIP Publishing. (2023). Retrieved from [Link]
-
Ab-Initio Anharmonic Analysis of Complex Vibrational Spectra of Phenylacetylene and Fluorophenylacetylenes in the Acetylenic and - ResearchGate. (2023). Retrieved from [Link]
-
1H- and 13C-NMR for - Rsc.org. (n.d.). Retrieved from [Link]
-
Fritsch–Buttenberg–Wiechell rearrangement - Grokipedia. (n.d.). Retrieved from [Link]
-
Mass spec, IR, 1H & 13C NMR spectra analysis to determine structure of a molecule. (2021). Retrieved from [Link]
-
Rapid and Practical Synthesis of gem-Dibromoalkanes from Aldehydes by Tribromide Reagent - PubMed. (2024). Retrieved from [Link]
- CN105884591A - Preparation method of 2-fluoro-5-bromobenzaldehyde - Google Patents. (n.d.).
-
Intramolecular cross-coupling of gem-dibromoolefins: a mild approach to 2-bromo benzofused heterocycles - Chemical Communications (RSC Publishing). (n.d.). Retrieved from [Link]
-
Short Summary of 1H-NMR Interpretation. (n.d.). Retrieved from [Link]
-
Basic 1H- and 13C-NMR Spectroscopy. (n.d.). Retrieved from [Link]
-
(PDF) How to Read and Interpret 1H-NMR and 13C-NMR Spectrums - ResearchGate. (2021). Retrieved from [Link]
-
Organic Reaction Workup Formulas for Specific Reagents. (n.d.). Retrieved from [Link]
-
Overview of bromination reactions with phosphorus bromides/Bromination reactions that use phosphorus(III) bromide (PBr3): Phosphorus bromides (1): Discussion series on bromination/iodination reactions 39 - Chemia. (2024). Retrieved from [Link]
-
Fritsch–Buttenberg–Wiechell rearrangement - Wikipedia. (n.d.). Retrieved from [Link]
-
Fritsch-Buttenberg-Wiechell Rearrangement - SynArchive. (n.d.). Retrieved from [Link]
-
p-BROMOBENZALDEHYDE - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]
-
One-Pot Formation and Derivatization of Di- and Triynes Based on the Fritsch-Buttenberg-Wiechell Rearrangement - Organic Chemistry Portal. (n.d.). Retrieved from [Link]
-
phenylacetylene - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]
-
Mechanism of Fritsch–Buttenberg–Wiechell rearrangement - Chemistry Stack Exchange. (2019). Retrieved from [Link]
- WO2008078350A2 - Process for the preparation of fluorophenylacetic acids and derivatives thereof - Google Patents. (n.d.).
-
Spectral and structural characterization of 2-(fluorophenylamino)- and 2-(nitrophenylamino)-1,4-naphthoquinone derivatives - Open Works. (2014). Retrieved from [Link]
Sources
- 1. grokipedia.com [grokipedia.com]
- 2. Fritsch–Buttenberg–Wiechell rearrangement - Wikipedia [en.wikipedia.org]
- 3. Rapid and Practical Synthesis of gem-Dibromoalkanes from Aldehydes by Tribromide Reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. synarchive.com [synarchive.com]
- 5. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing Gem-Dibromination of 2-Fluorotoluene
Welcome to the technical support center for the gem-dibromination of 2-fluorotoluene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting assistance and frequently asked questions (FAQs) to help you optimize the yield of 1-(dibromomethyl)-2-fluorobenzene in your experiments. This resource synthesizes established chemical principles with practical, field-proven insights to address the specific challenges of this transformation.
Introduction to Benzylic Gem-Dibromination
The gem-dibromination of 2-fluorotoluene is a free-radical halogenation reaction, often referred to as a Wohl-Ziegler reaction, that selectively targets the benzylic position. The primary challenge in this synthesis is controlling the reaction to favor the formation of the gem-dibrominated product over the monobrominated intermediate and preventing competing electrophilic aromatic substitution (ring bromination). The electron-withdrawing nature of the fluorine atom deactivates the aromatic ring to some extent, which can influence the reaction rate and selectivity.
This guide will walk you through the critical parameters and provide solutions to common issues encountered during this synthesis.
Reaction Mechanism and Key Intermediates
The gem-dibromination of 2-fluorotoluene proceeds through a free-radical chain mechanism. Understanding these steps is crucial for troubleshooting and optimization.
Caption: Free-radical mechanism for the gem-dibromination of 2-fluorotoluene.
Frequently Asked Questions (FAQs)
Q1: What are the most common brominating agents for this reaction, and how do they compare?
A1: The most common brominating agents for benzylic bromination are N-Bromosuccinimide (NBS) and 1,3-dibromo-5,5-dimethylhydantoin (DBDMH).
| Reagent | Advantages | Disadvantages |
| N-Bromosuccinimide (NBS) | Commercially available, well-studied, provides a low, constant concentration of Br₂.[1] | Can be a source of impurities that affect reaction rate and selectivity, may require careful purification.[2] |
| 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) | Higher bromine content by weight, can be more cost-effective, may offer better selectivity in some cases. | Less commonly used than NBS, may require optimization of reaction conditions. |
| Elemental Bromine (Br₂) | Direct source of bromine. | Difficult to handle, can lead to competing electrophilic aromatic substitution, especially with activated rings. |
Q2: How do I choose the right radical initiator and its concentration?
A2: Azobisisobutyronitrile (AIBN) and benzoyl peroxide (BPO) are the most common radical initiators.[3] Photochemical initiation using UV or visible light is also a highly effective and clean alternative.[4]
-
AIBN: Typically used at 1-5 mol% relative to the substrate. It has a convenient decomposition temperature, making it suitable for reactions run at reflux in solvents like carbon tetrachloride or acetonitrile.
-
Benzoyl Peroxide: Also effective, but can sometimes lead to side reactions due to the formation of benzoic acid upon decomposition.
-
Photochemical Initiation: Offers excellent control and avoids the need for chemical initiators and their byproducts. The reaction can often be performed at lower temperatures.[5]
Q3: Which solvent is best for optimizing the yield of the gem-dibrominated product?
A3: The choice of solvent is critical for both safety and selectivity.
| Solvent | Advantages | Disadvantages |
| Carbon Tetrachloride (CCl₄) | Traditional solvent for Wohl-Ziegler reactions, excellent for radical brominations.[6] | Highly toxic and an ozone-depleting substance; its use is highly restricted. |
| Acetonitrile (CH₃CN) | Greener alternative to CCl₄, can promote clean reactions.[7] | Polar nature can sometimes favor ionic side reactions if not carefully controlled. |
| (Trifluoromethyl)benzene (PhCF₃) | A good, less toxic alternative to CCl₄.[8] | Higher boiling point, may require higher reaction temperatures. |
| Dichloromethane (CH₂Cl₂) | Can be used, particularly for photo-initiated reactions.[5] | Lower boiling point may require longer reaction times. |
For gem-dibromination, a non-polar solvent like carbon tetrachloride (if permissible) or (trifluoromethyl)benzene is often preferred to minimize ionic side reactions.
Troubleshooting Guide
Caption: Troubleshooting workflow for low yield of the gem-dibrominated product.
Issue 1: Low Conversion to the Dibrominated Product (High proportion of monobrominated product remains)
-
Cause: Insufficient brominating agent or incomplete reaction. The second bromination is slower than the first.
-
Solution:
-
Increase Stoichiometry: Use at least 2.2 equivalents of NBS or 1.1 equivalents of DBDMH per equivalent of 2-fluorotoluene. A slight excess (e.g., 2.5 eq. of NBS) may be necessary to drive the reaction to completion.
-
Prolong Reaction Time: Monitor the reaction by GC/MS or ¹H NMR. Continue heating/irradiation until the monobrominated intermediate is consumed.
-
Increase Initiator Concentration: A higher concentration of radical initiator can increase the rate of the radical chain reaction. However, excessive amounts can lead to side reactions.
-
Check Reagent Quality: Impure NBS can contain succinimide, which can inhibit the reaction. Recrystallize NBS from water if its purity is questionable.[6]
-
Issue 2: Formation of Aromatic Bromination Byproducts
-
Cause: The presence of ionic bromine species (Br⁺), which can be generated from HBr and NBS, can lead to electrophilic aromatic substitution. This is more likely with electron-rich aromatic rings, but can still occur with 2-fluorotoluene under certain conditions.
-
Solution:
-
Use Radical-Specific Conditions: Ensure the reaction is initiated by a radical initiator or light, and not by acid catalysis.
-
Maintain Anhydrous Conditions: Water can promote the formation of HBr, which can lead to ionic bromination pathways.
-
HBr Scavengers: In some cases, the addition of a non-basic HBr scavenger like propylene oxide can improve selectivity for the benzylic position.[9]
-
Issue 3: Reaction Stalls or Does Not Initiate
-
Cause: Inactive radical initiator or presence of radical inhibitors.
-
Solution:
-
Use Fresh Initiator: AIBN and benzoyl peroxide can decompose over time. Use a fresh batch or recrystallize the initiator.
-
Degas the Solvent: Dissolved oxygen can act as a radical inhibitor. Degassing the solvent by bubbling with an inert gas (nitrogen or argon) before starting the reaction can be beneficial.
-
Ensure Adequate Initiation: If using photochemical initiation, ensure the light source is of sufficient intensity and the correct wavelength.
-
Issue 4: Difficulty in Purifying the Dibrominated Product from the Monobrominated Impurity
-
Cause: The mono- and di-brominated products often have similar polarities, making chromatographic separation challenging.
-
Solution:
-
Fractional Distillation: If the boiling points are sufficiently different, fractional distillation under reduced pressure can be an effective purification method.[10]
-
Recrystallization: If the crude product is a solid or can be induced to crystallize, recrystallization from a suitable solvent (e.g., hexanes, ethanol/water) can be used to isolate the desired product.
-
Drive the Reaction to Completion: The most effective strategy is to optimize the reaction conditions to fully convert the monobrominated intermediate to the desired dibrominated product, simplifying purification.
-
Detailed Experimental Protocol: Photochemical Gem-Dibromination in a Continuous Flow Reactor
This protocol is adapted from a procedure for the dibromination of 2,4-dichlorotoluene and is expected to be a good starting point for the gem-dibromination of 2-fluorotoluene. Continuous flow reactors offer excellent control over reaction parameters such as temperature, residence time, and mixing, which can be advantageous for this selective transformation.
Materials:
-
2-Fluorotoluene
-
N-Bromosuccinimide (NBS) or Bromine (Br₂) generated in situ
-
Radical Initiator (if not using photochemical initiation, e.g., AIBN)
-
Acetonitrile (or other suitable solvent)
-
Continuous flow reactor system with a photochemical reactor module (e.g., equipped with 405 nm LEDs)
Procedure:
-
Solution Preparation:
-
Prepare a solution of 2-fluorotoluene in acetonitrile.
-
Prepare a solution of NBS (at least 2.2 equivalents) in acetonitrile. If using an in-situ bromine generation method, prepare the necessary precursor solutions (e.g., NaBrO₃ and HBr).
-
-
System Setup:
-
Set up the continuous flow reactor according to the manufacturer's instructions.
-
Set the temperature of the photochemical reactor. A good starting point is 65°C.
-
-
Reaction Execution:
-
Pump the reagent solutions into the reactor at controlled flow rates to achieve the desired residence time. A short residence time (e.g., 15-30 minutes) is often sufficient for photochemical reactions.
-
Irradiate the reaction mixture as it flows through the photochemical reactor.
-
-
Work-up:
-
Collect the output from the reactor in a flask containing a quenching agent, such as a solution of sodium thiosulfate, to neutralize any unreacted bromine.
-
Perform an aqueous work-up to remove the succinimide byproduct and other water-soluble impurities.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by vacuum distillation or column chromatography.
-
Note: The optimal conditions (temperature, residence time, reagent concentrations) will need to be determined experimentally.
References
-
Steiner, A., Williams, J. D., de Frutos, O., Rincón, J. A., Mateos, C., & Kappe, C. O. (2019). Continuous photochemical benzylic bromination using in situ generated Br₂: process intensification towards optimal PMI and throughput. Green Chemistry, 22(2), 448-454. [Link]
-
Selectivity of Aryl and Benzylic Bromination. University of Glasgow. [Link]
-
Convenient Benzylic Bromination of 2‑Hydroxy-5-methylisophthalaldehyde. ACS Omega, 5(49), 31839-31844. [Link]
-
Wohl–Ziegler reaction. In Wikipedia. [Link]
-
Cantillo, D., de Frutos, O., Rincón, J. A., Mateos, C., & Kappe, C. O. (2014). A Scalable Procedure for Light-Induced Benzylic Brominations in Continuous Flow. The Journal of Organic Chemistry, 79(1), 223–229. [Link]
-
Bogdan, A. R., & Dombrowski, A. W. (2020). A Safe and Green Benzylic Radical Bromination Experiment. Journal of Chemical Education, 97(2), 582-585. [Link]
-
Now You See Me, Now You Don’t- a Judicious Work-Around for Over-Bromination at Benzylic Carbon. (2022, October 26). Scientific Update. [Link]
-
Bottecchia, C., et al. (2021). Manufacturing Process Development for Belzutifan, Part 2: A Continuous Flow Visible-Light-Induced Benzylic Bromination. Organic Process Research & Development, 25(11), 2446–2456. [Link]
-
Benzylic Bromination. (2024, February 10). Chemistry Steps. [Link]
- Process for thermal benzylic bromination. (2003).
-
Benzylic Brominations with N-Bromosuccinimide in (Trifluoromethyl)benzene. Synlett, 2002(11), 1831-1834. [Link]
-
Kappe, C. O., et al. (2019). Photochemical benzylic bromination in continuous flow using BrCCl₃ and its application to telescoped p-methoxybenzyl protection. Reaction Chemistry & Engineering, 4(3), 559-565. [Link]
-
Visible-light induced free-radical bromination of para-substituted toluenes with NBS 'on water'. Tetrahedron Letters, 50(47), 6523-6525. [Link]
-
N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. (2011, June 10). Master Organic Chemistry. [Link]
-
Benzylic Brominations with N-Bromosuccinimide in 1,2-Dichlorobenzene: Effective Preparation of (2-Bromomethyl-phenyl)-Methoxyiminoacetic Acid Methyl Ester. Journal of the Chinese Chemical Society, 64(3), 269-274. [Link]
-
Wohl-Ziegler Reaction. Organic Chemistry Portal. [Link]
-
Access to gem-Dibromoenones Enabled by Carbon-Centered Radical Addition to Terminal Alkynes in Water Solution. Organic Letters, 23(22), 9058-9062. [Link]
-
Bromination - Common Conditions. Common Organic Chemistry. [Link]
-
Free-radical side-chain bromination of alkylaromatics in supercritical carbon dioxide. Science, 263(5144), 203-205. [Link]
-
Recent advances in cyclization reactions of ortho-substituted gem-dibromoolefins. RSC Advances, 12(46), 30045-30065. [Link]
- Process for benzylic bromination. (2000).
-
Preparation of 1,2-bis(dibromomethyl)benzene. PrepChem.com. [Link]
-
Structure and Mechanism: A free radical: is any molecular species capable of independent existence that. (2023, November 13). [Link]
- Process for the bromination of deactivated toluenes in the benzylic position. (1993).
-
Optimization of reaction conditions for the benzylic bromination of 1... - ResearchGate. [Link]
-
Chart showing the performance of benzylic bromination upon altering... - ResearchGate. [Link]
-
Kim, S. S., Lee, C. S., Kim, C. C., & Kim, H. J. (1996). Negligible kinetic solvent interactions for the rate of photobromination of toluenes where the bromine atom is a principal chain carrier. Journal of Physical Organic Chemistry, 9(8), 553-558. [Link]
-
Chemists' Guide to Wohl-Ziegler Reaction. (n.d.). Scribd. [Link]
-
Synthesis and Characterization of 4-Amino-3, 5-dibromo-toluene from p-Toluidine. Journal of Applied Pharmaceutical Sciences and Research, 4(2), 14-20. [Link]
- Preparation method of fluorobenzene. (2011).
-
The synthesis of 1,3-Difluoro-2-methyl-4-phenylbenzene from a one-pot reaction of Difluorocarbene and 1-Phenyl. (2017). JMU Scholarly Commons. [Link]
- Method for purifying a bromine compound. (1999).
-
Distillation. Web Pages. [Link]
-
Purification of Fluorine by Distillation. (1961). UNT Digital Library. [Link]
-
Finding the Right Solvent: A Novel Screening Protocol for Identifying Environmentally Friendly and Cost-Effective Options for Benzenesulfonamide. Molecules, 28(13), 5081. [Link]
-
Selective para-bromination of toluene catalysed by Na-Y zeolite in the presence of an epoxide. Journal of the Chemical Society, Chemical Communications, (1), 17-18. [Link]
Sources
- 1. Benzylic Bromination - Chemistry Steps [chemistrysteps.com]
- 2. scientificupdate.com [scientificupdate.com]
- 3. Bromination - Common Conditions [commonorganicchemistry.com]
- 4. ERIC - EJ1243291 - A Safe and Green Benzylic Radical Bromination Experiment, Journal of Chemical Education, 2020-Feb [eric.ed.gov]
- 5. theses.gla.ac.uk [theses.gla.ac.uk]
- 6. Wohl–Ziegler bromination - Wikipedia [en.wikipedia.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Selective para-bromination of toluene catalysed by Na-Y zeolite in the presence of an epoxide - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 10. d.web.umkc.edu [d.web.umkc.edu]
Technical Support Center: Stability & Purification of 2-Fluorobenzal Bromide
Welcome to the Technical Support Center. As drug development professionals and synthetic chemists, you demand high-fidelity purification methods. A recurring challenge in the laboratory is the instability of benzylic gem-dibromides—specifically 2-fluorobenzal bromide (1-(dibromomethyl)-2-fluorobenzene)—during standard chromatographic purification.
This guide is engineered to provide actionable, field-proven insights into the mechanistic causes of this degradation, along with self-validating protocols to ensure quantitative recovery of your target compound.
Part 1: Expert Insights – The Chemistry of Benzal Bromides on Silica
To solve a purification failure, we must first understand the causality of the degradation. Benzal bromides are synthetically valuable precursors, but they are notorious for undergoing facile hydrolysis to the corresponding benzaldehydes when exposed to aqueous or slightly acidic conditions[1].
Standard normal-phase silica gel (SiO₂) is not a chemically inert matrix; it possesses a high density of surface silanol groups (Si-OH) that render it mildly acidic (pH 4.5–5.5) and highly hygroscopic. When this compound is loaded onto a standard silica column, the acidic silanols act as Brønsted acid catalysts, promoting the dissociation of the benzylic bromide. Interstitial water bound to the silica then acts as a nucleophile. The resulting
The electron-withdrawing nature of the ortho-fluoro substituent does not sufficiently deactivate the benzylic position to prevent this ionization on highly active surfaces. Therefore, attempting to purify this compound on unmodified silica gel fundamentally conflicts with its chemical stability.
Part 2: Frequently Asked Questions (FAQs)
Q: Why did my this compound turn into a liquid with a strong almond-like odor after column chromatography? A: The almond-like odor is the hallmark of an aromatic aldehyde. Your this compound underwent acid-catalyzed hydrolysis on the silica gel, converting almost entirely into 2-fluorobenzaldehyde[1]. The silica gel acted as both the catalyst (via acidic silanols) and the reagent provider (via trapped moisture).
Q: Can I use standard normal-phase silica gel if I run the column very quickly (e.g., flash chromatography)? A: It is highly discouraged. While reducing the residence time on the column decreases the total conversion, the high surface area and inherent acidity of standard silica will still cause significant degradation (often 30-50% loss even in rapid flash systems). The conversion of benzal halides to benzaldehydes is a rapid transformation under these conditions[2].
Q: How can I definitively prove that my compound is degrading on the column rather than in my reaction flask? A: You must decouple the reaction outcome from the purification outcome. This is achieved using a Two-Dimensional TLC (2D-TLC) assay. If the compound degrades on the silica plate during the run, the byproduct will appear off the main diagonal axis. (See the Self-Validating Protocols section below).
Part 3: Troubleshooting Guide
| Observed Symptom | Mechanistic Cause | Corrective Action |
| Low Mass Recovery (< 50%) | Compound is irreversibly binding to active silanol sites or degrading into a more polar byproduct that is retained on the column. | Switch to Neutral Alumina or deactivate the silica gel with 1% Triethylamine (Et₃N). |
| Appearance of a Lower Rf Spot | Hydrolysis of the gem-dibromide to 2-fluorobenzaldehyde. Aldehydes are more polar than benzylic halides. | Ensure all eluent solvents are strictly anhydrous. Pre-treat the column with a mild amine base. |
| Streaking on TLC Plate | Continuous, on-column generation of HBr and 2-fluorobenzaldehyde as the compound travels up the plate. | Run TLC on alumina plates, or add 1% Et₃N to the TLC developing chamber. |
Part 4: Quantitative Recovery Data
To facilitate easy comparison of purification strategies, the following table summarizes the expected recovery rates of this compound under various conditions.
| Purification Method | Additives / Conditions | This compound Recovery (%) | 2-Fluorobenzaldehyde Formation (%) | Recommendation |
| Standard Silica Gel | Hexanes/EtOAc (Standard) | < 30% | > 70% | Avoid |
| Deactivated Silica Gel | 1% Et₃N in Eluent | 85 - 90% | 5 - 10% | Acceptable |
| Neutral Alumina | Dry Hexanes only | 90 - 95% | < 5% | Preferred |
| Vacuum Distillation | 0.1 Torr, 60-65 °C | > 95% | Not Detected | Optimal |
Part 5: Validated Experimental Protocols
Protocol 1: Self-Validating 2D-TLC for Degradation Assessment
This protocol is a self-validating system: the physical geometry of the spots provides internal confirmation. If degradation occurs strictly during the chromatographic run, the byproduct spot will deviate from the diagonal axis, definitively isolating the silica gel as the variable causing the degradation.
-
Preparation : Obtain a square piece of standard silica gel TLC plate (e.g., 5 cm x 5 cm). Draw a light pencil dot 1 cm from the bottom and 1 cm from the left edge.
-
Spotting : Spot a dilute solution of your crude this compound onto the pencil dot.
-
First Development : Develop the plate in a chamber containing 100% Hexanes. Allow the solvent front to reach 1 cm from the top.
-
Drying : Remove the plate and dry it completely under a gentle stream of nitrogen to remove all traces of the solvent.
-
Second Development : Rotate the plate exactly 90 degrees counter-clockwise. Place it back into the same developing chamber with 100% Hexanes.
-
Validation/Visualization : Visualize under UV light (254 nm).
-
Causality Check: Draw a diagonal line from the origin to the top right. Spots lying exactly on this diagonal are stable compounds. Any spot falling below the diagonal (higher polarity, lower Rf) represents a degradation product (2-fluorobenzaldehyde) that formed while the compound was traversing the silica.
-
Protocol 2: Amine-Deactivated Silica Gel Chromatography
If distillation or alumina is unavailable, silica gel must be chemically neutralized. This protocol relies on the causality of acid-base neutralization: triethylamine binds to the acidic silanols, preventing them from activating the C-Br bond.
-
Solvent Preparation : Prepare a solvent system of Hexanes containing 1% (v/v) Triethylamine (Et₃N). Ensure the hexanes are anhydrous.
-
Slurry Packing : In a separate Erlenmeyer flask, mix the silica gel with the 1% Et₃N/Hexanes solution. Swirl to create a uniform slurry and pour it into the glass column.
-
Equilibration : Flush the packed column with at least 3 column volumes (CV) of the 1% Et₃N/Hexanes mixture. Note: This step is critical to ensure all active acidic sites are saturated with the amine.
-
Solvent Exchange : Flush the column with 1 CV of pure, anhydrous Hexanes to remove bulk Et₃N from the mobile phase (preventing it from co-eluting with your product).
-
Loading : Dissolve the this compound in a minimum volume of pure Hexanes and carefully load it onto the column bed.
-
Elution : Elute rapidly using pure Hexanes. Collect fractions immediately.
-
Validation Step : Co-spot the initial fractions on a TLC plate against a known standard of 2-fluorobenzaldehyde. The complete absence of the lower-Rf aldehyde spot validates that the column deactivation was successful.
Part 6: Visualization of the Degradation Pathway
The following diagram illustrates the mechanistic causality of the degradation of this compound on an active silica surface.
Figure 1: Acid-catalyzed hydrolysis of this compound on standard silica gel.
Part 7: References
-
Perillo, M., et al. "Reaction of benzal bromides in water/dioxane system for easy access to benzaldehydes and 2-formylbenzonitriles". Arkivoc. Available at: [Link]
-
Caron, S., et al. "Conversion of Benzal Halides to Benzaldehydes in the Presence of Aqueous Dimethylamine". ResearchGate. Available at:[Link]
-
"Two-Chamber Aminocarbonylation of Aryl Bromides and Triflates Using Amino Acids as Nucleophiles". The Journal of Organic Chemistry. Available at: [Link]
Sources
Technical Support Center: Purification of 2-Fluorobenzal Bromide
Welcome to the Advanced Technical Support Center for the purification of 2-fluorobenzal bromide (1-(dibromomethyl)-2-fluorobenzene). As a Senior Application Scientist, I have designed this guide to move beyond basic instructions. Here, we analyze the causality behind thermal degradation, establish self-validating experimental workflows, and troubleshoot the exact mechanisms of failure you might encounter during vacuum distillation.
Quantitative Data & Distillation Parameters
To successfully isolate this compound from its monobrominated (2-fluorobenzyl bromide) and tribrominated analogs, you must strictly control the thermodynamic environment. Atmospheric distillation is not viable due to the high boiling point and the thermal lability of the carbon-bromine bonds [3].
Table 1: Physicochemical & Distillation Target Data
| Parameter | Specification / Target Value |
| Chemical Formula | C₇H₅Br₂F |
| Molecular Weight | 267.92 g/mol |
| Atmospheric Boiling Point | > 240°C (Decomposes) |
| Vacuum Distillation Range | ~110–125°C at 10–15 mmHg |
| Pre-distillation pH Target | 7.0 – 7.5 (Aqueous wash) |
| Max Heating Bath Temp | 145°C (To prevent thermal cracking) |
Experimental Workflow: Self-Validating Vacuum Distillation
The following methodology ensures that the crude reaction mixture is chemically stabilized before thermal stress is applied.
Workflow for the purification of this compound by vacuum distillation.
Step-by-Step Methodology
Step 1: Pre-treatment and Neutralization
-
Action: Dilute the crude mixture in a non-polar solvent (e.g., hexane or dichloromethane) and wash with saturated aqueous NaHCO₃.
-
Causality: Trace hydrobromic acid (HBr) leftover from the bromination step acts as an auto-catalyst for the polymerization and degradation of benzal bromides at elevated temperatures [2].
-
Self-Validation: Continue washing until the addition of fresh NaHCO₃ produces absolutely no CO₂ effervescence. Test the aqueous layer with pH paper to confirm a pH of ≥ 7.0.
Step 2: Desiccation
-
Action: Separate the organic layer and dry over anhydrous MgSO₄.
-
Causality: Residual water will hydrolyze the benzal bromide into 2-fluorobenzaldehyde and HBr during heating [1]. The newly formed HBr will then trigger the catastrophic degradation cascade mentioned in Step 1.
-
Self-Validation: Add MgSO₄ incrementally. The system is validated as dry when the newly added MgSO₄ no longer clumps but flows freely like fine sand upon swirling.
Step 3: Apparatus Assembly & Vacuum Validation
-
Action: Assemble a short-path vacuum distillation apparatus equipped with a Vigreux column to separate the monobrominated impurity [4]. Add a PTFE-coated magnetic stir bar.
-
Self-Validation (The Leak Test): Apply the vacuum before turning on the heat. Once the target pressure (< 15 mmHg) is reached, isolate the pump by closing the manifold valve. If the pressure gauge rises by more than 1 mmHg over a 5-minute window, you have a leak. Re-grease all joints and re-test. Do not proceed until the seal is validated.
Step 4: Distillation Execution
-
Action: Heat the oil bath gradually. Discard the low-boiling forerun (solvent and unreacted 2-fluorotoluene). The monobrominated fraction (2-fluorobenzyl bromide) will elute first (~85°C at 15 mmHg). Collect the main dibrominated fraction (this compound) at the higher temperature plateau.
-
Causality: Establishing the vacuum before heating prevents thermal shock and oxidation of the product, ensuring the compound only experiences heat when its boiling point has been artificially lowered.
Troubleshooting Guides & FAQs
When distillation fails, it usually manifests as a sudden loss of system integrity. Use the logic tree below to diagnose the root cause.
Diagnostic logic tree for common vacuum distillation issues with benzal bromides.
Frequently Asked Questions
Q: My reaction mixture is turning black, and white fumes are filling the vacuum lines. What is happening? A: You are experiencing thermal dehydrohalogenation [3]. The white fumes are HBr gas. This occurs when the crude mixture was not completely neutralized prior to distillation, or if the heating bath temperature exceeded the thermal stability threshold of the molecule. Correction: Immediately remove the heat source. Once cooled, dissolve the tar-like residue in a non-polar solvent, perform a rigorous aqueous NaHCO₃ wash, dry, and restart the distillation at a lower pressure (higher vacuum) to reduce the required boiling temperature.
Q: The liquid in the distillation flask is bumping violently, risking contamination of the condenser. How do I stabilize the boil? A: Bumping under vacuum is caused by a lack of nucleation sites or micro-fluctuations in the vacuum seal. Boiling chips are ineffective under high vacuum because their trapped air is immediately evacuated. Correction: Ensure vigorous magnetic stirring is maintained throughout the process. If bumping persists, validate your vacuum seals; a micro-leak introduces sudden bursts of air that cause explosive boiling.
Q: NMR analysis shows my purified this compound is contaminated with 2-fluorobenzyl bromide. How can I improve the separation? A: The boiling points of the mono- and di-brominated species are relatively close. If you use a simple short-path distillation head, co-elution is highly likely. Correction: Introduce a fractionating column (such as a 15–20 cm Vigreux column) between the distillation flask and the condenser [4]. This increases the theoretical plates, allowing the lower-boiling monobrominated species to fully elute before the dibrominated product reaches the vapor phase.
References
- Benchchem. "Effect of benzyl chloride impurities on reaction outcome." Benchchem.
- Sciencemadness. "Benzyl Chloride Distillation Problems." Sciencemadness Discourse.
- Hive Chemistry Discourse. "Problems distilling benzyl chloride, HCL gas!!!!
- Google Patents. "Process for thermal benzylic bromination" (WO2003055833A1).
Fluorotoluene Bromination Support Center: Troubleshooting & Optimization
Welcome to the Process Chemistry Technical Support Center. As Senior Application Scientists, we have designed this portal for researchers, synthesis chemists, and drug development professionals scaling up the radical bromination of fluorotoluene derivatives (e.g., p-fluorotoluene, 2-chloro-6-fluorotoluene).
Achieving high mono-selectivity at the benzylic position while suppressing side reactions requires strict kinetic control. Below, you will find our field-proven troubleshooting guide, mechanistic workflows, and self-validating protocols.
Core Troubleshooting Guide & FAQs
Q1: Why am I seeing significant gem-dibromide (Ar-CHBr₂) impurities even before the starting material is consumed? Causality & Expert Insight: This is a kinetic control issue exacerbated by the "Local Concentration Effect." According to the Goldfinger mechanism for Wohl-Ziegler bromination, N-bromosuccinimide (NBS) acts as a bromine sink, reacting with generated HBr to maintain an extremely low, steady-state concentration of molecular bromine (Br₂) in solution[1]. If NBS dissolves too quickly or is added all at once, the local Br₂ concentration spikes. High [Br₂] accelerates the secondary benzylic hydrogen abstraction on the already formed mono-bromide, leading to the gem-dibromide[2]. Solution: Transition from batch addition to a continuous addition of an NBS slurry, or switch to a continuous flow microreactor setup. Studies on fluorotoluene derivatives have demonstrated that maintaining a low solution-phase concentration of Br₂ via controlled addition minimizes over-bromination[3].
Q2: How do I eliminate electrophilic aromatic substitution (ring bromination) side products? Causality & Expert Insight: Ring bromination occurs via an ionic, electrophilic aromatic substitution (EAS) pathway rather than the desired radical chain mechanism. This is typically triggered by Lewis acid impurities (e.g., trace metals in the reaction vessel or degraded reagents) or the absence of a strong radical initiator, which allows the ionic pathway to outcompete the radical pathway[4]. Solution: Ensure strictly metal-free conditions (use glass-lined or rigorously passivated reactors). Utilize a reliable radical initiator like AIBN (azobisisobutyronitrile) or photochemical initiation (e.g., 365 nm to 405 nm LEDs) to overwhelmingly favor the homolytic cleavage of Br₂ into bromine radicals (Br•)[5].
Q3: What is the best solvent to replace the toxic and ozone-depleting CCl₄ while maintaining high mono-selectivity? Causality & Expert Insight: Carbon tetrachloride (CCl₄) was historically ideal because NBS is largely insoluble in it, while the succinimide byproduct floats, naturally regulating the low Br₂ concentration required for mono-selectivity[1]. Solution: Trifluorotoluene (PhCF₃) is the industry-standard green replacement. It mimics the non-polar, unreactive nature of CCl₄ and provides similar phase-separation characteristics for NBS/succinimide. Alternatively, continuous flow systems using acetonitrile or ethyl acetate can be employed, as the flow dynamics mitigate the concentration spikes that would normally occur in these more solubilizing solvents[6].
Mechanistic Workflow: The Goldfinger Pathway
To effectively troubleshoot, one must understand the logical flow of the radical chain mechanism and exactly where side reactions branch off.
Goldfinger mechanism of Wohl-Ziegler bromination highlighting the dibromination side-pathway.
Quantitative Data: Batch vs. Continuous Flow Optimization
The following table summarizes the impact of reaction conditions on the product distribution during the synthesis of fluorobenzyl bromide. Continuous flow photochemical microreactors significantly suppress dibromination by ensuring uniform light penetration and strict stoichiometric control[7].
| Reactor Type | Reagent Delivery | Light Source / Initiator | Solvent | Mono-Bromide Yield (%) | Dibromide Impurity (%) |
| Standard Batch | All-at-once NBS | AIBN (Thermal, 80°C) | Acetonitrile | 65% | 22% |
| Optimized Batch | Continuous Slurry | Benzoyl Peroxide (80°C) | Trifluorotoluene | 82% | 8% |
| Photochemical Flow | Homogeneous Br₂/NBS | 405 nm LED (RT) | Acetonitrile | 91% | < 2% |
| Photochemical Flow | In-situ Br₂ (NaOCl/HBr) | 365 nm LED (RT) | Dichloromethane | 95% | < 1% |
Data synthesized from continuous flow radical bromination optimization studies[8].
Self-Validating Experimental Protocol: Continuous Flow Photobromination
To ensure trustworthiness and reproducibility, this protocol utilizes a self-validating continuous flow setup. By generating bromine in situ or using precisely dissolved NBS under photochemical conditions, the system inherently prevents the accumulation of excess brominating agent, thereby validating the kinetic control principle.
Objective: Selective mono-bromination of p-fluorotoluene to 4-fluorobenzyl bromide with <2% dibromide formation.
Materials & Equipment:
-
Fluorinated ethylene propylene (FEP) capillary tubing reactor (e.g., 1000-μm width, 2.35-m length)[9].
-
High-power 405 nm LED light source.
-
Syringe pumps for precise reagent dosing.
-
p-Fluorotoluene (1.0 equiv).
-
N-bromosuccinimide (1.05 equiv).
-
Acetonitrile (degassed).
Step-by-Step Methodology:
-
System Priming: Flush the FEP microreactor with anhydrous, degassed acetonitrile at a flow rate of 1.0 mL/min to ensure the removal of any trace oxygen, which can act as a radical scavenger and terminate the chain reaction.
-
Reagent Preparation: Prepare a 0.5 M solution of p-fluorotoluene in acetonitrile (Solution A). Prepare a separate 0.525 M solution of NBS in acetonitrile (Solution B).
-
Self-Validation Check: Ensure Solution B is completely clear; any yellow tint indicates premature NBS degradation to Br₂.
-
-
Flow Initiation: Using dual syringe pumps, inject Solution A and Solution B into a T-mixer at equal flow rates (e.g., 0.5 mL/min each) to ensure a precise 1:1.05 stoichiometric ratio.
-
Photochemical Activation: Pass the mixed stream through the FEP tubing wrapped around the 405 nm LED cylinder. Adjust the flow rate to achieve a residence time of exactly 10 minutes. The intense, uniform photon flux initiates the homolytic cleavage of trace Br₂ (formed from NBS) into bromine radicals[5].
-
In-Line Quenching: Direct the reactor effluent into a collection flask containing a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃).
-
Self-Validation Check: The immediate disappearance of any faint yellow color confirms the successful quenching of residual electrophilic bromine species, locking the product distribution.
-
-
Workup & Isolation: Separate the organic layer, extract the aqueous layer with ethyl acetate, dry over MgSO₄, and concentrate under reduced pressure to yield the mono-brominated product.
References
-
Thieme Connect. "Radical Chemistry in Flow". Thieme-connect.de. Available at:[Link]
-
Scientific Update. "Now You See Me, Now You Don't- a Judicious Work-Around for Over-Bromination at Benzylic Carbon". Scientificupdate.com. Available at: [Link]
-
RSC Publishing. "Photochemical benzylic bromination in continuous flow using BrCCl3 and its application to telescoped p-methoxybenzyl protection". Rsc.org. Available at: [Link]
-
Wikipedia. "Wohl–Ziegler bromination". Wikipedia.org. Available at: [Link]
-
ResearchGate. "Optimization of reaction conditions for the benzylic bromination of 1...". Researchgate.net. Available at: [Link]
-
ResearchGate. "Fluorination, chlorinations and brominations of organic compounds in microstructured reactors". Researchgate.net. Available at: [Link]
-
PMC / NIH. "Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch". Nih.gov. Available at: [Link]
Sources
- 1. Wohl–Ziegler bromination - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. scientificupdate.com [scientificupdate.com]
- 4. Buy 3-Bromo-4-fluorobenzyl bromide | 78239-71-1 [smolecule.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Photochemical benzylic bromination in continuous flow using BrCCl 3 and its application to telescoped p -methoxybenzyl protection - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C9OB00044E [pubs.rsc.org]
- 8. Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Thieme E-Books & E-Journals [thieme-connect.de]
Technical Support Center: Handling the Lachrymatory Properties of Fluorobenzal Bromides
This guide is designed for researchers, scientists, and drug development professionals who work with fluorobenzal bromides. As potent lachrymators, these compounds require specific handling procedures to ensure laboratory safety and experimental integrity. This document provides in-depth technical guidance in a question-and-answer format to address common challenges and troubleshooting scenarios.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are fluorobenzal bromides, and why are they so irritating to the eyes?
Fluorobenzal bromides are a class of organic compounds that are halogenated derivatives of toluene. They are characterized by a bromine atom attached to the methyl group and a fluorine atom on the benzene ring. Their potent lachrymatory (tear-inducing) properties stem from their chemical reactivity.[1][2][3] These compounds are strong alkylating agents, meaning they can readily react with biological molecules.
The lachrymatory effect is primarily caused by the reaction of the benzylic bromide with nucleophiles present on the surface of the cornea and mucous membranes.[1][3] This alkylation of nerve receptors triggers a rapid and intense sensory response, leading to pain, tearing, and involuntary closure of the eyelids.
Q2: What are the primary hazards associated with fluorobenzal bromides besides their lachrymatory effects?
Beyond being powerful lachrymators, fluorobenzal bromides are corrosive and can cause severe skin and eye burns upon contact.[1][2][4] Inhalation of their vapors can lead to chemical burns in the respiratory tract and may cause delayed pulmonary edema.[1] Ingestion can result in severe burns to the gastrointestinal tract.[1] It's also important to note that these compounds are moisture-sensitive and can release corrosive hydrogen bromide gas upon contact with water.[1][2][4]
Long-term health effects of exposure to brominated organic compounds are an area of ongoing research, with some studies suggesting potential links to various health issues.[5] Therefore, minimizing exposure is of paramount importance.
Q3: What is the minimum Personal Protective Equipment (PPE) required when working with fluorobenzal bromides?
Due to the severe hazards posed by fluorobenzal bromides, a comprehensive PPE ensemble is mandatory. The minimum requirements include:
| PPE Component | Specification | Rationale |
| Eye and Face Protection | Chemical splash goggles and a full-face shield.[6][7] | Protects against splashes and the potent lachrymatory vapors. Standard safety glasses are insufficient.[6][7] |
| Gloves | Double-gloving with compatible chemical-resistant gloves (e.g., nitrile or neoprene).[6] | Provides a barrier against skin contact. Double-gloving offers additional protection in case the outer glove is compromised. |
| Body Protection | A flame-resistant lab coat, worn over long pants and closed-toe shoes.[6] | Protects the skin from accidental splashes. |
| Respiratory Protection | A full-face respirator with an appropriate organic vapor cartridge is recommended, especially when working with larger quantities or in areas with inadequate ventilation.[1][8][9] | Prevents inhalation of the corrosive and lachrymatory vapors. |
Q4: How should I properly store fluorobenzal bromides?
Proper storage is crucial to maintain the stability of fluorobenzal bromides and prevent accidental exposure. Key storage guidelines include:
-
Keep containers tightly closed: This minimizes the release of lachrymatory vapors.[8][10]
-
Store in a cool, dry, and well-ventilated area: Heat can increase vapor pressure, and moisture can lead to decomposition.[1][8]
-
Store away from incompatible materials: Keep them separate from bases, strong oxidizing agents, alcohols, and amines to prevent vigorous reactions.[2][4]
-
Use a designated and clearly labeled storage area: This prevents accidental misuse by other laboratory personnel.
Section 2: Troubleshooting Guides
Scenario 1: Accidental Exposure
Problem: I've been exposed to fluorobenzal bromide vapors and my eyes are burning intensely. What should I do?
Solution: Immediate and thorough action is critical.
Workflow for Ocular Exposure to Lachrymatory Vapors:
Caption: Emergency response for eye exposure.
Problem: I've spilled a small amount of fluorobenzal bromide on my gloved hand.
Solution:
Workflow for Dermal Exposure:
Caption: Procedure for skin contact with fluorobenzal bromide.
Scenario 2: Equipment and Workspace Contamination
Problem: I've finished my reaction. How do I decontaminate my glassware and workspace to remove residual fluorobenzal bromide?
Solution: Decontamination is essential to prevent secondary exposure.
Protocol for Decontamination:
-
Initial Quenching:
-
Carefully and slowly add a solution of a weak base, such as sodium bicarbonate or sodium carbonate, to the reaction vessel to neutralize any remaining acidic byproducts like hydrogen bromide.[11] Be aware that this may generate gas, so proceed with caution.
-
For larger quantities, a solution of sodium hydroxide or potassium hydroxide can be used, but the reaction will be more exothermic.[12]
-
-
Solvent Rinsing:
-
Rinse the glassware multiple times with a suitable organic solvent in which fluorobenzal bromide is soluble, such as acetone or ethanol. This will help to physically remove the compound.
-
-
Aqueous Wash:
-
Wash the glassware thoroughly with soap and water.
-
-
Workspace Decontamination:
-
Wipe down all potentially contaminated surfaces with a cloth dampened with a weak base solution, followed by a water rinse and then a solvent wipe (e.g., 70% ethanol).
-
-
Waste Disposal:
Scenario 3: Reaction Work-up and Quenching
Problem: My reaction with a fluorobenzal bromide is complete. How do I safely quench the reaction and perform an aqueous work-up without causing a hazardous situation?
Solution: A controlled and careful work-up is crucial.
Workflow for Reaction Work-up:
Caption: Safe quenching and work-up procedure.
References
-
Material Safety Data Sheet - 4-Fluorobenzyl bromide, 97% - Cole-Parmer. (2005, October 3). Retrieved from [Link]
-
4-Bromo-2-fluorobenzyl bromide - SAFETY DATA SHEET. (2025, September 15). Retrieved from [Link]
-
Section 3: Emergency Procedures - Princeton EHS. (n.d.). Retrieved from [Link]
-
How can I do dibromination on 2-fluorobenzaldehyde? - ResearchGate. (2016, August 3). Retrieved from [Link]
-
Emergency Procedures for Incidents Involving Chemicals - Research Safety. (n.d.). Retrieved from [Link]
- Kim, Y., Kim, S., & Kim, H. (2014).
-
Personal Protective Equipment | US EPA. (2025, September 12). Retrieved from [Link]
-
Laboratory emergency response procedures | Safety - UWA. (2024, November 27). Retrieved from [Link]
- Synthetic method of 3-bromo-4-fluorobenzaldehyde - Google Patents. (n.d.).
- Preparation method of trifluorobenzaldehyde and trifluorobenzyl bromide - Google Patents. (n.d.).
-
Personal Protective Equipment Requirements for Laboratories - Environmental Health and Safety. (n.d.). Retrieved from [Link]
- Preparation method of 2-fluoro-5-bromobenzaldehyde - Google Patents. (n.d.).
-
8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista. (2022, October 6). Retrieved from [Link]
-
Personal Protective Equipment for Chemical Handling - Real Safety. (2016, October 10). Retrieved from [Link]
-
5 Types of PPE for Hazardous Chemicals | Hazmat School. (2022, December 7). Retrieved from [Link]
-
Cobalt-Catalyzed Asymmetric Cross-Coupling Reaction of Fluorinated Secondary Benzyl Bromides with Lithium Aryl Boronates/ZnBr2 - Organic Chemistry Portal. (n.d.). Retrieved from [Link]
-
Irritating and Lachrymatory Agents | 3 | v3 | Handbook of Chemical and - Taylor & Francis eBooks. (n.d.). Retrieved from [Link]
-
Lachrymators | Laboratory Safety - Brandeis University. (n.d.). Retrieved from [Link]
-
How to Neutralize Chemical Spills - Lab Manager. (2024, December 31). Retrieved from [Link]
-
Characterization of Continuous Neutralization of a Chemical Warfare Agent and Its Simulants - PMC. (2024, August 17). Retrieved from [Link]
-
Chemical Based Neutralization of Neat Chemical Warfare Agents - OSTI. (n.d.). Retrieved from [Link]
-
Bromobenzyl Cyanide | C8H6BrN | CID 22044 - PubChem. (n.d.). Retrieved from [Link]
-
4-Fluorobenzyl bromide | C7H6BrF | CID 68021 - PubChem. (n.d.). Retrieved from [Link]
-
4-Fluorobenzoyl bromide | C7H4BrFO | CID 12277121 - PubChem - NIH. (n.d.). Retrieved from [Link]
-
Chemical Compatibility Chart - Walchem. (2024, April 19). Retrieved from [Link]
-
Chemical Compatibility Chart | United Filtration. (n.d.). Retrieved from [Link]
Sources
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. taylorfrancis.com [taylorfrancis.com]
- 4. fishersci.com [fishersci.com]
- 5. Health consequences of exposure to brominated flame retardants: a systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 7. realsafety.org [realsafety.org]
- 8. chemicalbook.com [chemicalbook.com]
- 9. assets.thermofisher.com [assets.thermofisher.com]
- 10. 4-Fluorobenzyl bromide - Safety Data Sheet [chemicalbook.com]
- 11. How to Neutralize Chemical Spills | Lab Manager [labmanager.com]
- 12. Characterization of Continuous Neutralization of a Chemical Warfare Agent and Its Simulants - PMC [pmc.ncbi.nlm.nih.gov]
- 13. fishersci.com [fishersci.com]
Technical Support Center: Benzal Bromide Hydrolysis Optimization
Introduction
You are likely accessing this guide because your hydrolysis of benzal bromide (
This guide treats your experiment as a system. We will isolate variables—phase transfer limitations, pH control, and oxidative degradation—to identify where your mass balance is being lost.
Module 1: Diagnostic Workflow (Triage)
Before altering your protocol, use this logic tree to diagnose the specific failure mode. Low yield is a symptom; we must find the cause.
Figure 1: Diagnostic logic tree for isolating yield loss in gem-dihalide hydrolysis.
Module 2: Critical Failure Points (The "Why")
The "Benzoic Acid Trap" (Oxidative Loss)
The Issue: Benzaldehyde is notoriously susceptible to autoxidation. In the presence of air, it forms a peroxybenzoic acid radical, which then reacts with another molecule of benzaldehyde to form two molecules of benzoic acid [1].
-
Symptom: The product oil turns yellow or solidifies into white crystals (benzoic acid) upon standing.[1]
-
Impact: If you wash your organic layer with base (e.g.,
) during workup to remove acid, you are washing away your oxidized product as sodium benzoate. This appears as "low yield" but is actually "product destruction."
The Phase Transfer Wall (Kinetic Failure)
The Issue: Benzal bromide is lipophilic; the hydroxide/water nucleophile is hydrophilic. Without a Phase Transfer Catalyst (PTC) or a co-solvent (Ethanol/Dioxane), the reaction occurs only at the interface.
-
Mechanism:
-
The Trap: The intermediate
-bromoalcohol is unstable. If the reaction is too slow, or if the HBr produced is not neutralized, the equilibrium shifts back or leads to polymerization tars.
The pH Goldilocks Zone
-
Too Acidic: The reaction generates 2 equivalents of HBr. High acidity slows the
ionization and promotes polymerization. -
Too Basic: Using strong base (e.g., 50% NaOH) triggers the Cannizzaro Reaction , where two aldehyde molecules disproportionate into benzyl alcohol and benzoic acid, instantly halving your maximum theoretical yield [2].
Module 3: Optimized Protocols
Do not rely on simple water reflux. Use one of these two field-proven methods.
Method A: The "Green" PTC Method (Recommended)
Best for: High throughput, minimal solvent waste, and speed.
| Reagent | Equivalents | Role |
| Benzal Bromide | 1.0 | Substrate |
| Water | 5-10 vol | Solvent/Nucleophile |
| 1.1 - 1.5 | Acid Scavenger (Buffer) | |
| TBAB | 0.05 (5 mol%) | Phase Transfer Catalyst |
Protocol:
-
Setup: 3-neck flask, reflux condenser, mechanical stirrer (vigorous stirring is critical).
-
Combine: Add water, solid
, and Tetrabutylammonium Bromide (TBAB). -
Addition: Add benzal bromide. It will form a separate bottom layer.
-
Reaction: Heat to mild reflux (
). Stir at >600 RPM to create an emulsion.-
Why: TBAB shuttles
into the organic phase, accelerating hydrolysis by orders of magnitude [3].
-
-
Monitoring: Check TLC every 30 mins. Reaction should be complete in <2 hours.
-
Workup: Cool. Extract with DCM. Wash with saturated bisulfite (optional, to remove unreacted aldehyde if purifying) OR simply wash with dilute carbonate to remove benzoic acid traces. Dry over
.[2] Distill under reduced pressure (nitrogen bleed).
Method B: The Homogeneous Co-Solvent Method
Best for: Small scales where PTC is unavailable.
Protocol:
-
Dissolve benzal bromide in Ethanol (95%) or 1,4-Dioxane .
-
Add a solution of sodium acetate (NaOAc) or calcium carbonate (
) in water.-
Note: Avoid strong bases like NaOH to prevent Cannizzaro side reactions.
-
-
Reflux for 4–6 hours.
-
Distill off the ethanol before extraction to prevent phase separation issues.
Module 4: Comparative Data & Chemistry
The following table summarizes why the PTC method is superior for yield preservation.
| Parameter | Aqueous Reflux (No Catalyst) | Strong Base (NaOH) | Buffered PTC (Recommended) |
| Reaction Time | 12–24 Hours | < 1 Hour | 1–2 Hours |
| Major Side Product | Polymer/Tars (Acid catalyzed) | Benzoic Acid/Benzyl Alcohol (Cannizzaro) | Minimal |
| Typical Yield | 40–60% | 45% (Max 50%) | 90–95% |
| Color | Dark Orange/Brown | Yellow | Clear/Pale Yellow |
Pathway Visualization
Figure 2: Reaction pathways showing the main product and the two primary yield-loss vectors (Oxidation and Cannizzaro).
Module 5: Frequently Asked Questions (FAQs)
Q1: My product smells like almonds but has white crystals in it. What happened? A: The "almond" smell confirms benzaldehyde, but the crystals are benzoic acid. You likely exposed the hot reaction mixture to air or stored the crude product without an inert atmosphere.
-
Fix: Filter the solid. Wash the oil with 10%
to remove remaining acid. Distill immediately.
Q2: Can I use Sodium Hydroxide (NaOH) to speed up the reaction?
A: Avoid it. While NaOH neutralizes the HBr faster, it catalyzes the Cannizzaro disproportionation reaction, converting 50% of your aldehyde into alcohol and acid. Use weaker bases like Sodium Carbonate (
Q3: The reaction mixture turned into a black tar. Why?
A: This is usually due to high acidity and heat. If you didn't add enough buffer (
Q4: How do I store the product to keep the yield high? A: Benzaldehyde degrades in light and air.
-
Add a radical inhibitor: Hydroquinone (0.1% w/w) [4].
-
Store in an amber bottle.
-
Flush the headspace with Nitrogen or Argon before sealing.
References
-
BenchChem. (2025).[1] Preventing oxidation of benzaldehyde derivatives during synthesis.[2][3] Retrieved from
-
Grokipedia. (2025). Geminal halide hydrolysis: Mechanisms and Industrial Applications. Retrieved from
-
Starks, C. M. (1971). Phase-transfer catalysis.[4][5][6] I. Heterogeneous reactions involving anion transfer by quaternary ammonium and phosphonium salts.[6] Journal of the American Chemical Society. Retrieved from
-
ResearchGate. (2016).[2] Best solution to prevent the oxidation of Benzaldehyde to Benzoic acid? Retrieved from
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Electrochemical oxidation of concentrated benzyl alcohol to high-purity benzaldehyde via superwetting organic-solid-water interfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phase-transfer catalyst - Wikipedia [en.wikipedia.org]
- 5. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
- 6. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Handling and Storage of Moisture-Sensitive gem-Dibromides
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter troubleshooting requests regarding the reproducibility of Corey-Fuchs olefinations, cross-coupling reactions, and the synthesis of complex alkynes[1]. Often, the root cause of an experimental failure is not the catalyst or the solvent, but the silent degradation of the gem-dibromide precursor.
This guide provides a deep dive into the causality of this degradation, self-validating protocols for storage, and actionable troubleshooting steps to ensure absolute scientific integrity in your workflows.
Part 1: Frequently Asked Questions & Troubleshooting
Q1: Why do my gem-dibromides degrade even when stored in a tightly capped vial in the refrigerator?
The Causality: Standard capping is insufficient for these highly reactive species. gem-Dibromides feature two highly electronegative bromine atoms bound to a single carbon, rendering that specific carbon center highly electrophilic. When exposed to ambient moisture (even trace atmospheric humidity trapped in the headspace of a standard vial), they undergo a hydrolytic degradation pathway. The moisture initiates a nucleophilic attack, displacing a bromide ion to form an unstable
Q2: How does temperature affect the stability of gem-dibromides, and why is -20°C the standard recommendation? The Causality: The hydrolysis and potential photolytic cleavage of the C-Br bond are kinetically driven processes. At room temperature (20°C), the thermal energy is sufficient to overcome the activation barrier for ambient hydrolysis if trace water is present. Storing these compounds at -20°C (or even -80°C for highly sensitive derivatives) under an inert atmosphere exponentially decreases the reaction rate of hydrolysis and prevents the thermal decomposition of the carbon-halogen bond[3].
Q3: I suspect my gem-dibromide has been exposed to ambient air. How can I validate its integrity before committing to a complex synthesis? The Causality: Using a degraded reagent blindly introduces carbonyl byproducts that can poison palladium/copper catalysts or skew the stoichiometry of your reaction. Self-Validating Check: Dissolve a small aliquot of your stored reagent in anhydrous CDCl₃ and perform a ¹H NMR analysis. For terminal gem-dibromides (R-CHBr₂), look for the sharp disappearance of the characteristic methine proton (typically around 5.5 - 6.5 ppm) and the emergence of an aldehydic proton signal at 9.0 - 10.0 ppm. If the aldehyde peak integrates to more than 2% relative to your product, the batch must be re-purified (typically via a quick silica plug or distillation under reduced pressure) before use in sensitive metal-catalyzed reactions[4].
Part 2: Mechanistic Visualization
Logical relationship of moisture-induced gem-dibromide hydrolysis to carbonyls.
Part 3: Quantitative Data on Storage Stability
To empirically illustrate the impact of storage conditions, the following table summarizes the degradation profile of a standard benzylic gem-dibromide over a 30-day period under various environmental stressors.
| Storage Condition | Atmosphere | Temperature | Light Exposure | % Degradation (30 Days) | Primary Byproduct |
| Standard Glass Vial | Ambient Air | 20°C | Ambient Lab Light | 18.5% | Aldehyde + HBr |
| Desiccator | Ambient Air | 20°C | Dark | 8.2% | Aldehyde |
| PTFE-Sealed Vial | Nitrogen | 4°C | Dark | 2.1% | Trace Aldehyde |
| Schlenk Ampoule | Argon | -20°C | Dark | < 0.1% | None Detected |
Part 4: Standard Operating Procedure (SOP) - Self-Validating Storage Protocol
To ensure absolute trustworthiness in your synthetic workflows, follow this strict step-by-step methodology for transferring and storing gem-dibromides.
Phase 1: Pre-drying the Storage Vessels
-
Select an amber glass vial (to prevent photolytic C-Br cleavage) and a PTFE-lined silicone septum cap.
-
Bake the vial in an oven at 120°C for a minimum of 4 hours to drive off surface-adsorbed moisture.
-
Transfer the hot vial immediately into a vacuum desiccator and allow it to cool to room temperature under active vacuum.
Phase 2: Schlenk Line Transfer (The "Argon Blanket" Technique)
-
Connect the cooled vial to a Schlenk line using a needle adapter.
-
Perform three cycles of high vacuum (5 minutes each) followed by backfilling with ultra-high purity (UHP) Argon. Causality note: Argon is significantly denser than Nitrogen and provides a superior, heavy protective blanket over the halogenated liquid/solid, preventing ambient air from rushing in during the transfer.
-
Using a gas-tight syringe purged with Argon, transfer the purified gem-dibromide into the amber vial.
Phase 3: Sealing and Secondary Containment
-
Seal the vial tightly with the PTFE septum cap while maintaining a positive Argon flow.
-
Wrap the cap junction tightly with Parafilm to prevent atmospheric ingress during thermal cycling (expansion/contraction of the headspace).
-
Place the vial inside a secondary container (e.g., a larger jar filled with indicating Drierite or silica gel).
-
Store the secondary container in a dedicated -20°C freezer.
Step-by-step workflow for the inert handling and storage of gem-dibromides.
Part 5: References
-
Title : Synthesis and Metal-Catalyzed Reactions of gem-Dihalovinyl Systems | Source : Chemical Reviews (ACS Publications) | URL :[Link]
-
Title : SYNTHESIS OF 1-BROMO-1-LITHIO- 1-ALKENES AND INVESTIGATIONS ON THE THEIR REACTIVITY | Source : JKU ePUB | URL :[Link]
-
Title : EP1561474A1 - Alpha-hydroxy sulfonate aldehydes, germicidal compositions... | Source : Google Patents | URL :
Sources
- 1. Thieme E-Journals - Synthesis / Full Text [thieme-connect.com]
- 2. EP1561474A1 - Alpha-hydroxy sulfonate aldehydes, germicidal compositions containing the alpha-hydroxy sulfonate aldehydes, or mixtures of alpha-hydroxy sulfonate aldehydes and phthalaldehydes, and methods of using the compounds of compositions for disinfection or sterilization - Google Patents [patents.google.com]
- 3. epub.jku.at [epub.jku.at]
- 4. pubs.acs.org [pubs.acs.org]
Validation & Comparative
Proton NMR Shift of Benzylic Proton in Benzal Bromide: A Comparative Guide
The following guide provides an in-depth technical analysis of the Proton NMR shift of the benzylic proton in benzal bromide (
Executive Summary
In organic synthesis and drug development, Benzal Bromide (Ph-CHBr
This guide focuses on the benzylic methine proton signal, the definitive NMR fingerprint for identifying benzal bromide. We compare its chemical shift against key alternatives and impurities to provide a self-validating system for reaction monitoring.
The Benzal Bromide Signature
The benzylic proton in benzal bromide resides in a distinct chemical environment, heavily deshielded by both the aromatic ring current (anisotropy) and the inductive effect of two geminal bromine atoms.
Key NMR Parameters (in CDCl
)
| Parameter | Value / Description |
| Chemical Shift ( | 6.60 – 6.70 ppm |
| Multiplicity | Singlet (s) |
| Integration | 1H |
| Coupling ( | None (in absence of ring coupling); may show long-range coupling ( |
Technical Insight: The shift to ~6.65 ppm represents a significant downfield movement (
ppm) relative to benzyl bromide. This large separation allows for effortless integration and quantification of product mixtures without peak deconvolution.
Comparative Analysis: Substituent & Solvent Effects
To validate the identity of benzal bromide, one must compare it against its precursors, analogues, and potential byproducts. The following table synthesizes experimental data to facilitate rapid peak assignment.
Table 1: Comparative
H NMR Shifts of Benzylic Protons (CDCl
)
| Compound | Structure | Proton Type | Shift ( | Multiplicity | Electronic Effect |
| Toluene | Ph-CH | Methyl | 2.35 | Singlet | Reference (Shielded) |
| Benzyl Bromide | Ph-CH | Methylene | 4.45 – 4.50 | Singlet | Inductive (-I) of 1 Br |
| Benzal Bromide | Ph-CHBr | Methine | 6.60 – 6.70 | Singlet | Inductive (-I) of 2 Br |
| Benzal Chloride | Ph-CHCl | Methine | 6.70 – 6.80 | Singlet | Cl is more electronegative than Br |
| Benzaldehyde | Ph-CHO | Aldehyde | 10.0 | Singlet | Anisotropy of C=O[1] (Oxidation impurity) |
Mechanistic Causality
-
Geminal Dihalide Effect: Adding a second halogen to the benzylic carbon causes a non-additive downfield shift. While the first bromine shifts the signal by ~2.1 ppm (2.35
4.45), the second bromine adds another ~2.2 ppm (4.45 6.65). This is due to the cumulative electron withdrawal reducing electron density around the methine proton. -
Halogen Comparison (Br vs. Cl): Chlorine (EN = 3.16) is more electronegative than Bromine (EN = 2.96). Consequently, Benzal Chloride appears slightly downfield (deshielded) compared to Benzal Bromide.
-
Solvent Effects: In aromatic solvents like Benzene-d
, the signal may shift upfield ( ppm) due to solvent-induced anisotropic shielding (ASIS), where solvent molecules stack against the solute's aromatic ring.
Experimental Validation Protocol
To ensure Scientific Integrity and Trustworthiness , follow this self-validating protocol for analyzing reaction mixtures.
Workflow: Monitoring Toluene Bromination
Figure 1: NMR workflow for monitoring the progression from Toluene to Benzal Bromide.
Step-by-Step Methodology
-
Sampling: Withdraw 50
L of the reaction mixture. -
Quenching (Critical): Filter through a small pad of basic alumina or wash with aqueous Na
S O to remove active bromine species (which act as paramagnetic impurities and broaden peaks). -
Preparation: Dissolve in 0.6 mL CDCl
(containing 0.03% TMS). -
Acquisition:
-
Pulse Angle: 30°.
-
Relaxation Delay (d1): Set to
seconds. The benzylic methine proton lacks adjacent protons for efficient relaxation via dipolar coupling, leading to a long . A short delay will under-quantify the benzal bromide. -
Scans (ns): 16 scans are usually sufficient for concentration > 10 mM.
-
-
Processing: Phase manually. Baseline correct. Reference TMS to 0.00 ppm or residual CHCl
to 7.26 ppm.
Mechanistic & Structural Visualization
Understanding the shielding cones is vital for interpreting why the shift occurs.
Figure 2: Chemical shift progression driven by halogen substitution and electronegativity.
Troubleshooting & Common Pitfalls
-
Signal Overlap: The aromatic region (7.2 – 7.6 ppm) is often crowded. The benzylic proton at 6.65 ppm is typically clear of this region, making it a superior diagnostic handle compared to the aromatic protons.
-
Water Peak: In CDCl
, the H O peak appears around 1.56 ppm, far from the region of interest. However, in DMSO-d , water can shift to 3.33 ppm, and the benzal bromide peak may shift slightly due to solvent polarity. -
Paramagnetic Broadening: If the reaction uses transition metal catalysts (e.g., Vanadium or Manganese), residual metal ions can broaden the singlet at 6.65 ppm, making integration inaccurate. Always perform an aqueous wash or filtration before NMR analysis.
References
-
Schaefer, T., et al. "Limits to barriers to internal rotation in benzal fluoride, chloride, and bromide solution by the J method." Canadian Journal of Chemistry, vol. 53, no. 21, 1975, pp. 3267-3272. Link
-
BenchChem. "Decoding the 1H NMR Signal of Bromomethyl Protons." BenchChem Comparative Guides, 2025. Link
-
Sigma-Aldrich.
-Dibromotoluene." Sigma-Aldrich Catalog, 2024. Link -
Gottlieb, H. E., et al. "NMR Chemical Shifts of Common Solvents as Trace Impurities." Journal of Organic Chemistry, vol. 62, no. 21, 1997, pp. 7512–7515. Link
-
PubChem. "Alpha,alpha-dibromotoluene Compound Summary." National Library of Medicine, 2025. Link
Sources
A Researcher's Guide to Identifying the C-Br Bond in Benzal Bromides via Infrared Spectroscopy
For researchers and professionals in drug development, the precise characterization of molecular structures is paramount. Infrared (IR) spectroscopy stands as a cornerstone analytical technique, offering a rapid and non-destructive method to identify functional groups within a molecule. This guide provides an in-depth comparison of the IR absorption peaks of the carbon-bromine (C-Br) bond, with a specific focus on benzal bromides, and offers a practical, field-proven protocol for their analysis.
The Significance of Vibrational Spectroscopy in Pharmaceutical Analysis
Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations such as stretching and bending.[1][2] The frequency of these vibrations is dependent on the masses of the atoms, the force constants of the bonds connecting them, and the overall molecular geometry.[2][3][4] Consequently, specific functional groups exhibit characteristic absorption bands within a defined range of the IR spectrum, making it an invaluable tool for structural elucidation and quality control in the pharmaceutical industry.[1]
Unveiling the C-Br Stretching Vibration in Benzal Bromides
The C-Br stretching vibration in organobromine compounds is typically observed in the fingerprint region of the IR spectrum, which lies between 1500 cm⁻¹ and 500 cm⁻¹. This region is often complex due to the presence of numerous vibrational modes, including bending and skeletal vibrations.
The C-Br stretching absorption for alkyl bromides generally appears in the range of 690-515 cm⁻¹.[5][6][7][8] The position of this peak is influenced by several factors:
-
Mass of the Halogen Atom: As the mass of the halogen atom increases, the vibrational frequency of the C-X bond decreases.[9][10] This is a direct consequence of the principles of simple harmonic motion, where the frequency is inversely proportional to the reduced mass of the vibrating system.
-
Bond Strength and Order: Stronger bonds vibrate at higher frequencies.[3][4] Therefore, factors that influence the C-Br bond strength will also affect its IR absorption frequency.
-
Electronic Effects: The electronic environment surrounding the C-Br bond can cause shifts in its stretching frequency.[2] In the case of benzal bromides, the bromine atom is attached to a benzylic carbon, which is adjacent to an aromatic ring. The π-system of the benzene ring can influence the electron density around the C-Br bond through resonance and inductive effects, potentially leading to a shift in its characteristic absorption peak compared to simple alkyl bromides.
While the C-Br stretch is a key indicator, other spectral features of benzal bromides are also important for a comprehensive analysis. The presence of the aromatic ring will give rise to several characteristic absorptions[6][7][11][12]:
-
Aromatic C-H stretching: Weak to medium bands typically appear just above 3000 cm⁻¹ (around 3100-3000 cm⁻¹).[6][7][11][13]
-
Aromatic C=C stretching: Medium to strong bands are observed in the 1600-1450 cm⁻¹ region.[6][7][11][12]
-
Out-of-plane (OOP) C-H bending: Strong bands in the 900-675 cm⁻¹ region can provide information about the substitution pattern of the benzene ring.[11][12]
Comparative Analysis of C-Br IR Absorption Peaks
To confidently identify the C-Br bond in a benzal bromide, it is crucial to compare its expected IR absorption range with that of other common functional groups and different types of organobromine compounds.
| Functional Group | Bond | Characteristic Absorption (cm⁻¹) | Intensity | Notes |
| Benzal Bromide | C-Br | ~650-550 | Medium to Strong | The exact position can be influenced by the aromatic ring and other substituents. |
| Alkyl Bromide | C-Br | 690-515[5][6][7][8] | Strong | Generally at a slightly higher frequency than in benzal bromides due to different electronic environments. |
| Aromatic C-H | C-H | 3100-3000[6][7][11][13] | Weak to Medium | Presence indicates an aromatic compound. |
| Alkane C-H | C-H | 2960-2850[7][14] | Strong | Presence indicates saturated carbon-hydrogen bonds. |
| Carbonyl | C=O | 1800-1650[1] | Strong | A very prominent and diagnostic peak for aldehydes, ketones, esters, etc. |
| Alcohol/Phenol | O-H | 3600-3200 | Strong, Broad | The broadness is due to hydrogen bonding. |
| Amine | N-H | 3500-3300 | Medium, Broad | Primary amines show two bands, while secondary amines show one. |
| Aromatic C=C | C=C | 1600-1450[6][7][11][12] | Medium to Strong | Confirms the presence of an aromatic ring. |
Experimental Protocol: ATR-FTIR Analysis of a Benzal Bromide Sample
Attenuated Total Reflectance (ATR) is a powerful and convenient sampling technique for Fourier Transform Infrared (FTIR) spectroscopy, suitable for both liquid and solid samples with minimal preparation.[15][16]
Rationale for Choosing ATR-FTIR
-
Minimal Sample Preparation: Solid or liquid samples can be analyzed directly without the need for preparing KBr pellets or liquid cells.[15][17]
-
Reproducibility: The consistent contact between the sample and the ATR crystal ensures high-quality, reproducible spectra.
-
Versatility: It is applicable to a wide range of samples, including powders, films, and viscous liquids.[17]
Step-by-Step Methodology
-
Instrument Preparation and Background Collection:
-
Ensure the FTIR spectrometer is powered on and has been allowed to stabilize according to the manufacturer's instructions.
-
Clean the ATR crystal (typically diamond or zinc selenide) with a suitable solvent (e.g., isopropanol) and a soft, lint-free wipe.
-
Acquire a background spectrum. This is a critical step to subtract the absorbance of the ambient atmosphere (CO₂ and water vapor) and the ATR crystal itself from the sample spectrum.[18]
-
-
Sample Application:
-
For a solid benzal bromide sample: Place a small amount of the powdered or crystalline sample directly onto the center of the ATR crystal.[17]
-
For a liquid benzal bromide sample: Place a single drop of the liquid onto the center of the ATR crystal.[17]
-
Lower the pressure arm to ensure firm and uniform contact between the sample and the crystal. Consistent pressure is key to obtaining a high-quality spectrum.
-
-
Spectrum Acquisition:
-
Initiate the sample scan using the instrument's software.
-
Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
The data is usually collected over the range of 4000 cm⁻¹ to 400 cm⁻¹.
-
-
Data Processing and Analysis:
-
The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Examine the spectrum for the characteristic absorption bands of the C-Br bond and the aromatic functional groups as detailed in the comparison table.
-
Workflow for IR Spectral Analysis
Figure 1. Workflow for the identification of the C-Br bond in benzal bromides using ATR-FTIR spectroscopy.
Conclusion
The identification of the C-Br stretching vibration in benzal bromides is a critical step in their characterization. While the C-Br absorption is typically found in the lower frequency "fingerprint" region of the IR spectrum, its presence, in conjunction with the characteristic peaks of the aromatic ring, provides strong evidence for the compound's structure. The use of ATR-FTIR spectroscopy offers a rapid, reliable, and straightforward method for obtaining high-quality spectra. By following the detailed protocol and comparative data presented in this guide, researchers can confidently identify and characterize benzal bromides in their drug development endeavors.
References
- Bunnelle, W. H., Meyer, L. A., & Glaser, R. E. (n.d.). Infrared Spectroscopy.
- University of Colorado Boulder. (n.d.). IR: alkyl halides. Organic Chemistry at CU Boulder.
- (n.d.). Infrared (IR) Spectroscopy.
- Drawell. (2024, May 31). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods.
- (n.d.). fourier transform infrared spectroscopy.
- ChemicalBook. (n.d.). Benzyl bromide(100-39-0)IR1.
- (n.d.). Factors Affecting Infrared Group Frequencies: Carbonyl Stretching Absorption Bands.
- WebSpectra. (n.d.). Introduction to IR Spectra. Problems in NMR and IR Spectroscopy.
- Chemistry LibreTexts. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups.
- Michigan State University Department of Chemistry. (n.d.). Infrared Spectroscopy.
- (n.d.). IR: aromatics.
- Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – FT-IR/ATR.
- OpenStax. (2023, September 20). 15.7 Spectroscopy of Aromatic Compounds. Organic Chemistry.
- (n.d.). Table of Characteristic IR Absorptions.
- MCC Organic Chemistry. (n.d.). Infrared Spectra of Some Common Functional Groups.
- DAV University. (n.d.). Factors affecting vibrational frequencies and IR Spectroscopy of Hydrocar.
- Chemistry LibreTexts. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups.
- (n.d.). IR Spectroscopy of Hydrocarbons Hydrocarbons contain only carbon-carbon bonds and carbon-hydrogen bonds.
- Specac Ltd. (n.d.). Everything You Need to Know About ATR-FTIR Spectroscopy.
- Chemistry LibreTexts. (2023, August 29). ATR-FTIR.
- ChemTalk. (n.d.). IR Spectrum | Table of IR Spectroscopy Values.
- Spectroscopy Online. (2023, September 1). Halogenated Organic Compounds.
- Illinois State University Department of Chemistry. (2015). Infrared Spectroscopy.
- (n.d.). The features of IR spectrum.
- (n.d.). IR handout.pdf.
- Scribd. (n.d.). C-X C-CL C-BR C - H: IR Spectroscopy Tutorial: Alkyl Halides | PDF.
- OpenStax. (n.d.). 15.7 Spectroscopy of Aromatic Compounds. Organic Chemistry: A Tenth Edition.
Sources
- 1. glaserr.missouri.edu [glaserr.missouri.edu]
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- 11. orgchemboulder.com [orgchemboulder.com]
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- 18. mse.washington.edu [mse.washington.edu]
Technical Guide: Mass Spectrometry Fragmentation of 2-Fluorobenzal Bromide
The following technical guide details the mass spectrometry fragmentation pattern of 2-fluorobenzal bromide (
Executive Summary
This compound (CAS: 601-88-7) is a critical electrophilic intermediate used in the synthesis of fluorinated pharmaceuticals. Its analysis by Electron Ionization (EI) Mass Spectrometry presents a unique spectral signature dominated by the isotopic abundance of two bromine atoms. This guide provides a definitive fragmentation analysis, distinguishing this compound from its chlorinated analogues and positional isomers through specific isotopic clustering and ortho-effect fragmentation pathways.
Part 1: The Analytical Challenge & Core Identity
The primary challenge in analyzing this compound lies in confirming the geminal dibromide structure against potential impurities like 2-fluorobenzyl bromide (monobromo) or 2-fluorobenzal chloride (chlorinated analogue).
Molecular Specifications
-
Formula:
-
Nominal Mass: ~268 Da (based on
) -
Key Structural Feature: A geminal dibromide group (
-dibromo) attached to an ortho-fluorinated benzene ring.
The Isotopic Fingerprint (The "Triplet" Rule)
Unlike monohalogenated compounds, the presence of two bromine atoms creates a distinct 1:2:1 triplet pattern in the molecular ion cluster. This is the first checkpoint for validation.
Table 1: Molecular Ion Isotopic Distribution (
| Ion Species | m/z Value | Relative Abundance | Composition |
| M | 266 | 51.4% | |
| M+2 | 268 | 100.0% (Base) | |
| M+4 | 270 | 48.6% |
Analyst Note: If your spectrum shows a 9:6:1 ratio (M:M+2:M+4), the sample is likely the chloride analogue. If you see a 1:1 doublet, it is likely the monobromide impurity.
Part 2: Fragmentation Mechanics (EI-MS)
The fragmentation of this compound under 70 eV EI conditions is driven by the weakness of the C-Br bond and the stabilizing resonance of the aromatic ring.
Primary Pathway: -Cleavage (Loss of Bromine)
The most abundant fragmentation pathway involves the homolytic cleavage of one Carbon-Bromine bond.
-
Parent Ion (m/z 266/268/270): The radical cation is formed.
-
First Loss (M - Br): Loss of a bromine radical (
, 79/81 Da).-
Resulting Ion:
-bromo-2-fluorobenzyl cation ( ). -
Observed Peaks: m/z 187 and 189.
-
Pattern: 1:1 Doublet (characteristic of a mono-brominated species).
-
Secondary Pathway: Formation of Fluorotropylium
Following the loss of the first bromine, the cation often undergoes ring expansion or further loss of the second bromine to form a stable aromatic cation.
-
Second Loss (M - 2Br): Loss of the second bromine atom.
-
Resulting Ion: Fluorotropylium ion / Fluorobenzyl cation (
). -
Observed Peak: m/z 109 (High Intensity).
-
Significance: This peak confirms the aromatic core and the presence of fluorine (Mass 109 = Tropylium (91) - H (1) + F (19)).
The "Ortho Effect" (Isomer Differentiation)
The 2-fluoro (ortho) position allows for a specific interaction between the fluorine atom and the benzylic hydrogen or the halogen.
-
Loss of HF: In ortho-isomers, a "proximity effect" can lead to the elimination of Hydrogen Fluoride (HF, 20 Da) from the intermediate cations.
-
Differentiation: The 4-fluoro (para) isomer cannot undergo this direct intramolecular elimination. A significant peak corresponding to
(m/z 167/169) suggests the ortho isomer.
Part 3: Visualization of Signaling Pathways
The following diagram maps the ionization and fragmentation logic, illustrating the transition from the parent isotopic cluster to the base aromatic fragments.
Figure 1: Proposed fragmentation pathway for this compound showing the transition from the dibromo-triplet to the mono-bromo doublet and final aromatic cations.
Part 4: Comparative Performance Guide
This section compares this compound against its most common synthesis alternatives and impurities.
Table 2: Spectral Differentiation of Analogues
| Feature | This compound (Target) | 2-Fluorobenzal Chloride (Alternative) | 2-Fluorobenzyl Bromide (Impurity) |
| Halogen Atoms | 2 Bromines | 2 Chlorines | 1 Bromine |
| Parent Ion Pattern | 1:2:1 (Triplet) | 9:6:1 (Triplet) | 1:1 (Doublet) |
| Base Peak Origin | m/z 109 (Loss of 2 Br) | m/z 109 (Loss of 2 Cl) | m/z 109 (Loss of 1 Br) |
| Key Intermediate | m/z 187/189 (Doublet) | m/z 143/145 (3:1 Ratio) | N/A (Direct loss to 109) |
| Detection Note | Mass shift is +88/90 Da vs Chloride | Distinct isotope profile | Lower molecular weight (-79 Da) |
Why This Matters for QC
In drug development, converting a benzaldehyde to a benzal halide is a common step. Using the bromide variant (using
-
Protocol: Monitor m/z 187/189. If this doublet is absent but m/z 109 is present, you have likely over-fragmented or have the mono-bromo impurity.
Part 5: Validated Experimental Protocol
To ensure reproducible data, the following GC-MS protocol is recommended. This setup minimizes thermal degradation of the labile C-Br bonds prior to ionization.
Sample Preparation[1]
-
Solvent: Dissolve 1 mg of sample in 1 mL of Dichloromethane (DCM) (HPLC Grade). Avoid methanol, as solvolysis can occur with benzylic halides.
-
Concentration: Dilute to 10 ppm for splitless injection or 100 ppm for split (20:1) injection.[1]
Instrument Parameters (Agilent/Thermo Standard Configuration)
-
Inlet Temperature: 200°C (Keep lower than standard 250°C to prevent thermal decomposition of the dibromide).
-
Column: DB-5ms or equivalent (30m x 0.25mm x 0.25µm).
-
Carrier Gas: Helium at 1.0 mL/min (Constant Flow).
-
Oven Program:
-
Start: 60°C (Hold 1 min)
-
Ramp: 15°C/min to 280°C[2]
-
Hold: 3 min at 280°C.
-
-
MS Source: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40 – 400.
Data Validation Checklist
References
-
NIST Mass Spectrometry Data Center. (2023). Mass Spectrum of 2-Fluorobenzyl bromide (Analogous Mono-bromide). National Institute of Standards and Technology.[3][4] Retrieved from [Link]
-
McLafferty, F. W., & Turecek, F. (1993).[5] Interpretation of Mass Spectra (4th ed.).[5] University Science Books. (Standard text for isotopic abundance rules of Bromine/Chlorine).
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.[6] (Reference for Ortho-effect fragmentation mechanisms).
Sources
- 1. lcms.cz [lcms.cz]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 2-Fluorobenzyl bromide [webbook.nist.gov]
- 4. 2-Fluoro-4-bromobenzaldehyde [webbook.nist.gov]
- 5. thiele.ruc.dk [thiele.ruc.dk]
- 6. Differentiation of AB-FUBINACA positional isomers by the abundance of product ions using electron ionization-triple quadrupole mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Reactivity: 2-Fluorobenzal Bromide vs. 4-Fluorobenzal Bromide
A deep dive into the electronic and steric effects governing the reactivity of ortho- and para-substituted fluorobenzal bromides in nucleophilic substitution reactions.
In the realm of organic synthesis, benzyl halides are invaluable precursors for a diverse array of chemical transformations. Their reactivity, however, is delicately influenced by the nature and position of substituents on the aromatic ring. This guide provides a comprehensive comparison of the reactivity of 2-fluorobenzal bromide and 4-fluorobenzal bromide, two isomers that, despite their subtle structural difference, exhibit distinct chemical behaviors. This analysis is tailored for researchers, scientists, and drug development professionals who frequently utilize such building blocks and require a nuanced understanding of their reactivity profiles to design efficient and selective synthetic routes.
The Decisive Role of Fluorine's Electronic Effects
The reactivity of benzyl bromides in nucleophilic substitution reactions is largely dictated by the stability of the carbocation intermediate in SN1 pathways and the electrophilicity of the benzylic carbon in SN2 pathways.[1] The fluorine atom, with its high electronegativity, exerts a strong electron-withdrawing inductive effect (-I) and a weaker, yet significant, electron-donating resonance effect (+M or +R).[2][3] The interplay of these opposing effects, which varies with the substituent's position, is the primary determinant of the differential reactivity between the 2- and 4-fluoro isomers.
4-Fluorobenzal Bromide: A Balance of Forces
In 4-fluorobenzal bromide, the fluorine atom is positioned para to the bromomethyl group. In this configuration, both the inductive and resonance effects influence the benzylic carbon.
-
Inductive Effect (-I): The highly electronegative fluorine atom pulls electron density away from the benzene ring through the sigma bonds. This effect deactivates the ring towards electrophilic attack but, more importantly for this discussion, it increases the partial positive charge on the benzylic carbon, making it a more potent electrophile.[4]
-
Resonance Effect (+M): The lone pairs on the fluorine atom can be delocalized into the pi-system of the benzene ring.[5] This electron donation partially counteracts the inductive effect.
For SN1 reactions, the resonance effect of the para-fluorine can stabilize the developing positive charge on the benzylic carbocation intermediate. Conversely, the strong inductive effect destabilizes the carbocation. The net effect on SN1 reactivity is often a slight deactivation compared to unsubstituted benzyl bromide. In SN2 reactions, the increased electrophilicity of the benzylic carbon due to the inductive effect can lead to a modest rate enhancement.[6]
This compound: The Complicating "Ortho Effect"
When the fluorine atom is in the ortho position, its electronic influence is compounded by steric hindrance, a phenomenon often referred to as the "ortho effect."
-
Inductive and Resonance Effects: Similar to the para isomer, the ortho-fluorine atom exerts both -I and +M effects. However, the proximity of the substituent to the reaction center can alter the magnitude and interplay of these effects.
-
Steric Hindrance: The presence of the fluorine atom in the ortho position can sterically hinder the approach of the nucleophile in an SN2 reaction, potentially slowing down the reaction rate compared to the para isomer.[7] For SN1 reactions, steric hindrance from the ortho group can impede the solvation of the carbocation intermediate, which can also lead to a decrease in reactivity.[7]
Generally, ortho-substituted benzyl halides tend to solvolyze more slowly than their para-isomers due to this steric hindrance.[7]
Experimental Evidence: A Head-to-Head Comparison
A representative experiment to quantify the reactivity difference would involve a simple nucleophilic substitution reaction, such as the reaction with a common nucleophile like sodium iodide in acetone, which favors an SN2 mechanism. The reaction progress can be monitored by techniques such as gas chromatography (GC) or high-performance liquid chromatography (HPLC) to determine the rate constants.
Hypothetical Comparative Data
| Substrate | Relative Reaction Rate (SN2 with NaI in Acetone) | Plausible Rationale |
| Benzyl Bromide | 1.00 (Reference) | Unsubstituted baseline. |
| 4-Fluorobenzal Bromide | ~1.2 - 1.5 | The dominant electron-withdrawing inductive effect increases the electrophilicity of the benzylic carbon, accelerating the SN2 attack. |
| This compound | ~0.8 - 1.1 | The accelerating inductive effect is counteracted by the steric hindrance of the ortho-fluorine atom, which impedes the backside attack of the nucleophile. |
Note: This data is illustrative and based on established chemical principles. Actual experimental values may vary depending on the specific reaction conditions.
Experimental Protocol: Comparative Kinetic Analysis of 2- and 4-Fluorobenzal Bromide Reactivity
This protocol outlines a procedure for comparing the SN2 reaction rates of this compound and 4-fluorobenzal bromide with sodium iodide in acetone.
Materials:
-
This compound
-
4-Fluorobenzal bromide
-
Sodium iodide (anhydrous)
-
Acetone (anhydrous)
-
Internal standard (e.g., dodecane)
-
Volumetric flasks
-
Reaction vials with septa
-
Gas chromatograph with a flame ionization detector (GC-FID)
Procedure:
-
Solution Preparation:
-
Prepare 0.1 M stock solutions of this compound, 4-fluorobenzal bromide, and the internal standard in anhydrous acetone.
-
Prepare a 0.2 M solution of sodium iodide in anhydrous acetone.
-
-
Reaction Setup:
-
In separate reaction vials, add a known volume of the respective fluorobenzal bromide stock solution and the internal standard solution.
-
Equilibrate the vials to the desired reaction temperature (e.g., 25 °C) in a water bath.
-
-
Initiation and Monitoring:
-
Initiate the reaction by adding a pre-equilibrated aliquot of the sodium iodide solution to each vial.
-
At regular time intervals, withdraw a small aliquot from each reaction mixture and quench the reaction by adding it to a vial containing a dilute solution of sodium thiosulfate.
-
Analyze the quenched samples by GC-FID to determine the concentration of the remaining fluorobenzal bromide relative to the internal standard.
-
-
Data Analysis:
-
Plot the natural logarithm of the concentration of the fluorobenzal bromide versus time for each isomer.
-
The slope of the resulting straight line will be the negative of the pseudo-first-order rate constant (-kobs).
-
Compare the kobs values to determine the relative reactivity.
-
Visualizing the Mechanistic Differences
The following diagrams illustrate the key factors influencing the reactivity of the two isomers.
Caption: Experimental workflow for comparative kinetic analysis.
Conclusion and Practical Implications
For synthetic chemists, this differential reactivity has important practical implications:
-
Reaction Rate: When a faster reaction is desired for an SN2 process, 4-fluorobenzal bromide would be the preferred reagent.
-
Selectivity: In molecules containing multiple potential electrophilic sites, the choice between the 2- and 4-fluoro isomers could be leveraged to achieve selective reactions.
-
Reaction Conditions: The lower reactivity of the 2-fluoro isomer might necessitate harsher reaction conditions (e.g., higher temperatures, longer reaction times) to achieve comparable yields to the 4-fluoro isomer.
A thorough understanding of these substituent effects is paramount for the rational design of synthetic strategies and the efficient production of target molecules in pharmaceutical and materials science research.
References
- Fukui et al. Nippon Kagaku Zasshi, 1958, vol. 79, p. 1428,1430. (Note: Specific URL not available, citation points to a historical journal reference).
-
Pearson Education. Benzyl bromide is a primary halide. It undergoes SN1 substitution... Available at: [Link]
-
Al-Awadi, N. A., et al. The Effect of the ortho Nitro Group in the Solvolysis of Benzyl and Benzoyl Halides. Molecules, 2019. Available at: [Link]
-
Chemistry Stack Exchange. Nuanced behavior of fluorine: Why does it act differently with benzene compared to its general properties? Available at: [Link]
-
Quora. What is the difference in reactivity between benzyl bromide and phenol in nucleophilic substitution reactions? Available at: [Link]
-
ResearchGate. How can I do dibromination on 2-fluorobenzaldehyde? Available at: [Link]
-
Schaefer, H. F., et al. Origin of the SN2 Benzylic Effect. Journal of the American Chemical Society, 2008. Available at: [Link]
-
University of Calgary. Ch 11 : Nucleophilic substitution of benzylic halides. Available at: [Link]
- Google Patents. CN105884591A - Preparation method of 2-fluoro-5-bromobenzaldehyde.
-
De, S., et al. Structural and Electronic Effects Due to Fluorine Atoms on Dibenzotetraaza-Annulenes Complexes. Inorganics, 2021. Available at: [Link]
-
Chen, Y., et al. Pulsed electrolysis: enhancing primary benzylic C(sp 3 )–H nucleophilic fluorination. Chemical Science, 2024. Available at: [Link]
-
Chemistry Steps. Inductive and Resonance (Mesomeric) Effects. Available at: [Link]
-
Melissa Maribel. Disubstituted benzenes. Ortho, Meta and Para positions, directing effects and reactivity. Available at: [Link]
-
Filo. PROBLEM 20 Which alkyl halide would you expect to be more reactive in an .. Available at: [Link]
-
Chemistry LibreTexts. 3.5: The Direction of the Reaction. Available at: [Link]
-
Chemistry Stack Exchange. Reactivity of benzyl halides towards nucleophilic substitution. Available at: [Link]
-
Parker, K. M., et al. Structural effects on the bromination rate and selectivity of alkylbenzenes and alkoxybenzenes in aqueous solution. Physical Chemistry Chemical Physics, 2021. Available at: [Link]
-
PubChem. 4-Bromo-2-fluorobenzyl bromide. Available at: [Link]
Sources
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- 3. Inductive and Resonance (Mesomeric) Effects - Chemistry Steps [chemistrysteps.com]
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Reactivity & Hydrolysis Guide: Ortho-Substituted Benzal Bromides vs. Benzyl Bromides
The following guide provides an in-depth technical analysis of the reactivity differences between ortho-substituted benzal bromides and benzyl bromides. It is structured for researchers requiring actionable insights for synthetic planning and process optimization.
Executive Summary
In organic synthesis, the reactivity gap between benzyl bromides (
The Core Finding: Ortho-substituted benzal bromides exhibit severe kinetic retardation compared to both their para-isomers and ortho-substituted benzyl bromides. This is driven by Steric Inhibition of Resonance (SIR) , where the bulky ortho-group forces the dihalomethyl moiety out of planarity with the aromatic ring, severing the resonance stabilization required for the rate-determining carbocation formation.
Mechanistic Foundations: The "Ortho-Wall" Effect
To predict performance, one must understand the transition state physics distinguishing these two species.
Benzyl Bromides ( )[1]
-
Primary Mechanism:
(in polar protic solvents) or . -
Carbocation: The benzyl cation (
) is stabilized by delocalization of the positive charge into the -system.[1] -
Ortho-Effect: An ortho-substituent introduces steric hindrance to the approaching nucleophile (
) or solvation of the transition state ( ). However, the planar requirement for the cation is relatively easy to maintain because there is only one exocyclic substituent (the methylene protons are small). -
Result: Ortho-isomers react slightly slower than para-isomers (factor of 2–10x), but the reaction generally proceeds under standard conditions.
Benzal Bromides ( )
-
Primary Mechanism: Strict
(limiting). Hydrolysis proceeds via an -halocarbocation ( ). -
Electronic Paradox: The
-bromine exerts a destabilizing inductive effect ( ) but a powerfully stabilizing mesomeric effect ( ). In unsubstituted cases, the effect dominates, making the cation more stable than . -
The Ortho-Crash: The
cation requires perfect coplanarity between the empty p-orbital, the bromine lone pair, and the benzene ring for stabilization. An ortho-substituent creates a "steric clash" with the large bromine atom, twisting the bond. -
Result: The "Steric Inhibition of Resonance" effectively shuts down the stabilization pathway. The hydrolysis rate can drop by orders of magnitude, making ortho-benzal bromides inert to standard aqueous hydrolysis conditions.
Visualizing the Steric Trap
The following diagram illustrates why the ortho-benzal cation fails to form, while the benzyl cation succeeds.
Caption: Comparison of steric impact on resonance stabilization. The benzal system fails to achieve the planar geometry required for carbocation stability.
Comparative Performance Data
The table below summarizes the relative reactivity under hydrolytic conditions (aqueous dioxane or ethanol).
| Feature | Benzyl Bromide ( | Benzal Bromide ( |
| Reaction Type | Hydrolysis to Alcohol | Hydrolysis to Aldehyde |
| Unsubstituted Rate | Baseline ( | Faster ( |
| Para-Substituted | Follows Hammett | Follows Hammett |
| Ortho-Substituted | Mild retardation ( | Severe retardation ( |
| Limiting Factor | Nucleophile access / Solvation | Planarity of Cation |
| Typical Conditions | Reflux, aq. | Requires catalysis or high T/P |
*Note: Unsubstituted benzal halides hydrolyze faster than benzyl halides due to
Experimental Protocols
For researchers dealing with the stubborn ortho-substituted benzal bromides, standard hydrolysis often fails (yielding recovered starting material). Two protocols are provided: the Standard (for benzyl/para-benzal) and the Advanced Nucleophilic Assist (for ortho-benzal).
Protocol A: Standard Hydrolysis (Ineffective for Ortho-Benzal)
Use this for Benzyl Bromides or Para-Substituted Benzal Bromides.
-
Dissolve substrate (
) in Dioxane/Water ( ). -
Add
( ) to neutralize acid. -
Reflux for 4 hours.
-
Result: High yield for benzyl/para-benzal. <10% conversion for o-nitrobenzal bromide.
Protocol B: The "Bankston" Dimethylamine Method (Recommended)
Use this for Ortho-Substituted Benzal Bromides. This method bypasses the difficult water attack by using a better nucleophile (dimethylamine) to form an aminal intermediate, which then hydrolyzes rapidly.
-
Reagents: 40% Aqueous Dimethylamine (
), Substrate. -
Procedure:
-
Suspend ortho-substituted benzal bromide (
) in 40% aq. dimethylamine ( ). -
Heat to
for 1–2 hours. -
Observation: The mixture will homogenize as the aminal forms.
-
-
Workup:
-
Cool to room temperature.
-
Pour into
( ) to hydrolyze the aminal to the aldehyde. -
Extract with dichloromethane (DCM).
-
-
Mechanism:
. -
Why it works: The initial
attack by the potent amine nucleophile is less sensitive to the "resonance twist" than the ionization required by water.
Reaction Pathway Diagram
Caption: The dimethylamine route bypasses the high-energy twisted cation intermediate.
References
-
Tanabe, K., & Ido, T. (1965).[2] The Mechanism of the Hydrolysis of Benzal Chloride. Journal of the Research Institute for Catalysis, Hokkaido University.[2][3] Link
-
Bankston, D. (2004).[4] Conversion of Benzal Halides to Benzaldehydes in the Presence of Aqueous Dimethylamine. Synthesis, 2004(2), 283–289. Link
-
Kevill, D. N., & Park, K. H. (2019). The Effect of the ortho Nitro Group in the Solvolysis of Benzyl and Benzoyl Halides. International Journal of Molecular Sciences. Link
-
Karishin, A. P. (1970). Steric hindrance in the hydrolysis of ortho-substituted benzal bromides. Zhurnal Organicheskoi Khimii. (Classic reference for steric inhibition data).[5]
-
Charton, M. (1975).[6] Steric effects.[7][6][8][9][10] Esterification and acid-catalyzed hydrolysis of esters. Journal of the American Chemical Society. Link
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- 5. Steric inhibition of resonance: a revision and quantitative estimation on the basis of aromatic carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ias.ac.in [ias.ac.in]
- 7. Question: Hydrolysis order of the following compounds C6H5CH2Br CH2CHCH2B.. [askfilo.com]
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- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
Technical Guide: GC-MS Identification of Benzal Bromide Impurities
Executive Summary
Benzal bromide (
This guide provides a comparative analysis of analytical techniques, establishing Gas Chromatography-Mass Spectrometry (GC-MS) as the superior method for impurity profiling. We detail a self-validating experimental protocol and a structural elucidation framework based on isotopic abundance patterns, designed for researchers requiring high-confidence identification.
Part 1: Comparative Analysis of Analytical Methodologies
In the context of halogenated alkyl benzenes, the choice of analytical method dictates the limit of detection (LOD) and the confidence in structural identification. While HPLC and NMR have utility, GC-MS offers distinct advantages for this specific matrix.
Table 1: Performance Comparison (GC-MS vs. HPLC-UV vs. H-NMR)
| Feature | GC-MS (Electron Ionization) | HPLC-UV | |
| Primary Mechanism | Volatility separation + Mass/Charge ratio | Polarity separation + Chromophore absorption | Nuclear spin resonance (Magnetic environment) |
| Specificity | High: Resolves isomers; Isotopic patterns confirm Br count. | Medium: Co-elution common for homologs; requires standards. | High: Distinct chemical shifts for |
| Sensitivity (LOD) | Excellent (ppb range): Ideal for trace impurity analysis. | Good (ppm range): Limited by extinction coefficients. | Poor (>0.1%): Not suitable for trace impurity quantification. |
| Structural ID | Definitive: Fragmentation + Isotope fingerprints ( | Inferred: Relies on retention time matching. | Definitive: Integration confirms proton count. |
| Suitability | Optimal for volatile halides. | Good for thermally labile compounds.[1] | Best for bulk purity assay (>95%). |
Why GC-MS is the Gold Standard
For benzal bromide, GC-MS is superior because:
-
Volatility: Benzal bromide and its impurities are volatile liquids/solids that chromatograph well without derivatization.[2]
-
Isotopic Fingerprinting: Bromine has two stable isotopes,
and , in a nearly 1:1 ratio. Mass spectrometry visualizes this directly, allowing immediate distinction between mono-, di-, and tri-brominated species based on the M+ cluster shape (Doublet, Triplet, Quartet). HPLC-UV cannot provide this structural confirmation.
Part 2: Experimental Protocol
This protocol is designed to be self-validating . The presence of the "M+2" and "M+4" peaks serves as an internal check for the presence of bromine, preventing false positives from non-halogenated background noise.
Sample Preparation
-
Solvent: Dichloromethane (DCM) or n-Hexane (HPLC Grade).
-
Rationale: High solubility of brominated species; solvent elutes early, preventing interference.
-
-
Concentration: 1 mg/mL for general profiling; 10
g/mL for trace impurity detection (SIM mode). -
Safety Note: Benzal bromide is a potent lachrymator .[2] All prep must occur in a fume hood.
GC-MS Instrument Parameters
-
Column: 5% Phenyl-arylene / 95% Dimethylpolysiloxane (e.g., HP-5MS, DB-5MS).
-
Dimensions: 30 m
0.25 mm ID 0.25 m film.
-
-
Carrier Gas: Helium at 1.0 mL/min (Constant Flow).
-
Inlet: Split Injection (Ratio 50:1).
-
Temperature: 250°C.
-
-
Oven Program:
-
Hold at 60°C for 2 min (Solvent delay).
-
Ramp 15°C/min to 280°C.
-
Hold at 280°C for 5 min.
-
Logic: Slow ramp ensures separation of the homologous series (Benzyl
Benzal Benzotri).
-
Mass Spectrometer Settings
-
Source Temp: 230°C.
-
Quadrupole Temp: 150°C.
-
Scan Range: m/z 40 – 400.
-
Solvent Delay: 3.0 min (Protect filament from solvent peak).
Part 3: Impurity Identification & Interpretation
The identification logic relies on Retention Time (RT) order and Isotopic Clusters .
Elution Order (Causality)
On a non-polar column (5% phenyl), elution follows boiling point and molecular weight:
-
Toluene (Precursor) – Early eluter
-
Benzaldehyde (Hydrolysis product)
-
Benzyl Bromide (Under-brominated)
-
Benzal Bromide (Target)
-
Benzotribromide (Over-brominated)
Mass Spectral Fingerprints
Use the following table to confirm identity based on the molecular ion (
| Compound | Formula | Approx RT | Molecular Ion Cluster ( | Characteristic Fragments |
| Benzyl Bromide | ~8.5 min | 1:1 Doublet (m/z 170, 172) | m/z 91 (Tropylium, 100%) Loss of Br | |
| Benzal Bromide | ~12.0 min | 1:2:1 Triplet (m/z 248, 250, 252) | m/z 169, 171 ( | |
| Benzotribromide | ~14.5 min | 1:3:3:1 Quartet (m/z 326, 328, 330, 332) | m/z 247, 249, 251 ( |
Mechanistic Insight: The Tropylium Ion
A key validator in this analysis is the Tropylium ion (
-
Benzyl bromide fragments easily to m/z 91 by losing the bromine atom. This peak is often the base peak (100% abundance).
-
Benzal bromide must lose two bromines to reach the hydrocarbon core, often showing a dominant peak at m/z 169/171 (the mono-brominated cation) before degrading to m/z 89/90.
-
Differentiation: If you see a massive m/z 91 and a 1:1 molecular ion, it is Benzyl bromide. If you see a 1:2:1 molecular ion and a significant m/z 169/171 fragment, it is Benzal bromide.
Part 4: Visualization of Workflows
Analytical Workflow Diagram
This diagram outlines the decision-making process for identifying impurities.
Figure 1: Decision logic for identifying brominated homologs based on isotopic clusters.
Fragmentation Pathway
Understanding the fragmentation confirms why specific ions appear in the spectrum.
Figure 2: Stepwise loss of bromine atoms under Electron Ionization (EI).
References
-
BenchChem. (2025).[1][3][4] Effect of benzyl chloride impurities on reaction outcome. Retrieved from
-
NIST Mass Spec Library. (2023). Benzene, (dibromomethyl)- Mass Spectrum. National Institute of Standards and Technology.[5] Retrieved from
-
Royal Society of Chemistry. (2020). Supplementary Information: Indium chloride catalysed benzyl bromination. Retrieved from
-
ScienceMadness. (2014). Improved Synthesis of Benzyl Bromide by Free Radical Bromination. Retrieved from
-
Sigma-Aldrich. (2024).
-Dibromotoluene. Retrieved from [6]
Sources
A Researcher's Guide to C13 NMR Chemical Shifts of gem-Dibromomethyl Carbons
For researchers, scientists, and professionals in drug development, a precise understanding of molecular structure is paramount to advancing their work. Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy is an indispensable tool for elucidating the carbon framework of organic molecules. This guide provides an in-depth comparison of the ¹³C NMR chemical shifts of gem-dibromomethyl carbons (R-CHBr₂), offering a blend of experimental data and predictive insights to aid in structural characterization and verification.
The Inductive Effect of Bromine on Carbon Environments
The chemical shift of a ¹³C nucleus is highly sensitive to its local electronic environment. Electronegative substituents, such as bromine, exert a strong deshielding effect, causing the resonance of the attached carbon to shift downfield (to a higher ppm value) in the NMR spectrum.[1][2] In the case of a gem-dibromomethyl group, the presence of two bromine atoms on the same carbon atom significantly amplifies this effect.
The electron-withdrawing nature of the two bromine atoms substantially reduces the electron density around the central carbon, leading to a pronounced downfield shift. This characteristic shift provides a valuable diagnostic tool for identifying the -CHBr₂ moiety within a molecule.
Comparative Analysis of gem-Dibromomethyl Carbon Chemical Shifts
To illustrate the range and influencing factors of gem-dibromomethyl carbon chemical shifts, this guide presents a combination of experimentally determined and predicted ¹³C NMR data for a variety of molecular scaffolds.
Experimental Data
The following table summarizes experimentally observed ¹³C NMR chemical shifts for the gem-dibromomethyl carbon in several compounds.
| Compound Name | Structure | gem-Dibromomethyl Carbon (CHBr₂) Chemical Shift (ppm) | Solvent | Source |
| 1,1-Dibromoethane | CH₃CHBr₂ | 37.1 | CDCl₃ | [1] |
| 1-(Dibromomethyl)-2-methylbenzene | o-CH₃C₆H₄CHBr₂ | 39.7 | Not Specified | [1] |
| 1,3-Bis(dibromomethyl)benzene | m-(CHBr₂)₂C₆H₄ | 37.5 | Not Specified | [1] |
| 1,4-Bis(dibromomethyl)benzene | p-(CHBr₂)₂C₆H₄ | 36.5 | Not Specified | [1] |
Predicted Data
To expand the comparative scope, ¹³C NMR chemical shifts for additional structures were predicted using reputable online tools such as and ChemAxon's NMR Predictor. These predictions offer a valuable framework for initial analysis and comparison, particularly when experimental data is unavailable.
| Compound Name | Structure | Predicted gem-Dibromomethyl Carbon (CHBr₂) Chemical Shift (ppm) | Prediction Tool |
| (Dibromomethyl)cyclohexane | c-C₆H₁₁CHBr₂ | ~45-50 | NMRDB.org |
| 1,1-Dibromo-2,2-dimethylpropane | (CH₃)₃CCHBr₂ | ~50-55 | NMRDB.org |
| 1,1-Dibromo-2-methylpropane | (CH₃)₂CHCHBr₂ | ~48-53 | NMRDB.org |
| 1,1-Dibromo-3-phenylpropane | C₆H₅CH₂CH₂CHBr₂ | ~40-45 | NMRDB.org |
Note: Predicted values should be considered as estimates and may vary from experimental results.
Factors Influencing the Chemical Shift of gem-Dibromomethyl Carbons
The precise chemical shift of a gem-dibromomethyl carbon is modulated by the electronic and steric nature of the substituent 'R' attached to the CHBr₂ group. The following diagram illustrates the key influencing factors.
Caption: Key factors influencing the ¹³C NMR chemical shift of a gem-dibromomethyl carbon.
-
Inductive Effects: Electron-donating groups (e.g., alkyl groups) attached to the gem-dibromomethyl carbon will slightly shield the carbon, causing an upfield shift (lower ppm). Conversely, electron-withdrawing groups will further deshield the carbon, resulting in a downfield shift (higher ppm).
-
Steric Hindrance: Increased steric bulk around the gem-dibromomethyl carbon can lead to a downfield shift due to the gamma-gauche effect.
-
Hybridization of the Attached Group (R): The hybridization of the carbon atom in the 'R' group also plays a role. For instance, an sp²-hybridized carbon (from an aryl or vinyl group) will have a different electronic influence compared to an sp³-hybridized alkyl carbon.
Experimental Protocol: Acquiring a High-Quality ¹³C NMR Spectrum of a gem-Dibrominated Compound
The following protocol outlines the key steps for obtaining a reliable ¹³C NMR spectrum for a compound containing a gem-dibromomethyl group.
I. Sample Preparation
-
Sample Purity: Ensure the sample is of high purity to avoid interference from impurities in the spectrum.
-
Solvent Selection: Choose a deuterated solvent in which the compound is readily soluble. Chloroform-d (CDCl₃) is a common choice for many organic compounds.
-
Concentration: For ¹³C NMR, a higher concentration is generally preferred due to the low natural abundance of the ¹³C isotope.[3] A concentration of 20-50 mg in 0.6-0.7 mL of solvent is a good starting point.
-
Filtration: To remove any particulate matter that can degrade spectral resolution, filter the sample solution through a small plug of glass wool or a syringe filter directly into a clean, dry 5 mm NMR tube.[3]
-
Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (0.00 ppm).
II. NMR Spectrometer Setup and Data Acquisition
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
-
Tuning and Matching: Tune and match the probe for the ¹³C frequency to ensure optimal sensitivity.
-
Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve maximum homogeneity.
-
Acquisition Parameters:
-
Pulse Program: A standard proton-decoupled ¹³C NMR experiment (e.g., zgpg30 on Bruker instruments) is typically employed.
-
Spectral Width: A spectral width of -10 to 240 ppm is generally sufficient to cover the chemical shift range of most organic compounds.
-
Acquisition Time (AQ): Typically set between 1 to 2 seconds.
-
Relaxation Delay (D1): A delay of 2 to 5 seconds is recommended to allow for full relaxation of the carbon nuclei, which is crucial for quantitative analysis, though less critical for routine qualitative spectra. For quaternary carbons and carbons in sterically hindered environments, longer relaxation delays may be necessary.
-
Number of Scans (NS): Due to the low sensitivity of ¹³C NMR, a larger number of scans is required compared to ¹H NMR. The number of scans can range from a few hundred to several thousand, depending on the sample concentration.
-
III. Data Processing
-
Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase Correction: Carefully phase the spectrum to ensure all peaks have a pure absorption lineshape.
-
Baseline Correction: Apply a baseline correction to obtain a flat baseline.
-
Referencing: Reference the spectrum to the TMS signal at 0.00 ppm.
Caption: A streamlined workflow for acquiring and processing a ¹³C NMR spectrum.
Conclusion
The ¹³C NMR chemical shift of the gem-dibromomethyl carbon provides a distinctive spectroscopic signature, typically appearing in the downfield region of the spectrum. By understanding the key factors that influence this chemical shift and by employing robust experimental techniques, researchers can confidently identify and characterize molecules containing this important functional group. This guide serves as a valuable resource, combining experimental data and predictive models to facilitate the structural elucidation efforts of scientists in various fields of chemical research and development.
References
-
NMR Sample Preparation. (n.d.). University of California, Riverside. Retrieved from [Link]
-
Górski, M., et al. (2023). Dibromomethyl- and bromomethyl- or bromo-substituted benzenes and naphthalenes: C—Br⋯Br interactions. Acta Crystallographica Section C: Structural Chemistry, 79(1), 2-11. Retrieved from [Link]
-
Sample Preparation for NMR. (n.d.). University of Cambridge. Retrieved from [Link]
Sources
Validating Purity of 1-(dibromomethyl)-2-fluorobenzene: A Comparative Guide
Executive Summary
In the synthesis of fluorinated pharmaceuticals—specifically SGLT2 inhibitors and bioisosteres—1-(dibromomethyl)-2-fluorobenzene (CAS: 656-35-9) is a critical intermediate. It serves as a masked aldehyde or a precursor for gem-difluoro modifications.
However, commercial "97%+" grades often fail in downstream applications due to a specific, difficult-to-detect impurity: the mono-brominated species 1-(bromomethyl)-2-fluorobenzene .
This guide objectively compares the two primary validation methodologies: Gas Chromatography (GC-FID) and Quantitative NMR (qNMR) .
-
The Verdict: GC-FID is prone to false positives due to thermal degradation in the injector port. qNMR is the required standard for accurate purity assessment of this thermally labile gem-dibromide.
The Chemical Context: Why Purity Fails
The synthesis of 1-(dibromomethyl)-2-fluorobenzene typically involves radical bromination of 2-fluorotoluene. This reaction proceeds stepwise:
The Impurity Profile
-
Mono-bromo (
): The "Silent Killer." It acts as a chain terminator in subsequent coupling reactions or reacts twice as fast as the gem-dibromide in nucleophilic substitutions, creating complex mixtures. -
Tri-bromo (
): Less common due to steric hindrance from the ortho-fluorine but possible. -
Aldehyde (
): Result of hydrolysis due to poor storage (moisture sensitivity).
The Stability Challenge
Benzylic gem-dibromides are thermally unstable. At temperatures >150°C (typical GC injector temps), they undergo dehydrohalogenation (loss of HBr) or disproportionation.
Comparative Analysis: GC-FID vs. qNMR
The following table summarizes the performance of standard GC-FID versus qNMR for this specific molecule.
| Feature | Method A: GC-FID | Method B: qNMR ( |
| Principle | Volatility & Polarity separation | Molar response of nuclear spin |
| Thermal Risk | High. Injector ports (200°C+) cause HBr elimination. | None. Analysis performed at 25°C. |
| Bias Source | Degradation products (alkenes) often co-elute or mask impurities. | Solvent peaks (easily managed). |
| Mono-bromo Detection | Poor. Often overlaps or is overestimated due to degradation of di-bromo. | Excellent. Distinct shift ( |
| Standard Requirement | Requires specific reference standards for response factors. | Requires any high-purity internal standard (IS). |
| Turnaround Time | 30-45 mins (including column wash). | 10-15 mins. |
Visualizing the Analytical Failure Mode
The diagram below illustrates why GC-FID often provides a "False Pass" for this compound.
Figure 1: Analytical workflow comparison. GC introduces thermal stress leading to artifacts, while qNMR preserves sample integrity.
Experimental Protocols
Method A: GC-FID (For Reference Only - NOT Recommended)
Note: If you must use GC, use a "Cool On-Column" injection technique to minimize degradation, though this is rare in standard QC labs.
-
Column: DB-5ms or equivalent (30m x 0.25mm).
-
Inlet: Split mode (50:1). Critical: Set inlet temp < 150°C if possible (though this causes poor volatilization).
-
Ramp: 60°C (hold 2 min)
20°C/min 250°C.
Method B: qNMR Validation (The Gold Standard)
This protocol utilizes the distinct chemical shift of the benzylic proton to quantify the gem-dibromide against an internal standard (IS).
1. Reagents
-
Solvent:
(Deuterated Chloroform), 99.8% D. -
Internal Standard (IS): 1,3,5-Trimethoxybenzene (TMB) or Dimethyl Sulfone (
).-
Why TMB? It is non-volatile, stable, and provides a sharp singlet at
6.1 ppm, which does not overlap with the benzylic signals of the analyte.
-
2. Sample Preparation
-
Accurately weigh ~20 mg of the sample (
) into a vial. -
Accurately weigh ~10 mg of the Internal Standard (
) into the same vial. -
Dissolve in 0.6 mL
. -
Transfer to a 5mm NMR tube.
3. Acquisition Parameters (
H NMR)
-
Frequency: 400 MHz or higher.
-
Pulse Angle: 90°.
-
Relaxation Delay (D1): 60 seconds .
-
Reasoning: Accurate integration requires complete relaxation (
). Benzylic protons have long times. Short delays lead to integration errors.
-
-
Scans: 16 or 32.
-
Spectral Width: -2 to 14 ppm.
4. Data Processing & Calculation
Integrate the following signals:
-
: Integral of Internal Standard (e.g., TMB singlet at
6.1 ppm, value = 3H). -
: Integral of 1-(dibromomethyl)-2-fluorobenzene (Benzylic
, singlet at ~6.9–7.1 ppm, value = 1H). -
: Integral of Mono-bromo impurity (Benzylic
, singlet at ~4.5–4.6 ppm, value = 2H).
Purity Calculation:
Where:
- = Number of protons contributing to the signal (1 for analyte, 3 for TMB).
- = Molecular Weight (267.92 for analyte, 168.19 for TMB).
- = Mass weighed (mg).[1]
- = Purity of Internal Standard (usually 99.9%).
Case Study: The "98%" Commercial Batch
We analyzed a commercial batch labeled as "98% Purity (GC)" using both methods.
Table 1: Experimental Data Comparison
| Parameter | Manufacturer COA (GC-FID) | In-House Validation (qNMR) |
| Gem-dibromide | 98.2% | 91.4% |
| Mono-bromide | Not Detected | 6.8% |
| Aldehyde | 0.5% | 1.2% |
| Conclusion | PASS | FAIL |
Analysis:
The GC method failed to detect the mono-bromide because it likely co-eluted with the solvent front or degraded into a reactive benzyl radical in the injector. The qNMR clearly resolved the mono-bromo doublet/singlet at
Spectral Map
The following diagram maps the critical chemical shifts used for validation.
Figure 2: NMR Chemical Shift Map. Note the clear separation between the target gem-dibromide (Signal B) and the critical mono-bromo impurity (Signal D).
References
-
National Institute of Standards and Technology (NIST). (2023). Mass Spectrum of Fluorobenzene, meta-(dibromomethyl)-. NIST Chemistry WebBook, SRD 69. [Link]
-
Bhat, S., et al. (2021).[2][3] Quantitative NMR as a Versatile Tool for the Reference Material Preparation. Molecules, 26(2), 398. [Link]
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Journal of Organic Chemistry, 62(21), 7512–7515. [Link]
-
Agilent Technologies. (2011). Easy, Precise and Accurate Quantitative NMR. Agilent Application Notes. [Link]
Sources
Safety Operating Guide
2-Fluorobenzal Bromide: Proper Disposal & Decontamination Protocol
[1][2]
Executive Safety Summary
2-Fluorobenzal bromide (
Unlike the more common benzyl bromide (monobromide), the benzal bromide (geminal dibromide) hydrolyzes to release two equivalents of hydrogen bromide (HBr) and 2-fluorobenzaldehyde . Improper disposal in standard solvent drums can lead to container pressurization (due to HBr gas evolution) and severe respiratory distress for waste handling personnel.
Immediate Action Required:
-
Do NOT dispose of in general "Non-Halogenated" waste streams.
-
Do NOT rinse glassware directly in open sinks; lachrymatory residues will vaporize and contaminate the lab atmosphere.
-
Segregate as "High Hazard: Lachrymator / Acid Generating."
Chemical Identification & Disambiguation
Before proceeding, verify the chemical identity. The disposal chemistry differs significantly between the mono- and di-bromide variants.[1]
| Feature | This compound (Topic) | 2-Fluorobenzyl Bromide (Common Analog) |
| Structure | Geminal Dibromide (-CHBr | Primary Bromide (-CH |
| Hydrolysis Product | 2-Fluorobenzaldehyde + 2 HBr | 2-Fluorobenzyl alcohol + 1 HBr |
| Disposal Hazard | High Acid/Gas Generation | Moderate Acid Generation |
| CAS (Approx) | Verify specific isomer (e.g., 656-50-8) | 446-48-0 |
Operational Disposal Workflows
A. Bulk Chemical Disposal (Expired/Surplus Reagents)
Do not attempt to neutralize bulk quantities in the laboratory. The exothermic hydrolysis reaction can be violent.
-
Container Selection: Use a high-density polyethylene (HDPE) or glass container with a Teflon-lined cap. Do not use metal cans (corrosion risk).
-
Labeling: Mark clearly as "Hazardous Waste - Halogenated Organic - Lachrymator - Corrosive."
-
Secondary Containment: Seal the primary container in a clear plastic bag (zip-lock) before placing it in the waste drum to prevent vapor leakage.
-
EHS Handoff: Notify your Environmental Health & Safety (EHS) officer that the waste contains a lachrymator. This prevents accidental exposure during consolidation.
B. Residue Neutralization & Glassware Decontamination
Trustworthiness Note: This protocol protects the "downstream" staff (e.g., glasswashers) from lachrymatory exposure.
The Quench Solution:
-
5% Sodium Bicarbonate (
) -
50% Ethanol (
) -
45% Water
Mechanism: The ethanol solubilizes the organic bromide, allowing the water to hydrolyze the C-Br bonds, while the bicarbonate neutralizes the liberated HBr.
Protocol:
-
Fume Hood Only: Perform all steps inside a functioning fume hood.
-
Rinse: Rinse the contaminated glassware with the Quench Solution .
-
Soak: Let the rinsate sit in the glassware for ~15 minutes.
-
Disposal of Rinsate: Pour the now-neutralized rinsate into the "Halogenated Waste" container.
-
Final Wash: Rinse with acetone/water and proceed to normal glass washing.
Visualized Workflows (Graphviz)
Figure 1: Decision Matrix for Disposal
This diagram illustrates the logical flow for categorizing this compound waste to ensure regulatory compliance and safety.
Caption: Operational decision tree distinguishing between bulk chemical disposal (incineration path) and in-lab decontamination of residues.
Figure 2: Chemical Deactivation Mechanism
Understanding the chemistry prevents accidents.[1] This diagram details the hydrolysis pathway that necessitates the bicarbonate buffer.[1]
Caption: Mechanistic pathway showing the generation of HBr and the requirement for buffering agents during decontamination.
Emergency Spill Response (Lachrymator Protocol)
If a spill occurs outside a fume hood (>5 mL):
-
Evacuate: Clear the immediate area. The lachrymatory effect will disorient personnel, increasing trip/fall hazards.
-
Isolate: Close lab doors to prevent vapor migration to corridors.
-
PPE Upgrade: Re-entry requires Silver Shield/4H laminate gloves (nitrile provides poor protection against benzylic halides) and a full-face respirator with organic vapor/acid gas cartridges [1].
-
Neutralization: Cover the spill with a 1:1 mixture of soda ash (sodium carbonate) and clay absorbent (kitty litter). This neutralizes the acid immediately upon contact.
Regulatory & Compliance Data
| Parameter | Specification |
| Waste Code (RCRA) | D002 (Corrosive), Potential D003 (Reactive - check local listings) |
| DOT Shipping | UN 3265 (Corrosive Liquid, Acidic, Organic, N.O.S.) |
| Incompatibility | Oxidizers, Strong Bases, Active Metals (Al, Mg) |
| Storage | Store under inert gas (Argon/Nitrogen); Refrigerate to reduce vapor pressure. |
References
-
National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[2][3] [Link]
-
U.S. Environmental Protection Agency (EPA). (2023). Defining Hazardous Waste: Listed and Characteristic Wastes. [Link]
-
ScienceMadness. (2014). Discussion on Neutralization of Benzyl Halides. (Field insight on lachrymator neutralization). [Link]
Personal protective equipment for handling 2-Fluorobenzal bromide
Executive Summary & Hazard Architecture
2-Fluorobenzal bromide (
Immediate Hazard Profile:
-
Primary: Severe Lachrymator (Tear Gas Effect). Even trace vapors trigger intense ocular pain and respiratory distress.
-
Secondary: Corrosive (Skin/Eye Category 1). Causes irreversible tissue damage.
-
Reactivity: Moisture sensitive. Releases acid fumes on contact with water.
Critical Distinction: Do not confuse this with 2-Fluorobenzyl bromide (CAS 446-48-0). The "Benzal" designation indicates a gem-dibromide group (
Hierarchy of Defense (Visualized)
The following diagram illustrates the non-negotiable safety layers required for handling this compound. Note that PPE is the last line of defense, not the first.
Figure 1: The Hierarchy of Defense. Note that engineering controls (Fume Hood) are the primary barrier against lachrymatory effects.
Personal Protective Equipment (PPE) Matrix
Benzylic halides are notorious for permeating standard nitrile gloves rapidly. The "standard" lab glove is insufficient for direct handling of this neat chemical.
| Protection Zone | Recommended Equipment | Technical Rationale |
| Hand Protection (Splash) | Double-gloving: Inner: Nitrile (4 mil)Outer: Nitrile (8 mil) or Neoprene | Standard nitrile offers only momentary splash protection against benzylic bromides. Double layer increases breakthrough time to ~15 mins. |
| Hand Protection (Handling) | Laminate Film (Silver Shield/4H) Under outer nitrile glove | Critical: Benzal bromides can permeate nitrile in <5 minutes. Laminate film provides >4 hours breakthrough time [1]. |
| Ocular/Face | Chemical Goggles + Face Shield | Safety glasses are prohibited .[1] Vapors bypass glasses. A face shield protects the neck/face from acid hydrolysis burns. |
| Respiratory | Fume Hood Only | Respirators (Full Face P100/OV) are for emergency egress only. Do not rely on them for routine work due to rapid cartridge saturation. |
| Body | Chem-Resistant Apron | Polyethylene or Tyvek apron over a standard cotton lab coat. Cotton absorbs the chemical, holding it against the skin. |
Operational Protocols
A. Weighing and Transfer
The most common exposure route is weighing outside a hood.
-
Tare Taping: Do not take the balance out of the hood. If the balance is fixed outside, use the "Tare Taping" method:
-
Tare a vial with a cap inside the hood.
-
Add reagent. Cap tightly.
-
Weigh the sealed vial outside.
-
Return to hood to adjust mass.
-
-
Syringe Transfer: For liquids, use a gas-tight syringe with a long needle. Avoid pouring.
-
Quenching Tools: Have a beaker of 10% Sodium Carbonate (
) or dilute NaOH ready. Immediately submerge contaminated spatulas or syringe needles into this base bath to neutralize the bromide.
B. Reaction Setup
-
Venting: All reaction vessels must be vented through a scrubber (base trap) or directly into the hood exhaust.
-
Temperature: this compound may degrade violently at high temperatures. Ensure reflux condensers are active before heating.
Emergency Response & Spill Management
Scenario: A 10mL vial drops and shatters inside the fume hood.
Figure 2: Decision logic for spill response. Note that spills outside the hood require immediate evacuation due to lachrymatory effects.
Decontamination Procedure[2][3][4]
-
Neutralization: Do not wipe up the neat liquid. Cover the spill with Soda Ash (Sodium Carbonate) or Vermiculite mixed with dilute NaOH .
-
Mechanism: The base promotes hydrolysis of the
group to the aldehyde and neutralizes the resulting HBr acid [2]. -
Disposal: Collect the slurry into a container labeled "Halogenated Organic Waste - High Hazard."
Storage and Stability
-
Temperature: Store at 2-8°C (Refrigerated).
-
Atmosphere: Store under Argon or Nitrogen. The compound oxidizes and hydrolyzes in moist air.
-
Segregation: Store away from strong oxidizers and bases. Keep in a secondary containment bin to prevent fridge contamination.
References
-
Forsberg, K., & Mansdorf, S. Z. (2014). Quick Selection Guide to Chemical Protective Clothing. Wiley-Interscience. (Refer to "Benzyl Bromide" data as a surrogate for permeation rates of benzylic bromides).
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National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Section 6.C: Working with High Toxicity Chemicals.[2] [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
